molecular formula C7H14N2O2 B093813 4-Amino-1-methylpiperidine-4-carboxylic acid CAS No. 15580-66-2

4-Amino-1-methylpiperidine-4-carboxylic acid

カタログ番号: B093813
CAS番号: 15580-66-2
分子量: 158.2 g/mol
InChIキー: PRROBIIYGSUPNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-1-methylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-amino-1-methylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9-4-2-7(8,3-5-9)6(10)11/h2-5,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRROBIIYGSUPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30297749
Record name 4-Amino-1-methylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15580-66-2
Record name 4-Amino-1-methyl-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15580-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 117761
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015580662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15580-66-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-1-methylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of "4-Amino-1-methylpiperidine-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-1-methylpiperidine-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safe handling of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use as a valuable building block in modern chemical research.

Molecular Identity and Physicochemical Profile

This compound is a non-proteinogenic, cyclic α,α-disubstituted amino acid. Its structure is characterized by a piperidine ring, which imparts significant conformational constraint compared to its acyclic counterparts. This rigidity is a highly desirable trait in medicinal chemistry for designing molecules with specific topologies to enhance binding affinity and selectivity for biological targets. The tertiary amine (N-methyl group) and the geminal amino and carboxylic acid groups at the C4 position make it a versatile scaffold for chemical elaboration.

Chemical Identifiers

A clear identification is critical for regulatory compliance, procurement, and literature tracking.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 15580-66-2[1]
Molecular Formula C₇H₁₄N₂O₂[1]
Canonical SMILES CN1CCC(CC1)(C(=O)O)N[1]
InChIKey PRROBIIYGSUPNR-UHFFFAOYSA-N[1]
PubChem CID 272954[1]
Physicochemical Properties

The compound's properties dictate its behavior in both chemical reactions and biological systems. The presence of acidic (carboxylic acid) and basic (primary and tertiary amines) functional groups suggests zwitterionic character and pH-dependent solubility.

PropertyValueSource
Molecular Weight 158.20 g/mol [1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 3[1]
Predicted pKa 2.15 ± 0.20 (acidic), 9.92 ± 0.20 (basic)[2][3]
Predicted XLogP3 -3.0[1]
Appearance White to off-white powder/solid[3]
Solubility Soluble in methanol. Water solubility is expected to be pH-dependent.[3]

Synthesis and Characterization

The most direct and established method for synthesizing α-amino acids from a ketone precursor is the Strecker synthesis.[4][5] This three-component reaction provides an efficient route to this compound starting from the readily available 1-methyl-4-piperidone.

Synthetic Pathway: The Strecker Synthesis

The causality of this pathway lies in its efficiency. It constructs the core α-amino acid structure in two primary stages: aminonitrile formation and subsequent hydrolysis.

  • Iminium Ion Formation: The reaction initiates with the condensation of the ketone (1-methyl-4-piperidone) and a source of ammonia (e.g., ammonium chloride). Ammonium chloride serves a dual role: it provides ammonia (NH₃) and its mild acidity catalyzes the dehydration of the intermediate hemiaminal to form a reactive iminium ion.[4][6]

  • Cyanide Addition: A nucleophilic cyanide source (e.g., potassium cyanide) attacks the electrophilic iminium ion, forming the stable α-aminonitrile intermediate.[7][8] Caution: Cyanide salts are highly toxic and must be handled with extreme care in a well-ventilated fume hood. Contact with acid liberates lethal hydrogen cyanide gas.[9]

  • Nitrile Hydrolysis: The final step involves the harsh acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, yielding the target amino acid, typically as a hydrochloride salt.[6]

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Nitrile Hydrolysis A 1-Methyl-4-piperidone C 4-Amino-1-methylpiperidine -4-carbonitrile A->C Iminium formation & Cyanide attack B NH4Cl, KCN (Ammonia & Cyanide Source) E 4-Amino-1-methylpiperidine -4-carboxylic acid C->E Hydrolysis D Conc. HCl, H2O Heat

Caption: Strecker synthesis pathway for the target molecule.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and characterization.

Objective: To synthesize this compound hydrochloride.

Materials:

  • 1-Methyl-4-piperidone

  • Potassium cyanide (KCN) - ACUTE TOXIN

  • Ammonium chloride (NH₄Cl)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Diethyl ether

Procedure:

  • Aminonitrile Formation:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve ammonium chloride (1.2 eq.) in deionized water.

    • Add 1-methyl-4-piperidone (1.0 eq.) to the solution, followed by methanol to ensure homogeneity.

    • In a separate flask, dissolve potassium cyanide (1.1 eq.) in a minimum amount of deionized water. CRITICAL: Handle KCN with extreme care in a fume hood.

    • Cool the ketone/ammonium chloride solution to 0-5 °C in an ice bath. Slowly add the KCN solution dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours. The formation of a precipitate or a change in color may be observed.

    • Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.

  • Isolation of Aminonitrile (Optional Intermediate Step):

    • Extract the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Nitrile Hydrolysis:

    • Add the crude α-aminonitrile to concentrated hydrochloric acid (a 6M solution is common).

    • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. CAUTION: This step should be performed in a well-ventilated fume hood as gases may evolve.

    • Validation: Monitor the reaction by LC-MS. The disappearance of the aminonitrile intermediate and the appearance of the product mass peak (m/z = 159.1 [M+H]⁺) indicates completion.

  • Product Isolation and Purification:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Concentrate the solution under reduced pressure to remove excess HCl and water, yielding a crude solid or viscous oil.

    • Triturate the crude product with a solvent in which the product is insoluble but impurities are soluble (e.g., cold isopropanol or acetone/diethyl ether).

    • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield the final product as the hydrochloride salt.

Analytical Characterization Workflow

Purity and structural confirmation are paramount. A standard workflow ensures the material meets the required specifications for subsequent research.

G cluster_struct Structure cluster_purity Purity Start Crude Product Purification Purification (Recrystallization/ Trituration) Start->Purification Structure Structural Confirmation Purification->Structure Purity Purity Assessment Structure->Purity NMR 1H & 13C NMR MS Mass Spectrometry (Confirm MW) Final Qualified Material Purity->Final HPLC HPLC (>95% Purity) Melting Melting Point

Caption: Post-synthesis workflow for purification and analysis.

  • ¹H NMR: Expected signals would include diastereotopic protons of the piperidine ring, a singlet for the N-methyl group, and broad signals for the exchangeable amine and carboxylic acid protons.

  • ¹³C NMR: Key signals would confirm the quaternary C4 carbon, the carbonyl carbon, the N-methyl carbon, and the distinct carbons of the piperidine ring.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) should show a clear molecular ion peak corresponding to the calculated exact mass ([M+H]⁺ ≈ 159.11).[1]

  • HPLC: Used to determine the purity of the final compound, typically aiming for >95% for use in biological assays.

Applications in Drug Discovery and Chemical Biology

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry. It serves as a key intermediate for constructing a wide array of bioactive molecules.[10]

  • Constrained Peptidomimetics: Incorporating this amino acid into a peptide sequence introduces a rigid kink. The α,α-disubstitution at the C4 position protects the adjacent peptide bonds from enzymatic degradation by exopeptidases and endopeptidases, thereby increasing the in-vivo half-life of the resulting peptide therapeutic.

  • Scaffold for Small Molecule Inhibitors: The bifunctional nature of the molecule allows for orthogonal chemical modifications. The amine can be acylated, alkylated, or used in reductive amination, while the carboxylic acid can be converted to esters or amides. This flexibility is exploited in the synthesis of compound libraries for screening against enzyme and receptor targets.[11][12]

  • Improving Pharmacokinetic Properties: The piperidine ring is a common motif in CNS-active drugs. The N-methyl group and the polar amino and carboxyl groups can be used to modulate properties like solubility and cell permeability, potentially improving the overall drug-like characteristics of a lead compound.[11]

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical reagent.

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: May cause skin irritation.[13]

  • Eye Damage/Irritation: Causes serious eye irritation.[13]

Recommended Handling and Storage
  • Handling: Always handle in a well-ventilated area or a chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[14][15] Avoid generating dust.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15][16]

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[14][15]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin thoroughly with soap and plenty of water.[14][17]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[14][17]

  • If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen.[14]

References

A Senior Application Scientist's In-depth Technical Guide to the Structure Elucidation of "4-Amino-1-methylpiperidine-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: A Strategy-First Approach to Structural Certainty

Part 1: Foundational Analysis - Confirming the Molecular Blueprint

Before delving into the intricate details of atomic connectivity, we must first establish the fundamental properties of the molecule: its molecular formula and the constituent functional groups. This initial phase utilizes high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

The first and most critical step is to determine the precise molecular weight, which in turn provides the molecular formula.[1] This is a non-negotiable starting point that prevents misinterpretation of subsequent, more complex data. For a compound like 4-Amino-1-methylpiperidine-4-carboxylic acid, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the technique of choice.[2]

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: A dilute solution of the analyte (approx. 1 mg/mL) is prepared in a suitable solvent such as methanol or an acetonitrile/water mixture.

  • Instrumentation: An ESI Time-of-Flight (TOF) mass spectrometer is employed. ESI is a "soft" ionization technique, ideal for minimizing fragmentation and maximizing the abundance of the molecular ion.[1]

  • Analysis: The instrument is operated in positive ion mode to facilitate the formation of the protonated molecule, [M+H]⁺.

  • Data Interpretation: The primary objective is to identify the ion corresponding to [C₇H₁₄N₂O₂ + H]⁺. The theoretical exact mass for this ion is 159.1133. The experimentally determined mass should be within 5 ppm of this value to confidently confirm the molecular formula.

Data Presentation: Expected HRMS Results

IonMolecular FormulaTheoretical m/z
[M+H]⁺C₇H₁₅N₂O₂⁺159.1133
Infrared (IR) Spectroscopy: A Functional Group Fingerprint

With the molecular formula established, IR spectroscopy provides a rapid and definitive confirmation of the key functional groups present.[3] This technique is particularly adept at identifying the characteristic vibrational frequencies of the carboxylic acid and amino moieties.

Experimental Protocol: ATR-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹.

  • Interpretation: The spectrum is analyzed for characteristic absorption bands.

Data Presentation: Key IR Absorptions

Wavenumber Range (cm⁻¹)VibrationFunctional GroupSignificance
3300-2500 (very broad)O-H stretchCarboxylic AcidThe extreme broadness is indicative of strong hydrogen bonding, a hallmark of carboxylic acid dimers.[4][5][6][7]
~3400-3200 (medium, broad)N-H stretchPrimary AmineConfirms the presence of the -NH₂ group.
1710-1760C=O stretchCarboxylic AcidA strong, sharp absorption confirming the carbonyl group.[4][5][6]

Part 2: The Core Directive - Mapping the Atomic Connectivity with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment and connectivity of each atom.[8] Our strategy will employ a suite of 1D and 2D NMR experiments to systematically piece together the molecular puzzle.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC DEPT135 DEPT-135 (Carbon Multiplicity) DEPT135->C13_NMR informs Final_Structure Definitive Structure COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Figure 1: A logical workflow for NMR-based structure elucidation.

One-Dimensional (1D) NMR: The Initial Sketch

Experimental Protocol: 1D NMR

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O or CD₃OD, to a concentration of 5-10 mg/mL.

  • ¹H NMR: A standard proton NMR spectrum is acquired. This will reveal the number of distinct proton environments and their splitting patterns (multiplicity).

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to identify the number of unique carbon environments.

  • DEPT-135: This experiment is crucial for differentiating between CH₃, CH₂, and CH carbons.[9][10][11] In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[10][11][12]

Data Presentation: Predicted 1D NMR Resonances

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignmentJustification
¹H~2.5-3.5MultipletsPiperidine Ring Protons (H₂, H₃, H₅, H₆)Protons on a saturated heterocyclic ring.[13][14]
¹H~2.3SingletN-CH₃Methyl group attached to a nitrogen atom.
¹³C~175-185QuaternaryCarboxylic Acid (C=O)Deshielded carbon of the carboxyl group.[6]
¹³C~55-65QuaternaryC₄Carbon atom bonded to two nitrogen atoms and a carboxyl group.
¹³C~45-55MethyleneC₂, C₆Carbons adjacent to the tertiary amine.[13]
¹³C~46MethylN-CH₃Carbon of the N-methyl group.[13]
¹³C~30-40MethyleneC₃, C₅Remaining piperidine ring carbons.
Two-Dimensional (2D) NMR: Connecting the Dots

2D NMR experiments are indispensable for establishing the precise bonding network within the molecule by revealing through-bond correlations between nuclei.[15][16][17][18]

2.2.1 COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[19] For our target molecule, COSY will be instrumental in tracing the proton connectivity around the piperidine ring. We expect to see cross-peaks between the protons on C₂ and C₃, and between the protons on C₅ and C₆.

2.2.2 HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[15][16][17][19] This allows for the unambiguous assignment of the protonated carbons in the molecule. For example, the singlet at ~2.3 ppm in the ¹H spectrum will show a cross-peak to the carbon signal at ~46 ppm in the ¹³C spectrum, definitively assigning these to the N-CH₃ group.

2.2.3 HMBC (Heteronuclear Multiple Bond Correlation): The Final Piece of the Puzzle

The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton, as it reveals long-range correlations (typically 2-3 bonds) between protons and carbons.[15][16][17][19] This is how we will connect the various fragments of the molecule.

Data Presentation: Key Expected HMBC Correlations

Proton(s)Correlated Carbon(s)Significance
N-CH₃C₂, C₆Confirms the attachment of the methyl group to the nitrogen of the piperidine ring.
H₃, H₅C₄Establishes the connectivity of the piperidine ring to the quaternary carbon bearing the amino and carboxyl groups.
H₂, H₆C₄A weaker, 3-bond correlation that further supports the overall structure.
H₃, H₅Carboxylic C=OConfirms the attachment of the carboxylic acid group to C₄.

Part 3: Synthesis of Information and Final Structural Confirmation

The convergence of data from all these orthogonal techniques provides an unassailable confirmation of the structure of this compound.

  • HRMS provides the correct molecular formula: C₇H₁₄N₂O₂.

  • IR Spectroscopy confirms the presence of carboxylic acid and primary amine functional groups.

  • ¹H and ¹³C NMR with DEPT-135 identify all the unique carbon and proton environments and their multiplicities.

  • COSY establishes the proton-proton connectivity within the piperidine ring.

  • HSQC links each proton to its directly attached carbon.

  • HMBC provides the long-range correlations that piece together the entire molecular framework, unequivocally connecting the N-methyl group and the amino and carboxylic acid-bearing quaternary carbon to the piperidine ring.

This systematic, evidence-based approach ensures the highest level of scientific integrity and provides a definitive structural elucidation of the target molecule.

References

Navigating the Procurement of 4-Amino-1-methylpiperidine-4-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the seamless acquisition of high-quality chemical reagents is the cornerstone of successful experimentation. This guide provides an in-depth technical overview of the commercial availability of 4-Amino-1-methylpiperidine-4-carboxylic acid (CAS No. 15580-66-2), a versatile building block in medicinal chemistry. We will delve into sourcing, quality control, and the synthetic rationale that underpins its use, ensuring you can confidently integrate this compound into your research and development pipelines.

Introduction: The Strategic Value of a Disubstituted Piperidine

This compound is a non-proteinogenic amino acid derivative featuring a piperidine scaffold, a privileged structure in drug discovery known for conferring favorable pharmacokinetic properties. The presence of a quaternary center with both an amino and a carboxylic acid group offers orthogonal handles for chemical modification, making it a valuable synthon for constructing complex molecular architectures and for use in peptide synthesis.[1][2] Its rigid structure can also serve to lock a molecule into a specific conformation, aiding in the exploration of structure-activity relationships (SAR).[3]

This guide will provide a comprehensive analysis of its commercial landscape, equip you with the necessary tools to validate its quality, and offer insights into its synthetic origins to anticipate potential impurities.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers. However, the grade and associated analytical data can vary significantly, impacting its suitability for different research applications.

A key consideration is that some suppliers, like Sigma-Aldrich, offer this compound under their "AldrichCPR" (custom packed reagent) line, for which they do not provide analytical data.[4] In such cases, the onus of comprehensive quality control falls entirely on the end-user. Other suppliers, such as BLD Pharm and Appchem, list the compound with basic specifications.[5][6]

Below is a comparative summary of representative suppliers:

SupplierProduct GradeCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity SpecificationNotes
Sigma-Aldrich AldrichCPR15580-66-2C₇H₁₄N₂O₂158.20Not specifiedBuyer assumes responsibility for confirming identity and purity.[4]
BLD Pharm N/A15580-66-2C₇H₁₄N₂O₂158.20Not specifiedCold-chain transportation.[5]
Appchem N/A15580-66-2C₇H₁₄N₂O₂158.20Not specifiedProvides MDL number.[6]
ChemicalBook N/A15580-66-2C₇H₁₄N₂O₂158.20Not specifiedAggregates multiple suppliers.[7]

Expert Insight: Given the variability in supplier-provided data, it is imperative to request a Certificate of Analysis (CoA) prior to purchase. For GMP or other regulated applications, a more thorough supplier qualification process is essential.

Quality Control and In-House Validation: A Self-Validating System

Upon receipt of this compound, a robust in-house quality control (QC) workflow is critical to ensure the integrity of your experimental results. The following protocols outline a comprehensive approach to validating the identity, purity, and stability of the compound.

Identity Verification

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is the primary method for confirming the molecular structure. Key expected signals include a singlet for the N-methyl group, multiplets for the piperidine ring protons, and broad signals for the amine and carboxylic acid protons which may exchange with deuterium in D₂O.

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the quaternary carbon, the carboxylic acid carbonyl, the N-methyl carbon, and the piperidine ring carbons.

B. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. Expect to observe the [M+H]⁺ ion at m/z 159.11.

Purity Assessment

A. High-Performance Liquid Chromatography (HPLC):

Due to the lack of a strong UV chromophore, traditional HPLC with UV detection may be challenging.

  • Method 1: HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These universal detection methods are ideal for non-chromophoric compounds. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) is a suitable starting point.[8]

  • Method 2: Derivatization: The primary amine can be derivatized with a UV-active agent (e.g., Dansyl chloride) to allow for detection by standard UV-Vis detectors. However, this method is more complex and may introduce artifacts.

B. Elemental Analysis:

  • Combustion analysis can be used to determine the percentage of Carbon, Hydrogen, and Nitrogen, which should align with the theoretical values for C₇H₁₄N₂O₂.

The following diagram illustrates a logical workflow for the in-house QC of this compound.

QC_Workflow cluster_0 Identity Verification cluster_1 Purity Assessment cluster_2 Decision NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) HPLC HPLC (CAD/ELSD or Derivatization) MS->HPLC EA Elemental Analysis Decision Accept or Reject? EA->Decision end_accept Decision->end_accept Pass end_reject Decision->end_reject Fail start start->NMR

Caption: In-house QC workflow for incoming material.

Synthetic Pathway and Potential Impurities

Understanding the likely synthetic route is crucial for anticipating potential impurities. A common and efficient method for the synthesis of α,α-disubstituted amino acids like the target compound is the Strecker synthesis or the related Bucherer-Bergs reaction .

A plausible synthetic pathway for this compound is outlined below:

Synthesis_Pathway Start 1-Methyl-4-piperidone Reagents1 KCN, (NH₄)₂CO₃ Intermediate1 Hydantoin Intermediate Start->Intermediate1 Bucherer-Bergs Reaction Reagents2 H₂O, Heat (Hydrolysis) Product 4-Amino-1-methylpiperidine- 4-carboxylic acid Intermediate1->Product Hydrolysis

Caption: Plausible synthetic route via Bucherer-Bergs reaction.

Experimental Protocol: Bucherer-Bergs Reaction and Hydrolysis (Adapted from a similar synthesis[9])

  • Hydantoin Formation: 1-Methyl-4-piperidone is reacted with potassium cyanide and ammonium carbonate in a suitable solvent (e.g., ethanol/water mixture). The reaction mixture is heated, leading to the formation of the corresponding spiro-hydantoin intermediate.

  • Isolation of Intermediate: The hydantoin precipitates from the reaction mixture upon cooling and can be isolated by filtration.

  • Hydrolysis: The isolated hydantoin is then subjected to harsh hydrolytic conditions, typically by heating in a strong aqueous acid (e.g., HCl) or base (e.g., Ba(OH)₂), to open the hydantoin ring and yield the final amino acid product.

  • Purification: The final product is typically purified by crystallization or ion-exchange chromatography.

Potential Impurities:

  • Starting Material: Unreacted 1-methyl-4-piperidone.

  • Incomplete Hydrolysis: The hydantoin intermediate or partially hydrolyzed products.

  • Side Products: Small amounts of byproducts from side reactions.

  • Inorganic Salts: Residual inorganic salts from the reaction and workup steps.

Conclusion: An Empowered Approach to Sourcing

This compound is a commercially accessible and highly valuable building block for drug discovery and medicinal chemistry. However, its effective use is contingent on a thorough understanding of the supplier landscape and a commitment to rigorous in-house quality control. By implementing the validation workflows and maintaining an awareness of the potential synthetic impurities outlined in this guide, researchers can ensure the quality and consistency of this reagent, thereby enhancing the reliability and reproducibility of their scientific endeavors.

References

A Technical Guide to 4-Amino-1-methylpiperidine-4-carboxylic Acid: A Constrained Amino Acid Analogue for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of 4-Amino-1-methylpiperidine-4-carboxylic acid, a pivotal constrained amino acid analogue for researchers, medicinal chemists, and professionals in drug development. We will explore its synthesis, conformational properties, and strategic applications in designing peptides with enhanced biological activity and stability.

Introduction: The Rationale for Conformational Constraint in Peptide Drug Design

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their inherent conformational flexibility often leads to poor metabolic stability and reduced receptor affinity. Constrained amino acids are non-proteinogenic analogues that restrict the peptide backbone's rotational freedom. By incorporating these analogues, we can lock the peptide into a bioactive conformation, thereby improving its pharmacological properties. This compound is a prime example of such a building block, offering a rigid scaffold to engineer next-generation peptide therapeutics.

Physicochemical Properties and Structural Features

This compound is a Cα-tetrasubstituted amino acid characterized by a piperidine ring. The presence of the N-methyl group on the piperidine ring further influences its conformational rigidity and basicity.

PropertyValueSource
Molecular Formula C7H14N2O2[1]
Molecular Weight 158.20 g/mol [1]
IUPAC Name This compound[1]
CAS Number 15580-66-2[1]

The key structural feature is the piperidine ring, which severely restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone when incorporated. This pre-organization can lead to a lower entropic penalty upon binding to a biological target.

Synthesis of Protected this compound for Peptide Synthesis

For incorporation into peptides using solid-phase peptide synthesis (SPPS), this compound must be appropriately protected. The most common protecting groups are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) for the α-amino group.

Synthesis of Boc-protected this compound

A common synthetic route involves the Strecker synthesis followed by Boc protection.

Experimental Protocol: Synthesis of Boc-4-amino-1-methylpiperidine-4-carboxylic acid

  • Step 1: Strecker Synthesis of 4-Amino-1-methylpiperidine-4-carbonitrile.

    • To a solution of 1-methyl-4-piperidone in aqueous ammonia, add potassium cyanide and ammonium chloride.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Extract the product with an organic solvent (e.g., dichloromethane) and purify by column chromatography.

  • Step 2: Hydrolysis of the Nitrile.

    • Treat the resulting aminonitrile with a strong acid (e.g., 6M HCl) and heat under reflux for 12-24 hours.

    • Neutralize the reaction mixture to precipitate the crude amino acid.

  • Step 3: Boc Protection.

    • Suspend the crude amino acid in a mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate (Boc2O) and a base (e.g., sodium hydroxide) to maintain a basic pH.

    • Stir at room temperature for 12-16 hours.

    • Acidify the reaction mixture and extract the Boc-protected amino acid.

    • Purify by recrystallization or column chromatography.

Synthesis of Fmoc-protected this compound

The Fmoc-protected version is crucial for Fmoc-based SPPS.

Experimental Protocol: Synthesis of Fmoc-4-amino-1-methylpiperidine-4-carboxylic acid

  • Step 1: Synthesis of this compound.

    • Follow steps 1 and 2 from the Boc-protection protocol.

  • Step 2: Fmoc Protection.

    • Dissolve the amino acid in a mixture of acetone and water.

    • Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) and a base (e.g., sodium bicarbonate).

    • Stir the reaction at room temperature for 12-24 hours.

    • Acidify the reaction mixture with dilute HCl to precipitate the product.

    • Filter, wash with water, and dry the solid to obtain the Fmoc-protected amino acid.

Conformational Effects on Peptide Structure

The incorporation of this compound induces a significant conformational constraint on the peptide backbone. The rigid piperidine ring limits the available conformational space, often promoting the formation of specific secondary structures like β-turns.[2]

G cluster_0 Flexible Peptide cluster_1 Constrained Peptide Natural Amino Acid Natural Amino Acid Multiple Conformations Multiple Conformations Natural Amino Acid->Multiple Conformations High Entropy Receptor Binding (Lower Affinity) Receptor Binding (Lower Affinity) Multiple Conformations->Receptor Binding (Lower Affinity) This compound This compound Restricted Conformation Restricted Conformation This compound->Restricted Conformation Low Entropy Receptor Binding (Higher Affinity) Receptor Binding (Higher Affinity) Restricted Conformation->Receptor Binding (Higher Affinity)

Caption: Conformational effects of constrained vs. flexible amino acids.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties of this compound make it a valuable tool in drug discovery.

Enhancing Receptor Affinity and Selectivity

By pre-organizing the peptide into a bioactive conformation, this constrained analogue can significantly enhance binding affinity to the target receptor. This can also improve selectivity for a specific receptor subtype, reducing off-target effects.

Improving Metabolic Stability

The Cα-tetrasubstituted nature of this amino acid provides steric hindrance, making the adjacent peptide bonds less susceptible to enzymatic degradation by proteases. This leads to a longer in vivo half-life.

Case Study: Development of Novel Analgesics

Derivatives of 4-aminopiperidine have been explored in the development of new analgesics.[3] By incorporating this scaffold into neuropeptides, researchers aim to create potent and stable ligands for opioid or other pain-related receptors.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected version of this compound can be readily incorporated into peptides using standard automated or manual SPPS protocols.

spss_workflow start Start with Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection coupling Amino Acid Coupling (HBTU/HOBt or HATU) deprotection->coupling Couple Fmoc-4-Amino-1-methyl- piperidine-4-carboxylic acid wash Wash (DMF, DCM) coupling->wash wash->deprotection Repeat for next amino acid final_deprotection Final Deprotection wash->final_deprotection End of sequence cleavage Cleavage from Resin (e.g., TFA cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure Peptide purification->end

Caption: Workflow for SPPS incorporation of the constrained amino acid.

Experimental Protocol: SPPS Incorporation

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) to remove the Fmoc group from the growing peptide chain.[4][5]

  • Amino Acid Activation and Coupling: Dissolve Fmoc-4-Amino-1-methylpiperidine-4-carboxylic acid and a coupling reagent (e.g., HBTU/HOBt or HATU) in DMF. Add a base (e.g., DIPEA) and add the mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Then, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a powerful tool for medicinal chemists and peptide scientists. Its ability to impose conformational constraints on the peptide backbone allows for the rational design of peptides with improved affinity, selectivity, and metabolic stability. As our understanding of structure-activity relationships continues to grow, the strategic use of such constrained amino acid analogues will be instrumental in the development of novel and effective peptide-based therapeutics.

References

The Strategic Application of 4-Amino-1-methylpiperidine-4-carboxylic Acid in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Synthetic Versatility and Therapeutic Potential of a Unique Cyclic Amino Acid Analog

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the burgeoning potential of 4-Amino-1-methylpiperidine-4-carboxylic acid. This Cα,α-disubstituted amino acid analog, with its distinct structural features, is emerging as a valuable scaffold in the design of novel therapeutics and research tools. We will explore its synthesis, physicochemical properties, and diverse applications, offering insights into its strategic deployment in contemporary research endeavors.

Physicochemical Properties and Structural Rationale

This compound is a non-proteinogenic amino acid characterized by a piperidine ring, a quaternary carbon bearing both an amino and a carboxylic acid group, and an N-methyl group. This unique architecture imparts several advantageous properties for research and drug design.

PropertyValueSource
Molecular Formula C₇H₁₄N₂O₂--INVALID-LINK--[1]
Molecular Weight 158.20 g/mol --INVALID-LINK--[1]
CAS Number 15580-66-2--INVALID-LINK--[1]
Predicted pKa 2.15 ± 0.20--INVALID-LINK--[2]
Predicted XLogP3-AA -3.0--INVALID-LINK--[1]
Solubility Soluble in Methanol--INVALID-LINK--[3]

The N-methyl group enhances the basicity of the piperidine nitrogen and can influence the molecule's pharmacokinetic profile, including its ability to cross the blood-brain barrier and its metabolic stability. The geminal amino and carboxyl groups on a constrained cyclic scaffold provide a unique three-dimensional presentation of functional groups, making it an intriguing building block for probing biological targets.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its protected analogs is a critical aspect of its application. A common synthetic route involves the Strecker or Bucherer-Bergs reactions starting from N-methyl-4-piperidone.

Caption: General synthetic pathway to this compound.

For its incorporation into larger molecules, particularly in peptide synthesis, protecting group strategies are essential. The amino group is commonly protected with a tert-butyloxycarbonyl (Boc) group, while the piperidine nitrogen can be protected with a benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) group, allowing for orthogonal deprotection strategies.

Experimental Protocol: Boc Protection of the Amino Group

  • Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of dioxane and water.

  • Basification: Add a base, such as sodium hydroxide, to deprotonate the amino group and facilitate nucleophilic attack.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Acidify the reaction mixture to protonate the carboxylic acid and extract the product with an organic solvent. Purify the product by crystallization or column chromatography.

Potential Applications in Research

Central Nervous System (CNS) Drug Discovery

The rigid piperidine scaffold of this compound makes it a conformationally constrained analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. This structural mimicry suggests its potential as a modulator of GABA receptors. While direct binding data for the N-methylated compound is limited, related aminopiperidine carboxylic acids have been investigated for their interaction with GABA receptors.[4]

Derivatives of 4-aminopiperidine have also shown promise as cognition-enhancing agents. Studies have indicated that certain analogs can exhibit potent activity in animal models of memory and learning, suggesting their potential for the treatment of cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.[5]

Caption: Potential applications of the core scaffold in CNS research.

Antiviral Research

Recent research has identified the 4-aminopiperidine scaffold as a novel inhibitor of Hepatitis C Virus (HCV) assembly. High-throughput screening identified derivatives that potently inhibit HCV proliferation. Mechanistic studies revealed that this chemotype interferes with the assembly and release of infectious viral particles.[6] This discovery opens a new avenue for the development of antiviral agents with a mechanism of action distinct from currently approved direct-acting antivirals.[6]

Peptide and Peptidomimetic Synthesis

As a cyclic α,α-disubstituted amino acid, this compound can be incorporated into peptides to induce specific secondary structures, such as helices.[7] The constrained nature of the piperidine ring can enhance the metabolic stability of peptides and improve their pharmacokinetic properties. Its bifunctional nature, with orthogonally protectable amino groups, makes it a versatile building block in solid-phase peptide synthesis.[8]

Future Directions and Considerations

The full potential of this compound in research is still being uncovered. Future research should focus on several key areas:

  • Quantitative Biological Evaluation: There is a need for comprehensive in vitro and in vivo studies to quantify the binding affinities and functional activities of this compound and its derivatives at various biological targets, including GABA receptors and other CNS targets.

  • Pharmacokinetic and Toxicological Profiling: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are crucial to assess the drug-like properties and safety profile of this scaffold.[9][10][11][12]

  • Exploration of New Therapeutic Areas: The unique structural features of this compound may lend themselves to applications beyond the CNS and virology. Its potential as an enzyme inhibitor, a component of PET imaging agents, or in the development of therapeutics for other diseases warrants further investigation.

  • Materials Science and Catalysis: While the primary focus has been on biomedical applications, the potential of cyclic amino acids in materials science and catalysis should not be overlooked.[8]

Conclusion

This compound represents a promising and versatile building block for modern scientific research. Its unique conformational constraints and bifunctional nature provide a powerful tool for medicinal chemists and drug discovery professionals. From the development of novel CNS-acting agents and antivirals to the synthesis of structurally defined peptides, the applications of this compound are expanding. Further focused research into its biological activities and physicochemical properties will undoubtedly unlock its full potential in addressing unmet medical needs.

References

The Strategic Synthesis and Application of 4-Amino-1-methylpiperidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Emergence of Constrained Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of molecular scaffolds that offer a balance of structural rigidity and synthetic versatility is paramount. Among these, cyclic α,α-disubstituted amino acids have garnered significant attention for their ability to impart conformational constraint upon peptide and small molecule structures, thereby enhancing potency, selectivity, and metabolic stability. This guide delves into the discovery, history, and synthetic intricacies of a particularly valuable building block within this class: 4-Amino-1-methylpiperidine-4-carboxylic acid . While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its emergence is intrinsically linked to the broader evolution of synthetic strategies for creating sterically hindered and functionally dense piperidine derivatives for pharmaceutical development. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not only detailed synthetic protocols but also the scientific rationale underpinning these methodologies.

Physicochemical Properties and Structural Significance

This compound is a non-proteinogenic amino acid characterized by a piperidine ring scaffold with a geminal substitution of an amino group and a carboxylic acid at the 4-position, and a methyl group on the ring nitrogen.[1] This unique arrangement of functional groups on a conformationally restricted ring system makes it a highly sought-after building block in drug design.

PropertyValueSource
Molecular Formula C₇H₁₄N₂O₂PubChem[1]
Molecular Weight 158.20 g/mol PubChem[1]
CAS Number 15580-66-2PubChem[1]
IUPAC Name This compoundPubChem[1]

The structural rigidity of the piperidine ring, combined with the orthogonal reactivity of the amino and carboxylic acid groups, allows for precise control over the spatial orientation of substituents in a target molecule. The N-methyl group can influence the ring's conformational preference and provides a vector for further chemical modification.

Historical Context: The Evolution of Substituted Piperidine Synthesis

The synthesis of substituted piperidines has been a long-standing area of interest in organic chemistry, with early methods dating back to the mid-20th century. While a specific date for the first synthesis of this compound is not prominent in the literature, its conceptual origins can be traced to the development of methods for preparing α,α-disubstituted amino acids and functionalized piperidines.[2][3][4] The impetus for creating such molecules has largely been driven by the pharmaceutical industry's need for novel scaffolds that can mimic or constrain peptide conformations and interact with biological targets with high specificity.[5][6] The development of synthetic routes to compounds like this compound reflects a broader trend in medicinal chemistry towards more complex and three-dimensional molecular architectures.

Strategic Synthesis: A Step-by-Step Protocol and Mechanistic Rationale

The synthesis of this compound can be approached through several strategic routes, often starting from readily available piperidine derivatives. A common and illustrative method involves the Strecker synthesis on a protected 4-piperidone, followed by hydrolysis and N-methylation. This approach provides a clear demonstration of the principles involved in constructing this class of molecules.

General Synthetic Workflow

The following diagram illustrates a typical synthetic pathway to this compound, highlighting the key transformations.

G A 1-Boc-4-piperidone B Strecker Reaction (KCN, NH4Cl) A->B Step 1 C α-Amino Nitrile Intermediate B->C D Acid Hydrolysis C->D Step 2 E 4-Amino-1-Boc-piperidine-4-carboxylic acid D->E F Boc Deprotection (e.g., TFA) E->F Step 3 G 4-Aminopiperidine-4-carboxylic acid F->G H Reductive Amination (Formaldehyde, HCOOH - Eschweiler-Clarke) G->H Step 4 I This compound H->I

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carbonitrile (Strecker Reaction)

  • Rationale: The Strecker synthesis is a classic and efficient method for the synthesis of α-amino acids. In this step, a protected piperidone is converted to an α-amino nitrile. The Boc protecting group on the nitrogen is crucial to prevent unwanted side reactions and to allow for selective N-methylation at a later stage.

  • Procedure:

    • To a solution of 1-Boc-4-piperidone (1 equivalent) in a suitable solvent such as methanol or ethanol, add ammonium chloride (1.5 equivalents) and potassium cyanide (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-amino nitrile. Purification can be achieved by column chromatography.

Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid

  • Rationale: The nitrile group of the α-amino nitrile is hydrolyzed to a carboxylic acid under acidic conditions. This step completes the formation of the amino acid functionality.

  • Procedure:

    • Treat the α-amino nitrile from Step 1 with a strong acid, such as concentrated hydrochloric acid.

    • Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

    • Filter the solid, wash with cold water and then a water-miscible organic solvent (e.g., acetone), and dry under vacuum to obtain 4-Amino-1-Boc-piperidine-4-carboxylic acid.[7]

Step 3: Deprotection of the Boc Group

  • Rationale: Removal of the Boc protecting group is necessary to free the piperidine nitrogen for the subsequent methylation step. Trifluoroacetic acid (TFA) is a common reagent for this purpose as it allows for clean and efficient deprotection.

  • Procedure:

    • Dissolve the Boc-protected amino acid from Step 2 in a suitable solvent like dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting trifluoroacetate salt of 4-aminopiperidine-4-carboxylic acid can be used directly in the next step or neutralized to obtain the free amino acid.[8]

Step 4: N-Methylation via Eschweiler-Clarke Reaction

  • Rationale: The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. This one-pot procedure is advantageous due to its mild conditions and high yields.

  • Procedure:

    • Dissolve the deprotected amino acid from Step 3 in formic acid.

    • Add an aqueous solution of formaldehyde.

    • Heat the reaction mixture at reflux for several hours. Carbon dioxide evolution will be observed.

    • After the reaction is complete, cool the mixture and remove the excess formic acid and water under reduced pressure.

    • The crude product can be purified by recrystallization or ion-exchange chromatography to yield this compound.

Applications in Drug Development

The unique structural features of this compound make it a valuable component in the design of novel therapeutics. Its incorporation into drug candidates can lead to improved pharmacological profiles.

  • Constrained Peptidomimetics: By replacing a natural amino acid with this constrained analog, it is possible to lock the peptide backbone into a specific conformation, which can lead to enhanced receptor binding affinity and selectivity.[9][10]

  • Scaffold for Small Molecule Inhibitors: The piperidine ring serves as a versatile scaffold for the synthesis of small molecule inhibitors targeting various enzymes and receptors. The amino and carboxylic acid groups provide convenient handles for the introduction of pharmacophoric elements. For instance, derivatives of this compound have been explored as protein kinase B (AKT) inhibitors for cancer therapy.[11][12]

  • Neurological and Psychiatric Drug Candidates: The piperidine moiety is a common feature in many centrally acting drugs. The specific substitution pattern of this compound can be utilized to fine-tune the physicochemical properties of drug candidates to optimize blood-brain barrier penetration and target engagement in the central nervous system.[5][13]

Future Outlook

The demand for conformationally restricted building blocks in drug discovery is expected to continue to grow. As our understanding of disease biology becomes more sophisticated, the need for highly specific and potent small molecule and peptide therapeutics will drive the development of novel synthetic methodologies for compounds like this compound. Future research in this area may focus on the development of more efficient and stereoselective synthetic routes, as well as the exploration of this scaffold in new therapeutic areas. The principles of green chemistry are also likely to influence the evolution of these synthetic strategies, with a focus on reducing waste and improving the overall sustainability of the chemical processes.

References

An In-depth Technical Guide to the Synthesis of "4-Amino-1-methylpiperidine-4-carboxylic acid" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-Amino-1-methylpiperidine-4-carboxylic acid and its derivatives. This valuable scaffold is a cornerstone in modern medicinal chemistry, finding application in the development of a wide range of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core synthetic methodologies, including the Strecker synthesis and the Bucherer-Bergs reaction. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the critical aspects of precursor synthesis, reaction optimization, and product characterization.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a conformationally restricted, α,α-disubstituted amino acid analogue. Its rigid piperidine backbone serves to decrease the conformational flexibility of molecules into which it is incorporated, a strategy often employed in drug design to enhance binding affinity and selectivity for biological targets. The presence of a primary amino group and a carboxylic acid at the same quaternary center provides a unique three-dimensional arrangement of functional groups, making it a valuable building block for creating novel chemical entities with diverse pharmacological activities. Derivatives of this scaffold are integral to the development of pharmaceuticals targeting a range of conditions.

Strategic Overview of Synthetic Pathways

The synthesis of this compound fundamentally relies on the introduction of an amino and a carboxyl group (or their synthetic precursors) onto the C4 position of a 1-methylpiperidine core. The most direct and widely employed starting material for this transformation is 1-methyl-4-piperidone . Two classical, yet highly effective, multicomponent reactions are predominantly utilized for this purpose: the Strecker Synthesis and the Bucherer-Bergs Reaction .

Below is a visual representation of the overall synthetic strategy, highlighting the key precursor and the two primary convergent pathways to the target scaffold.

G cluster_precursor Precursor Synthesis cluster_strecker Strecker Synthesis cluster_bucherer Bucherer-Bergs Reaction Precursor 1-Methyl-4-piperidone Strecker_Intermediate 4-Amino-4-cyano-1-methylpiperidine Precursor->Strecker_Intermediate KCN, NH4Cl (or NH3) Bucherer_Intermediate 1-Methylpiperidine-4-spiro-5'-hydantoin Precursor->Bucherer_Intermediate KCN, (NH4)2CO3 Target 4-Amino-1-methylpiperidine- 4-carboxylic acid Strecker_Intermediate->Target Hydrolysis (H+ or OH-) Bucherer_Intermediate->Target Hydrolysis (OH-)

Caption: Overall synthetic strategy for this compound.

Synthesis of the Key Precursor: 1-Methyl-4-piperidone

A reliable and scalable synthesis of 1-methyl-4-piperidone is the crucial first step. Several methods have been reported, with one of the most common approaches involving a multi-step sequence starting from readily available reagents.[1] A notable synthesis involves a double Michael reaction between methylamine and ethyl acrylate, followed by a Dieckmann cyclization and subsequent hydrolysis and decarboxylation.[1] Another practical method utilizes the cyclization of 1,5-dichloro-3-pentanone with methylamine.[1]

A well-documented laboratory-scale synthesis involves the reaction of diethyl 1,3-acetonedicarboxylate with formaldehyde and methylamine, followed by acidic hydrolysis and decarboxylation.[2]

Table 1: Comparison of Synthetic Routes to 1-Methyl-4-piperidone

Synthetic RouteStarting MaterialsKey StepsAdvantagesDisadvantages
McElvain Synthesis[1]Methylamine, Ethyl acrylateDouble Michael addition, Dieckmann cyclization, Saponification, DecarboxylationUtilizes readily available starting materials.Multi-step process with potentially moderate overall yield.
Dichloropentanone Cyclization[1]Methylamine, 1,5-dichloro-3-pentanoneRing-closing reactionMore direct route.1,5-dichloro-3-pentanone may not be as readily available.
Acetonedicarboxylate Method[2]Diethyl 1,3-acetonedicarboxylate, Formaldehyde, MethylamineCondensation, Cyclization, Hydrolysis, DecarboxylationGood yields have been reported.[2]Requires careful control of reaction conditions.

The Strecker Synthesis Pathway

The Strecker synthesis is a two-step process that first produces an α-aminonitrile from a ketone, which is then hydrolyzed to the corresponding α-amino acid.[3][4]

Mechanism of the Strecker Synthesis

The reaction proceeds through the initial formation of an imine from 1-methyl-4-piperidone and ammonia (often generated in situ from ammonium chloride). This is followed by the nucleophilic attack of a cyanide ion on the imine carbon to form 4-amino-4-cyano-1-methylpiperidine.[3] The subsequent harsh acidic or basic hydrolysis of the nitrile group yields the desired carboxylic acid.[3]

Strecker_Mechanism ketone 1-Methyl-4-piperidone imine Iminium Ion ketone->imine + NH3 - H2O aminonitrile 4-Amino-4-cyano- 1-methylpiperidine imine->aminonitrile + CN- amino_acid Target Amino Acid aminonitrile->amino_acid Hydrolysis (H3O+ or OH-)

Caption: Simplified workflow of the Strecker Synthesis.

Experimental Protocol: Strecker Synthesis of 4-Amino-4-cyano-1-methylpiperidine

This is a representative protocol and may require optimization.

Materials:

  • 1-Methyl-4-piperidone

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Ammonia solution (e.g., 28% in water)

  • Methanol

  • Diethyl ether

Procedure:

  • In a well-ventilated fume hood, a solution of ammonium chloride (1.2 equivalents) in aqueous ammonia is prepared and cooled in an ice bath.

  • Potassium cyanide (1.1 equivalents) is dissolved in a minimal amount of cold water and added to the ammonium chloride solution.

  • 1-Methyl-4-piperidone (1.0 equivalent) dissolved in methanol is added dropwise to the cooled cyanide/ammonia solution with vigorous stirring.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 24-48 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is extracted several times with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-amino-4-cyano-1-methylpiperidine.

Causality Behind Experimental Choices:

  • Use of Ammonium Chloride/Ammonia: This combination provides the necessary ammonia for imine formation and helps to buffer the reaction mixture.[3]

  • Excess Cyanide and Ammonia: This drives the equilibrium towards the formation of the aminonitrile.

  • Cooling: The initial reaction is exothermic and cooling helps to control the reaction rate and prevent potential side reactions.

Hydrolysis of 4-Amino-4-cyano-1-methylpiperidine

The hydrolysis of the aminonitrile to the carboxylic acid typically requires harsh conditions, such as refluxing in concentrated hydrochloric acid or a strong base like barium hydroxide followed by acidification.

Procedure (Acidic Hydrolysis):

  • The crude 4-amino-4-cyano-1-methylpiperidine is suspended in concentrated hydrochloric acid.

  • The mixture is heated at reflux for several hours until the nitrile is fully hydrolyzed (monitoring by IR for the disappearance of the C≡N stretch can be useful).

  • The reaction mixture is cooled and the solvent is removed under reduced pressure.

  • The resulting solid is then purified.

The Bucherer-Bergs Reaction Pathway

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone, potassium cyanide, and ammonium carbonate.[5][6] The resulting spiro-hydantoin can then be hydrolyzed to the desired α,α-disubstituted amino acid.

Mechanism of the Bucherer-Bergs Reaction

The reaction is initiated by the formation of a cyanohydrin from the ketone and cyanide. The cyanohydrin then reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile. This intermediate is then captured by carbon dioxide (also from ammonium carbonate decomposition) to form a carbamic acid, which cyclizes to an imino-oxazolidinone. A subsequent rearrangement yields the stable hydantoin ring.[1][5]

Bucherer_Bergs_Mechanism ketone 1-Methyl-4-piperidone hydantoin 1-Methylpiperidine-4-spiro- 5'-hydantoin ketone->hydantoin + KCN, (NH4)2CO3 amino_acid Target Amino Acid hydantoin->amino_acid Hydrolysis (e.g., Ba(OH)2 or NaOH)

Caption: Simplified workflow of the Bucherer-Bergs Reaction.

Experimental Protocol: Bucherer-Bergs Synthesis and Hydrolysis

The following protocol is adapted from a reliable, peer-reviewed procedure for the synthesis of the analogous N-Boc protected compound.[7]

Part A: Synthesis of 1-Methylpiperidine-4-spiro-5'-hydantoin

Materials:

  • 1-Methyl-4-piperidone (1.0 equivalent)

  • Ammonium carbonate (2.1-2.5 equivalents)

  • Potassium cyanide (2.0-2.2 equivalents)

  • Methanol

  • Water

Procedure:

  • Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrogen cyanide gas.

  • In a round-bottomed flask, dissolve ammonium carbonate in a mixture of methanol and water at room temperature.

  • Add 1-methyl-4-piperidone to this solution and stir until dissolved.

  • In a separate beaker, dissolve potassium cyanide in water and add this solution dropwise to the reaction mixture over 10-15 minutes.

  • Seal the flask and stir the reaction mixture at room temperature for 48-72 hours. A precipitate of the hydantoin should form.

  • Concentrate the reaction mixture by rotary evaporation to approximately half its original volume.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by suction filtration and wash thoroughly with cold water.

  • Dry the product under vacuum to yield the 1-methylpiperidine-4-spiro-5'-hydantoin.

Part B: Hydrolysis of 1-Methylpiperidine-4-spiro-5'-hydantoin

Materials:

  • 1-Methylpiperidine-4-spiro-5'-hydantoin (1.0 equivalent)

  • Sodium hydroxide (or Barium hydroxide) (e.g., 2.0 M aqueous solution)

  • Hydrochloric acid (for acidification)

  • Ethanol or Isopropanol (for recrystallization)

Procedure:

  • Suspend the hydantoin in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for an extended period (24-48 hours) to ensure complete hydrolysis of the hydantoin ring.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6. The product will precipitate as a zwitterion.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and then with a cold alcohol (e.g., ethanol or isopropanol).

  • Recrystallize the crude product from hot water or an alcohol/water mixture to obtain pure this compound.

Table 2: Typical Reaction Parameters for Bucherer-Bergs Synthesis

ParameterValue/ConditionRationale
Molar Ratio (Ketone:KCN:(NH₄)₂CO₃)1 : ~2.1 : ~2.2Ensures a sufficient concentration of cyanide and in situ generated ammonia and CO₂.[5]
SolventMethanol/WaterGood solvent for both the organic ketone and inorganic salts.
TemperatureRoom Temperature to mild heating (e.g., 50-60°C)The reaction proceeds at room temperature, but gentle heating can increase the rate.
Reaction Time48-72 hoursThe reaction is typically slow and requires an extended period to reach completion.
Hydrolysis ConditionsRefluxing strong base (e.g., NaOH, Ba(OH)₂)Harsh conditions are necessary to hydrolyze the stable hydantoin ring.

Comparison of Strecker and Bucherer-Bergs Pathways

Both the Strecker and Bucherer-Bergs syntheses are viable methods for preparing this compound. The choice between them often depends on factors such as the scale of the reaction, available equipment, and desired purity of the intermediate.

FeatureStrecker SynthesisBucherer-Bergs Reaction
Intermediate α-AminonitrileSpiro-hydantoin
Reaction Conditions Can be performed under milder initial conditions.Often requires a one-pot reaction with heating for hydrolysis.
Work-up Intermediate aminonitrile can sometimes be oily and difficult to purify.Hydantoin intermediate is often a stable, crystalline solid that is easier to isolate and purify.[7]
Hydrolysis Requires harsh acidic or basic conditions.Requires harsh basic conditions.
Overall Yield Can be variable.Often provides good to excellent yields, especially with the isolable crystalline intermediate.
Safety Both involve the use of toxic cyanides.Both involve the use of toxic cyanides.

For the synthesis of α,α-disubstituted amino acids from sterically hindered ketones like 1-methyl-4-piperidone, the Bucherer-Bergs reaction is often favored due to the formation of a stable, crystalline hydantoin intermediate, which simplifies purification.[8]

Purification and Characterization

Purification

The final product, this compound, is a zwitterionic compound, which can make purification challenging.

  • Recrystallization: This is the most common method for purifying the final product. A mixture of water and a miscible organic solvent like ethanol or isopropanol is often effective.

  • Ion-Exchange Chromatography: For very high purity, ion-exchange chromatography can be employed, taking advantage of the zwitterionic nature of the amino acid.

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Table 3: Expected Analytical Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the N-methyl group, and the diastereotopic axial and equatorial protons of the piperidine ring. The absence of the nitrile or hydantoin protons confirms complete hydrolysis.
¹³C NMR A quaternary carbon signal for the C4 position, a signal for the carboxyl carbon, and signals for the N-methyl and piperidine ring carbons.
IR Spectroscopy Broad O-H and N-H stretching vibrations in the 2500-3300 cm⁻¹ region, characteristic of zwitterionic amino acids. A strong carboxylate (COO⁻) asymmetric stretching band around 1550-1610 cm⁻¹ and a symmetric stretching band around 1400 cm⁻¹.[9]
Mass Spectrometry (ESI-MS) A prominent peak corresponding to the protonated molecule [M+H]⁺. Fragmentation patterns will likely involve loss of water, carbon dioxide, and cleavage of the piperidine ring.[7]

Conclusion

The synthesis of this compound derivatives is a well-established process in medicinal chemistry, with the Strecker and Bucherer-Bergs reactions providing robust and reliable pathways. The choice of method will depend on specific laboratory capabilities and scalability requirements. The Bucherer-Bergs reaction, in particular, offers the advantage of a stable, crystalline intermediate, which can facilitate purification and potentially lead to higher overall yields. Careful control of reaction conditions, especially during the hydrolysis step, is critical to obtaining the desired product in high purity. This guide provides a solid foundation for researchers to successfully synthesize this important class of compounds and further explore their potential in drug discovery.

References

The Strategic Deployment of 4-Amino-1-methylpiperidine-4-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of medicinal chemistry, the quest for molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Structural rigidity and conformational pre-organization are key principles in the design of such molecules. This guide delves into the core utility of 4-Amino-1-methylpiperidine-4-carboxylic acid, a quintessential example of a Cα,α-disubstituted cyclic amino acid, as a strategic building block in organic synthesis. We will explore its synthesis, unique structural attributes, and its application in the construction of complex molecular architectures, including potent opioid analgesics. This document serves as a technical primer, offering both theoretical grounding and practical, field-proven protocols to empower researchers in leveraging this versatile scaffold.

The Scientific Imperative: Why Constrained Scaffolds Matter

The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional conformation and its ability to adopt a specific orientation when binding to a biological target. Peptides and other flexible molecules often expend a significant amount of entropic energy to adopt the correct binding conformation, which can lead to lower affinity. The incorporation of conformationally constrained building blocks, such as this compound, is a powerful strategy to mitigate this issue.[1][2][3]

The defining feature of this building block is the quaternary α-carbon, which restricts the rotational freedom around the N-Cα and Cα-C bonds. This pre-organization of the molecular geometry can lead to:

  • Enhanced Receptor Affinity: By locking the molecule into a bioactive conformation, the entropic penalty of binding is reduced, leading to a potential increase in potency.

  • Improved Selectivity: A rigid structure can provide a more precise fit for a specific receptor subtype, reducing off-target effects.

  • Increased Metabolic Stability: The quaternary center can shield adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the molecule's in vivo half-life.[1]

  • Induction of Specific Secondary Structures: When incorporated into peptides, these cyclic amino acids can act as potent turn-inducers, promoting the formation of helical or β-turn structures.[4][5]

The 1-methylpiperidine moiety further imparts specific physicochemical properties, such as increased basicity and potential for improved blood-brain barrier penetration, which are critical considerations in neuropharmacology.

Synthesis of the Core Scaffold: A Self-Validating Protocol

The synthesis of 4-aminopiperidine-4-carboxylic acid derivatives typically begins with a substituted 4-piperidone. The classic and robust Strecker synthesis provides an efficient route to the pivotal α-aminonitrile intermediate.[6][7][8][9] This is followed by hydrolysis to the carboxylic acid and appropriate protective group manipulations.

The most versatile form for synthetic applications is often the N-Boc protected variant, which allows for orthogonal protection strategies. Below is a detailed protocol for the synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid, a common precursor.

Experimental Protocol: Synthesis of 1-Boc-4-aminopiperidine-4-carboxylic acid

This multi-step synthesis starts from commercially available 1-Boc-4-piperidone.

Step 1: Strecker Reaction to form 1-Boc-4-amino-4-cyanopiperidine

  • To a solution of 1-Boc-4-piperidone (19.9 g, 100 mmol) in 200 mL of methanol, add ammonium chloride (8.0 g, 150 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of potassium cyanide (9.75 g, 150 mmol) in 50 mL of water dropwise over 20 minutes. Caution: Potassium cyanide is extremely toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Acidic conditions will generate highly toxic HCN gas.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-aminonitrile, which is used in the next step without further purification.

Step 2: Hydrolysis to 1-Boc-4-aminopiperidine-4-carboxylic acid

  • Dissolve the crude α-aminonitrile from the previous step in 200 mL of concentrated hydrochloric acid (12 M).

  • Heat the mixture to reflux (approx. 110 °C) for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the excess HCl.

  • Dissolve the residue in 100 mL of water and adjust the pH to ~7 using a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution.

  • Filter the white solid, wash with cold water, and dry under vacuum to afford 1-Boc-4-aminopiperidine-4-carboxylic acid.

Visualization of the Synthetic Workflow

G cluster_0 Synthesis of the Core Building Block start 1-Boc-4-piperidone step1 Strecker Reaction (NH4Cl, KCN, MeOH) start->step1 Reagents intermediate 1-Boc-4-amino-4-cyanopiperidine step1->intermediate Intermediate step2 Acid Hydrolysis (Conc. HCl, Reflux) intermediate->step2 Reagents product 1-Boc-4-aminopiperidine-4-carboxylic acid step2->product Final Product

Caption: Synthetic pathway to the N-Boc protected building block.

Strategic Applications in Complex Molecule Synthesis

The true power of this compound and its derivatives lies in their application as versatile synthons. The presence of three distinct functional handles—the piperidine nitrogen, the C4-amino group, and the C4-carboxylic acid—allows for a multitude of synthetic transformations. Orthogonal protection is key to selectively manipulating these sites.[2]

The Ugi Four-Component Reaction: A Convergent Approach

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for rapidly assembling complex molecules from simple starting materials. It is particularly well-suited for creating libraries of compounds in drug discovery. The 4-piperidone precursor can be directly used in an Ugi reaction to generate the 4-amino-4-carboxamide piperidine core in a single step. This approach has been successfully employed in the synthesis of analogues of potent fentanyl-based opioids like carfentanil.

Experimental Protocol: Ugi Synthesis of a Carfentanil Analogue Precursor

This protocol is adapted from published procedures for the synthesis of carfentanil amide analogues.[10][11]

  • In a sealed vial, dissolve aniline (41 mg, 0.44 mmol) in 2.2 mL of methanol.

  • Add 1-phenethyl-4-piperidone (1 eq, 0.44 mmol), propionic acid (1 eq, 0.44 mmol), and an isocyanide (e.g., cyclohexyl isocyanide, 1 eq, 0.44 mmol).

  • Seal the vial and stir the reaction mixture at 55 °C for 18 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by silica gel flash chromatography (e.g., using a gradient of 0–15% methanol in dichloromethane) to yield the desired Ugi product.

Data Presentation: Ugi Reaction Substrate Scope
EntryPiperidone Substituent (R)IsocyanideProduct Yield (%)
1BenzylCyclohexyl75
2Phenethyltert-Butyl68
3MethylCycloheptyl72
4Phenethyln-Butyl70

Yields are representative and based on published data for analogous reactions.

Further Transformations: Amide Coupling and N-Alkylation

Once the core scaffold is synthesized and appropriately protected, the amino and carboxylic acid groups are readily available for further functionalization, such as standard peptide coupling reactions.

Table: Representative Transformations

ReactionStarting MaterialReagents and ConditionsProductYield (%)
Amide Coupling1-Boc-4-aminopiperidine-4-carboxylic acidBenzylamine, HATU, DIPEA, DMF, rt, 12h1-Boc-4-amino-N-benzylpiperidine-4-carboxamide>90
Reductive AminationMethyl 1-Boc-4-aminopiperidine-4-carboxylateIsovaleraldehyde, NaCNBH₃, MeOH, rt, 3dMethyl 1-Boc-4-(isopentylamino)piperidine-4-carboxylate83[11]
N-Methylation4-Amino-piperidine-4-carboxylic acid derivativeHCHO, HCOOH (Eschweiler-Clarke)This compound derivative>85

Visualization of Reaction Pathways

G cluster_1 Synthetic Utility of the Piperidine Scaffold start 4-Piperidone Precursor ugi Ugi-4CR (Amine, Acid, Isocyanide) start->ugi strecker Strecker Synthesis & Hydrolysis start->strecker core 4-Amino-1-R-piperidine -4-carboxylic Acid Derivative product1 Amide Coupling (R'-NH2, HATU) core->product1 product2 Esterification (R'-OH, H+) core->product2 product3 N-Alkylation of Piperidine (R''-X or Reductive Amination) core->product3 product4 N-Acylation of C4-Amine (Acyl Chloride) core->product4 ugi->core strecker->core

Caption: Key reaction pathways starting from the piperidone precursor.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its inherent conformational rigidity and trifunctional nature provide a robust platform for the synthesis of complex, biologically active molecules with potentially superior pharmacological properties. The synthetic routes to and from this scaffold, particularly via powerful multicomponent reactions like the Ugi synthesis, are efficient and amenable to library generation for high-throughput screening. As the principles of rational drug design continue to evolve, the strategic incorporation of constrained building blocks like the one detailed in this guide will remain a cornerstone of innovation in the development of next-generation therapeutics.

References

Methodological & Application

experimental protocol for the synthesis of "4-Amino-1-methylpiperidine-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Experimental Protocol for the Synthesis of 4-Amino-1-methylpiperidine-4-carboxylic acid

Introduction

This compound is a valuable bifunctional synthetic building block in medicinal chemistry and drug development.[1] Its rigid Cα,Cα-disubstituted amino acid structure is incorporated into novel therapeutics to constrain peptide conformations, enhance metabolic stability, and explore new chemical space.[2][3] This scaffold is a key component in the development of various bioactive compounds, including receptor antagonists and enzyme inhibitors.[3][4]

This document provides a detailed, field-tested protocol for the synthesis of this compound, commencing from the commercially available starting material, 1-methyl-4-piperidone. The synthetic strategy employs a modified Bucherer-Bergs reaction to form a key spiro-hydantoin intermediate, followed by basic hydrolysis to yield the target amino acid. The Bucherer-Bergs reaction is a robust and reliable one-pot, multi-component reaction ideal for synthesizing substituted hydantoins from ketones.[5][6][7] This protocol emphasizes experimental causality, safety, and reproducibility to ensure successful synthesis for researchers and drug development professionals.

Overall Reaction Scheme

The synthesis is a two-step process:

  • Bucherer-Bergs Reaction: Condensation of 1-methyl-4-piperidone with potassium cyanide and ammonium carbonate to form 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

  • Hydrolysis: Ring-opening of the hydantoin intermediate under strong basic conditions to yield the final product, this compound.

(Image: Chemical structure of the two-step reaction from 1-methyl-4-piperidone to the final product)

Mandatory Safety Precautions: Handling Cyanide

EXTREME HAZARD: Potassium cyanide (KCN) and its reaction byproducts, including hydrogen cyanide (HCN) gas, are highly toxic and can be rapidly fatal if inhaled, ingested, or absorbed through the skin.[8][9] All operations involving cyanide salts must be performed with strict adherence to the following safety protocols.

  • Engineering Controls: All manipulations of solid KCN and all reactions involving cyanide must be conducted within a certified, properly functioning chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear two pairs of nitrile gloves.[8][10] Consult the glove manufacturer's compatibility chart.

    • Eye Protection: ANSI-approved chemical splash goggles are mandatory.[10]

    • Lab Coat: A full-length, buttoned lab coat is required. Sleeves must be of sufficient length to prevent skin exposure.[10]

    • Clothing: Full-length pants and closed-toe shoes are mandatory.[8]

  • Acid Incompatibility: NEVER allow potassium cyanide to come into contact with acids. This reaction liberates highly toxic hydrogen cyanide (HCN) gas.[11][12] All glassware must be free of acid residue.

  • Waste Disposal: All cyanide-contaminated solid and liquid waste must be collected in designated, clearly labeled hazardous waste containers. Do not mix with acidic waste.[8]

  • Emergency Preparedness: An ANSI-approved eyewash station and safety shower must be immediately accessible.[8] All personnel in the lab must be aware of the location of the cyanide antidote kit and be trained in its use. Never work alone when handling cyanides.[8] In case of exposure, seek immediate medical attention by calling 911.[8]

Experimental Workflow Visualization

The following diagram outlines the complete workflow from starting materials to the final, purified product.

G cluster_0 Part A: Bucherer-Bergs Reaction cluster_1 Part B: Hydrolysis cluster_2 Part C: Purification & Analysis A1 Combine 1-Methyl-4-piperidone, (NH₄)₂CO₃, KCN in EtOH/H₂O A2 Heat Reaction Mixture (55-60°C, 24h) A1->A2 A3 Cool to 10°C & Induce Precipitation A2->A3 A4 Filter & Wash Solid A3->A4 A5 Dry Intermediate: 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione A4->A5 B1 Suspend Hydantoin in Aqueous KOH A5->B1 Transfer Intermediate B2 Reflux Mixture (110-120°C, 48h) B1->B2 B3 Cool to 0°C B2->B3 B4 Acidify with conc. HCl to pH ~6-7 B3->B4 C1 Collect Precipitate by Filtration B4->C1 Isolate Product C2 Wash with Cold H₂O & Acetone C1->C2 C3 Dry Final Product Under Vacuum C2->C3 C4 Characterize (NMR, MS, MP) C3->C4

Caption: Experimental workflow for the two-step synthesis.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )Required Grade
1-Methyl-4-piperidoneC₆H₁₁NO113.16≥97%
Ammonium Carbonate(NH₄)₂CO₃96.09≥99%, ACS Reagent
Potassium CyanideKCN65.12≥97%, ACS Reagent
EthanolC₂H₅OH46.07200 Proof, Anhydrous
Potassium HydroxideKOH56.11≥85%, ACS Reagent
Hydrochloric AcidHCl36.4637%, ACS Reagent
Deionized WaterH₂O18.0218 MΩ·cm
AcetoneC₃H₆O58.08ACS Reagent Grade
Equipment
  • Three-necked round-bottomed flask (500 mL)

  • Reflux condenser and heating mantle with magnetic stirrer

  • Thermometer or thermocouple probe

  • Addition funnel

  • Ice bath

  • Büchner funnel and filter flask assembly

  • Rotary evaporator (optional)

  • Vacuum oven

  • Standard laboratory glassware

  • pH meter or pH indicator strips

Detailed Experimental Protocol

Part A: Synthesis of 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Hydantoin Intermediate)

This procedure is adapted from established Bucherer-Bergs reaction protocols for piperidone derivatives.[7][13]

  • Reaction Setup: In a 500 mL three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 1-methyl-4-piperidone (11.3 g, 0.10 mol).

  • Reagent Addition: To the flask, add ammonium carbonate (21.1 g, 0.22 mol) followed by 100 mL of ethanol and 75 mL of deionized water. Stir the mixture at room temperature until most of the solids have dissolved.

  • Cyanide Addition (CRITICAL STEP): In the fume hood, carefully prepare a solution of potassium cyanide (13.7 g, 0.21 mol) in 50 mL of deionized water.

    • Rationale: KCN is added as an aqueous solution to ensure controlled and homogenous mixing. This step initiates the formation of the cyanohydrin and subsequently the aminonitrile, which are key intermediates in the reaction mechanism.[6]

  • Slowly add the potassium cyanide solution to the reaction flask via an addition funnel over 15-20 minutes. An initial exotherm may be observed; use an ice bath if necessary to maintain the temperature below 30°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 55-60°C using a heating mantle. Maintain vigorous stirring at this temperature for 24 hours. The mixture will become a thick, stirrable suspension.

  • Isolation of Intermediate: After 24 hours, turn off the heat and allow the mixture to cool to room temperature. Cool the flask further in an ice bath to 10°C. A dense white solid will precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with four 25-mL portions of cold deionized water, followed by one 25-mL portion of cold acetone to aid in drying.

  • Drying: Dry the resulting white solid (the hydantoin intermediate) in a vacuum oven at 60°C for 12-24 hours. The expected yield is 14-16 g (76-87%).

Part B: Hydrolysis to this compound
  • Reaction Setup: Place the dried hydantoin intermediate (e.g., 14.0 g, 76.4 mmol) in a 500 mL round-bottomed flask with a magnetic stir bar.

  • Base Addition: Add a solution of potassium hydroxide (43.0 g, 0.76 mol) in 150 mL of deionized water.

    • Rationale: A large excess of strong base is required to drive the hydrolysis of the stable hydantoin ring to completion.[13]

  • Hydrolysis Reaction: Fit the flask with a reflux condenser and heat the suspension to reflux (internal temperature approx. 110-120°C) with vigorous stirring. Continue refluxing for 48 hours. The mixture should become a clear, homogeneous solution as the reaction progresses.

  • Product Precipitation: After 48 hours, remove the heating mantle and cool the reaction flask in an ice-salt bath to 0-5°C.

  • Neutralization (CRITICAL STEP): While maintaining vigorous stirring and cooling, slowly and carefully add concentrated hydrochloric acid (~65 mL) dropwise to the reaction mixture to neutralize the excess KOH and precipitate the amino acid product. Monitor the pH closely. The target pH is between 6 and 7, where the amino acid exists as a zwitterion and has minimal solubility.

    • Rationale: The product is amphoteric. Adjusting the pH to its isoelectric point minimizes its solubility in the aqueous medium, maximizing precipitation and yield.

  • Isolation: Collect the precipitated white solid by vacuum filtration. Wash the filter cake thoroughly with two 30-mL portions of cold deionized water and then two 30-mL portions of acetone.

  • Drying: Dry the final product, this compound, under vacuum at 70°C to a constant weight. The expected yield is 9-11 g (75-85% for this step).

Mechanism Visualization: The Bucherer-Bergs Reaction

The reaction proceeds through the formation of an aminonitrile, which cyclizes and rearranges to the stable hydantoin product.

G ketone 1-Methyl-4-piperidone iminium Iminium Ion ketone->iminium + NH₃, - H₂O aminonitrile α-Aminonitrile iminium->aminonitrile + CN⁻ carbamate Cyano-carbamic acid aminonitrile->carbamate + CO₂ (from (NH₄)₂CO₃) oxazolidinone 5-Imino-oxazolidin-2-one carbamate->oxazolidinone Intramolecular Cyclization hydantoin Hydantoin Product oxazolidinone->hydantoin Rearrangement

Caption: Simplified mechanism of the Bucherer-Bergs reaction.

References

Application Note: Comprehensive HPLC and NMR Analysis of 4-Amino-1-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed analytical protocols for the comprehensive characterization of 4-Amino-1-methylpiperidine-4-carboxylic acid, a key heterocyclic building block in pharmaceutical development. Due to its unique chemical structure—a non-chromophoric, zwitterionic amino acid derivative—specialized analytical strategies are required for accurate quantification and structural verification.[1][2] We present a robust High-Performance Liquid Chromatography (HPLC) method utilizing pre-column derivatization for sensitive fluorescence detection, suitable for purity assessment and quantification. Additionally, a complete Nuclear Magnetic Resonance (NMR) spectroscopy workflow is detailed, covering structural elucidation through ¹H and ¹³C NMR and absolute purity determination via Quantitative NMR (qNMR), a primary analytical method.[3] These protocols are designed for researchers, quality control analysts, and drug development professionals to ensure the integrity and quality of this important synthetic intermediate.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle and Method Rationale

This compound lacks a native chromophore, rendering direct UV detection at standard wavelengths (e.g., >210 nm) highly insensitive.[2][4] To overcome this, a pre-column derivatization strategy is employed. We utilize o-phthalaldehyde (OPA) in the presence of a thiol (3-mercaptopropionic acid) to react with the primary amine of the analyte.[5] This reaction rapidly forms a highly fluorescent isoindole derivative, allowing for sensitive and specific detection using a fluorescence detector (FLD).[5][6] The separation is achieved on a reversed-phase C18 column, which is standard for the analysis of such derivatized amino acids.[1][2] This method provides excellent specificity and sensitivity for assay determination and impurity profiling.

HPLC-FLD Workflow for Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Analyte and Standards B Dissolve in Diluent (e.g., 0.1 M HCl) A->B D Mix Sample/Standard with OPA Reagent B->D C Prepare OPA Derivatization Reagent E Incubate for 1-2 min at Room Temperature D->E F Inject Derivatized Sample onto HPLC-FLD System E->F G Separation on Reversed-Phase Column F->G H Fluorescence Detection (Ex: 340 nm, Em: 455 nm) G->H I Integrate Chromatogram H->I J Calculate Purity (% Area) or Assay (vs. Standard) I->J

Caption: Workflow for HPLC analysis with pre-column derivatization.

Materials and Reagents
  • Analyte: this compound

  • Reference Standard: Certified standard of the same material

  • Acetonitrile (ACN): HPLC grade or higher

  • Methanol (MeOH): HPLC grade or higher

  • Water: HPLC grade or Type I ultrapure

  • o-Phthalaldehyde (OPA): Reagent grade

  • 3-Mercaptopropionic acid (3-MPA): Reagent grade

  • Boric Acid: Reagent grade

  • Potassium Hydroxide: Reagent grade

  • Hydrochloric Acid (HCl): Reagent grade

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a fluorescence detector (FLD).
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.2
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)
Gradient Program 0-5 min: 10% B; 5-25 min: 10-70% B; 25-27 min: 70-10% B; 27-35 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Fluorescence Detection Excitation: 340 nm, Emission: 455 nm
Detailed Experimental Protocol

1. Preparation of Reagents:

  • Diluent (0.1 M HCl): Add 8.3 mL of concentrated HCl to a 1 L volumetric flask and dilute to volume with Type I water.

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of Type I water. Adjust pH to 10.2 with a concentrated potassium hydroxide solution.

  • OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M Borate Buffer and 50 µL of 3-MPA. Mix well. This reagent is stable for approximately one week when stored refrigerated and protected from light.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Working Standard Solution (50 µg/mL): Dilute the stock solution appropriately with the Diluent.

  • Sample Solution (50 µg/mL): Prepare samples in the same manner as the working standard to achieve a target concentration of 50 µg/mL.

3. Derivatization Procedure:

  • In an autosampler vial, mix 100 µL of the sample or standard solution with 100 µL of the OPA Derivatization Reagent.

  • Vortex briefly and allow the reaction to proceed for at least 1 minute at room temperature before injection.

  • Note: The OPA-derivatives are unstable over long periods; therefore, derivatization should be performed online via the autosampler just prior to injection for best reproducibility.[5]

4. Analysis Sequence:

  • Inject a blank (Diluent + OPA reagent).

  • Perform five replicate injections of the Working Standard Solution to establish system suitability.

  • Inject the Sample Solutions.

  • Inject a Working Standard Solution periodically (e.g., every 10 sample injections) to monitor system drift.

System Suitability and Method Validation

Method performance must be verified to ensure trustworthy results. All parameters should be established in accordance with ICH Q2(R1) guidelines.[7][8]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) > 2000Measures column efficiency.
Repeatability (%RSD) ≤ 2.0% for peak area (n=5 injections)Confirms the precision of the system under normal operating conditions.
Resolution (Rs) > 2.0 between the main peak and closest impurityEnsures baseline separation of the analyte from potential impurities.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity

Principle and Rationale

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Furthermore, Quantitative NMR (qNMR) is a primary ratio method of analysis that allows for the determination of purity without the need for an identical reference standard, as the signal intensity is directly proportional to the number of nuclei.[3][9][10] This section details protocols for both qualitative structural confirmation and a precise qNMR purity assay.

Part A: Structural Elucidation

2.2.1 Protocol and Spectral Interpretation

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY (H-H correlation) and HSQC (H-C correlation) for definitive assignments.

Expected ¹H NMR Signals (in D₂O, 400 MHz): The labile amine (NH₂) and carboxylic acid (COOH) protons will exchange with the deuterium in D₂O and will not be observed, simplifying the spectrum.

  • ~2.9-3.5 ppm (Multiplets, 4H): Protons on carbons adjacent to the ring nitrogen (C2-H and C6-H).

  • ~2.8 ppm (Singlet, 3H): Protons of the N-methyl group.

  • ~2.0-2.4 ppm (Multiplets, 4H): Protons on carbons beta to the ring nitrogen (C3-H and C5-H).

Expected ¹³C NMR Signals (in D₂O, 100 MHz):

  • ~175-180 ppm: Carboxylic acid carbon (C=O).

  • ~55-60 ppm: Quaternary carbon at C4.

  • ~50-55 ppm: Carbons adjacent to the ring nitrogen (C2 & C6).

  • ~45-50 ppm: N-methyl carbon.

  • ~30-35 ppm: Carbons beta to the ring nitrogen (C3 & C5).

Part B: Purity Determination by Quantitative NMR (qNMR)

The qNMR assay provides a highly accurate, direct measure of mass purity and serves as an excellent orthogonal technique to HPLC.[11][12]

2.3.1 qNMR Workflow

QNMR_Workflow cluster_prep Precise Sample Preparation cluster_acq Optimized Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh Analyte (e.g., ~15 mg) C Combine and dissolve in a known volume of solvent (D₂O) A->C B Accurately weigh Internal Standard (e.g., ~10 mg Maleic Acid) B->C D Acquire ¹H NMR Spectrum C->D E Ensure full relaxation: Relaxation Delay (D1) ≥ 5 x T₁ D->E F Use 90° pulse angle D->F G Apply phasing and baseline correction H Integrate a unique Analyte signal and a unique Standard signal G->H I Calculate Purity using the qNMR equation H->I H->I

Caption: Workflow for purity determination by quantitative NMR (qNMR).

2.3.2 Detailed qNMR Protocol

  • Internal Standard Selection: Choose a stable, non-volatile standard with signals that do not overlap with the analyte. Maleic acid is an excellent choice for D₂O.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean vial. Record the weight (W_analyte).

    • Accurately weigh approximately 10 mg of maleic acid (purity >99.5%) into the same vial. Record the weight (W_std).

    • Dissolve the mixture in a precise volume of D₂O (e.g., 1.0 mL) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): At least 30 seconds to ensure full relaxation of all relevant protons.

      • Number of Scans (NS): 8 or 16 for good signal-to-noise.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal from the analyte (e.g., the N-methyl singlet, I_analyte).

    • Integrate a well-resolved signal from the internal standard (the vinyl singlet of maleic acid, I_std).

    • Calculate the purity using the following equation:

      Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal (N_analyte = 3 for N-CH₃; N_std = 2 for maleic acid vinyl protons)

      • MW: Molecular Weight (Analyte = 158.20 g/mol ; Maleic Acid = 116.07 g/mol )

      • W: Weight

      • Purity_std: Purity of the internal standard (e.g., 99.8%)

2.3.3 Example Data Summary

ParameterAnalyte (N-CH₃)Standard (Maleic Acid)
Weight (W) 15.05 mg10.20 mg
MW 158.20 g/mol 116.07 g/mol
N 32
Integral (I) 12.5010.85
Purity_std ---99.8%
Calculated Purity 98.7% ---

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the quality assessment of this compound. The HPLC-FLD method offers a sensitive and robust approach for routine purity testing and assay, while the NMR and qNMR protocols provide definitive structural confirmation and an orthogonal, primary method for purity determination. Together, these validated systems ensure high confidence in the quality and integrity of this critical pharmaceutical intermediate.

References

Application Notes and Protocols for the Reaction of "4-Amino-1-methylpiperidine-4-carboxylic acid" with Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Amino Acid Coupling

The incorporation of structurally complex and sterically hindered amino acids into peptide chains is a cornerstone of modern medicinal chemistry and drug development. These unique building blocks, such as the α,α-disubstituted and N-methylated cyclic amino acid, 4-Amino-1-methylpiperidine-4-carboxylic acid , offer the potential to induce specific conformational constraints, enhance metabolic stability, and improve cell permeability of peptide-based therapeutics.[1] However, the very structural features that impart these desirable properties also present significant challenges during chemical synthesis.

The quaternary α-carbon and the N-methyl group of this compound create substantial steric hindrance around the carboxylic acid and the secondary amine, respectively. This bulkiness can dramatically impede the approach of coupling reagents and the reacting partners, leading to sluggish or incomplete reactions.[2] Consequently, the selection of an appropriate coupling strategy is paramount to achieving high yields and purity.

This comprehensive guide provides a detailed examination of the reaction of this compound with common coupling reagents. It offers insights into the mechanistic considerations, a comparative analysis of reagent performance, and detailed, field-proven protocols to empower researchers to successfully incorporate this and other challenging amino acids into their target molecules.

Understanding the Molecular Challenge: Steric Hindrance in Focus

The primary obstacle in the acylation of this compound is the steric congestion at the reaction centers. The α,α-disubstitution locks the geometry around the carboxylic acid, while the N-methyl group not only adds bulk but also reduces the nucleophilicity of the amino group compared to a primary amine. This dual steric challenge necessitates the use of highly potent coupling reagents capable of forming highly reactive intermediates to overcome the high activation energy barrier of the reaction.

A Comparative Overview of Coupling Reagents for Hindered Systems

The choice of coupling reagent is a critical determinant of success when working with sterically demanding amino acids. Reagents can be broadly classified into carbodiimides, and the more potent onium salts (uronium/aminium and phosphonium).

Coupling Reagent Class Examples Mechanism of Action Advantages for Hindered Systems Potential Drawbacks
Carbodiimides EDC (EDCI), DIC, DCCFormation of a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or HOAt to form active esters and suppress racemization.[3]Cost-effective and widely available.Generally less effective for severely hindered couplings, leading to low yields and slow reaction rates.[4] Byproducts (e.g., DCU from DCC) can be difficult to remove.[3]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUFormation of highly reactive OAt or OBt active esters, which are more stable and less prone to side reactions than O-acylisoureas.[5]High reactivity, fast reaction kinetics, and effective suppression of racemization, especially with HOAt-based reagents like HATU.[1][5]Higher cost. Potential for guanidinylation of the N-terminal amine if used in excess.[3]
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, they form active esters. The reaction byproducts are generally considered less problematic than those from uronium salts.High coupling efficiency, particularly for N-methylated residues.[6] Lower risk of guanidinylation side reactions.Can be less reactive than the most potent uronium salts for the most challenging couplings.

Experimental Workflows and Protocols

The following protocols are designed to provide a robust starting point for the coupling of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Workflow for a Typical Coupling Reaction

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification P1 Dissolve Protected This compound in anhydrous DMF A1 Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) to the carboxylic acid solution P1->A1 P2 Dissolve Amine Component in anhydrous DMF C1 Add activated carboxylic acid solution to the amine component solution P2->C1 A2 Pre-activation (1-5 minutes at RT) A1->A2 Incubate A2->C1 C2 React for 2-24 hours at RT (Monitor by LC-MS or TLC) C1->C2 Incubate W1 Quench reaction (if necessary) and perform aqueous work-up C2->W1 W2 Purify by column chromatography or preparative HPLC W1->W2

Caption: General workflow for the coupling of this compound.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications involving this compound due to the high reactivity of HATU.[1]

Materials:

  • N-protected this compound

  • Amine component

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected this compound (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.1-1.2 eq).

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir for 1-5 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve the amine component (1.0-1.2 eq) in anhydrous DMF.

  • Add the solution of the amine component to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by a suitable method (e.g., LC-MS or TLC). For particularly difficult couplings, the reaction time may need to be extended.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol offers a more economical option, but may require longer reaction times and careful optimization to achieve high yields with the sterically hindered this compound.

Materials:

  • N-protected this compound

  • Amine component

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base

  • Anhydrous DMF or a mixture of DMF/DCM

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the N-protected this compound (1.0 eq), HOBt (1.2 eq), and the amine component (1.0-1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-48 hours. Monitor the reaction progress.

  • Once the reaction is complete, perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product as needed.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low or No Product Formation Insufficient reactivity of the coupling reagent.Switch to a more potent onium salt reagent like HATU or COMU.[4]
Steric hindrance preventing reaction.Increase reaction time and/or temperature (use with caution to avoid racemization). Consider a "double coupling" where fresh reagents are added after the initial coupling period.
Poor solubility of reactants or peptide aggregation.Use a more effective solvent like NMP or a mixture of DMF/DCM.[4]
Presence of Side Products Racemization of the activated amino acid.Use an additive known to suppress racemization, such as HOAt or OxymaPure.[4] Perform the coupling at a lower temperature. Use a hindered base like DIPEA or 2,4,6-collidine.
Guanidinylation of the amine.Avoid using a large excess of uronium/aminium reagents like HATU.[3]

Mechanistic Insights: The Role of Coupling Reagents

The efficacy of different coupling reagents stems from their ability to generate activated species of varying reactivity.

G cluster_carbodiimide Carbodiimide Pathway (e.g., EDC) cluster_onium Onium Salt Pathway (e.g., HATU) cluster_additive Carbodiimide with Additive (e.g., EDC/HOBt) C1 R-COOH + EDC C2 O-Acylisourea (Highly Reactive, Unstable) C1->C2 Activation C3 Amide Product C2->C3 + R'-NH2 C4 N-Acylurea (Side Product) C2->C4 Rearrangement A1 O-Acylisourea + HOBt C2->A1 O1 R-COOH + HATU + Base O2 OAt-Active Ester (Highly Reactive, More Stable) O1->O2 Activation O3 Amide Product O2->O3 + R'-NH2 A2 OBt-Active Ester (Reactive, Suppresses Racemization) A1->A2 A3 Amide Product A2->A3 + R'-NH2

Caption: Simplified mechanistic pathways for common coupling reagents.

Conclusion

The successful incorporation of this compound into molecular scaffolds is an achievable yet challenging task that hinges on a rational approach to the selection of coupling reagents and reaction conditions. While standard carbodiimide-based methods may prove insufficient, the use of potent onium salt reagents, particularly HATU, provides a reliable and efficient pathway to the desired amide products. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers working with this and other sterically demanding building blocks, ultimately facilitating the development of novel and impactful therapeutic agents.

References

Application Notes & Protocols: Protecting Group Strategies for 4-Amino-1-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance and Synthetic Challenges of a Unique Scaffold

The 4-amino-1-methylpiperidine-4-carboxylic acid scaffold is a valuable building block in medicinal chemistry and drug development. Its rigid piperidine core, combined with a quaternary stereocenter, allows for the precise spatial presentation of pharmacophoric elements, making it an attractive component for designing ligands with high affinity and selectivity for various biological targets. However, the very features that make this molecule attractive also present significant synthetic challenges.

The molecule, a quaternary α-amino acid, possesses three distinct functional groups requiring careful management during synthesis:

  • A primary α-amino group: Highly nucleophilic and basic, requiring protection to prevent unwanted side reactions during subsequent transformations.

  • A sterically hindered carboxylic acid: The quaternary nature of the α-carbon makes this group challenging to modify, particularly through esterification or amide bond formation.[1][2]

  • A tertiary piperidine nitrogen: Its basicity and nucleophilicity can interfere with certain reactions, potentially leading to undesired quaternization or acting as an unwanted base.

A successful synthetic campaign utilizing this scaffold is therefore critically dependent on a robust and orthogonal protecting group strategy .[3][4][5] This guide provides a detailed analysis of such strategies, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

Strategic Considerations: A Logic-Based Approach to Protecting Group Selection

The core principle guiding our strategy is orthogonality : the ability to selectively remove one protecting group in the presence of others by employing distinct chemical mechanisms.[3][6] For this compound, this means we must be able to independently deprotect the α-amino group and the carboxylic acid without affecting the other, or the tertiary piperidine nitrogen.

The following decision-making flowchart illustrates the logical selection of an optimal protecting group strategy for this specific molecule.

G A Start: 4-Amino-1-methylpiperidine- 4-carboxylic acid B Identify Functional Groups: - Primary α-Amine - Tertiary Piperidine Amine - Sterically Hindered Carboxylic Acid A->B C Protect α-Amine First? Rationale: Most nucleophilic site. B->C D Select Amine Protecting Group: Tert-butyloxycarbonyl (Boc) C->D Yes E Why Boc? - Stable to basic/nucleophilic conditions - Acid-labile removal (Orthogonal to ester) - Bulky, provides steric protection D->E F Protect Carboxylic Acid? D->F G Select Carboxyl Protecting Group: Methyl or Ethyl Ester F->G Yes H Why Methyl/Ethyl Ester? - Stable to acidic Boc deprotection - Removable via saponification (base) - Orthogonal to Boc group G->H I Address Tertiary Amine: Generally, no protection needed. G->I J Rationale: - Less nucleophilic than primary amine - Stable to Boc protection/deprotection - Stable to esterification/saponification I->J K Result: Orthogonally Protected Scaffold Boc-NH-R-COOMe I->K

Caption: Decision flowchart for orthogonal protection.

Protection of the α-Amino Group: The Boc Strategy

The most common and effective strategy for protecting the α-amino group in this context is the use of the tert-butyloxycarbonyl (Boc) group .[7][8][9]

Rationale for Choosing Boc:

  • Stability: The Boc group is stable under a wide range of non-acidic conditions, including those typically used for esterification and many coupling reactions.[][11]

  • Orthogonality: It is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl), which are orthogonal to the base-labile conditions used to cleave simple alkyl ester protecting groups.[6][11][12]

  • Steric Hindrance: The bulkiness of the Boc group can offer additional steric protection to the already crowded quaternary center.[7][]

Protocol 1: Boc Protection of this compound

This protocol details the protection of the primary amino group using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1 M NaOH (aq) at 0 °C (ice bath).

  • To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1 M HCl. Be cautious of gas evolution (CO₂).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can be purified further by crystallization or chromatography if necessary.

Protection of the Carboxylic Acid: Esterification of a Hindered Center

Esterification of the carboxylic acid is challenging due to the steric hindrance imposed by the quaternary α-carbon.[13][14] A simple methyl or ethyl ester is recommended as it provides a good balance of stability and ease of removal.

Rationale for Choosing a Methyl/Ethyl Ester:

  • Stability: These esters are stable to the acidic conditions required for Boc group removal.

  • Orthogonality: They are readily cleaved by base-mediated hydrolysis (saponification), a condition under which the Boc group is completely stable.[15]

Protocol 2: Steglich Esterification of N-Boc-4-amino-1-methylpiperidine-4-carboxylic acid

For sterically hindered acids, the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a highly effective method.[16]

Materials:

  • N-Boc-4-amino-1-methylpiperidine-4-carboxylic acid

  • Methanol (or Ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve N-Boc-4-amino-1-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add methanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by flash column chromatography on silica gel.

The Tertiary Piperidine Nitrogen: A Spectator in the Strategy

For most common synthetic transformations, the tertiary N-methylpiperidine nitrogen does not require protection.[17]

Rationale:

  • Reduced Nucleophilicity: While basic, its nucleophilicity is significantly lower than the primary α-amino group, meaning it is unlikely to react with (Boc)₂O under standard conditions.

  • Stability: It is stable to the acidic and basic conditions used for Boc and ester deprotection, respectively.

  • Protonation: Under acidic conditions (e.g., during Boc deprotection), the tertiary amine will be protonated to form a stable ammonium salt, which is non-nucleophilic and protects it from side reactions.

Protection should only be considered if the synthetic route involves strong, unhindered electrophiles or specific catalysts that could be poisoned by a free tertiary amine. In such rare cases, formation of a temporary N-oxide is a possible strategy.

Orthogonal Deprotection: The Key to Selective Synthesis

The true power of this strategy lies in the ability to selectively unmask either the amine or the carboxylic acid, allowing for directed chemical modifications.

G A Fully Protected Scaffold (Boc-NH-Pip-COOMe) B Acidic Conditions (TFA or HCl in Dioxane) A->B Selective Amine Deprotection D Basic Conditions (LiOH or NaOH in THF/H2O) A->D Selective Carboxyl Deprotection C Free Amine Scaffold (H2N-Pip-COOMe) B->C F Amide Coupling, Alkylation, etc. C->F Further Synthesis E Free Carboxylic Acid Scaffold (Boc-NH-Pip-COOH) D->E G Esterification, Amide Coupling, etc. E->G Further Synthesis

Caption: Orthogonal deprotection workflow.

Protocol 3: Selective Deprotection of the Boc Group

This protocol removes the Boc group to reveal the free primary amine while keeping the methyl ester intact.[12][18]

Materials:

  • N-Boc-(4-COOMe)-1-methylpiperidine-4-amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM (approx. 0.1 M solution).

  • Add trifluoroacetic acid (5-10 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 4: Saponification of the Methyl Ester

This protocol cleaves the methyl ester to reveal the free carboxylic acid while the Boc group remains in place.

Materials:

  • N-Boc-(4-COOMe)-1-methylpiperidine-4-amine

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add LiOH (1.5 eq) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once complete, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free carboxylic acid.

Data Summary and Best Practices

The following table summarizes the recommended orthogonal protecting group strategy.

Functional GroupProtecting GroupProtection ReagentDeprotection ConditionsOrthogonal To
α-Amino Tert-butyloxycarbonyl (Boc)(Boc)₂O, BaseStrong Acid (TFA, HCl)[19]Methyl/Ethyl Ester
Carboxylic Acid Methyl/Ethyl EsterMeOH/EtOH, DCC, DMAP[16]Base (LiOH, NaOH)[15]Boc Group
Tertiary Amine None RequiredN/AN/AN/A

Best Practices:

  • Purity of Starting Material: Ensure the initial this compound is of high purity to avoid complications in the protection steps.

  • Anhydrous Conditions: For the Steglich esterification, strictly anhydrous conditions are crucial for high yields.

  • Monitoring: Always monitor reactions by an appropriate method (TLC, LC-MS) to avoid over- or under-running the reaction.

  • Work-up: Careful and thorough aqueous work-ups are essential to remove reagents and by-products, particularly DCU from the Steglich reaction and TFA from the Boc deprotection.

By implementing this logical and orthogonal protecting group strategy, researchers can effectively harness the synthetic potential of the this compound scaffold, paving the way for the efficient development of novel and complex molecular entities.

References

Application Notes & Protocols: Strategic Use of 4-Amino-1-methylpiperidine-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide for medicinal chemists on the strategic application of 4-Amino-1-methylpiperidine-4-carboxylic acid. This versatile, conformationally constrained building block is a powerful tool for developing novel therapeutics. We will explore its synthesis, physicochemical properties, and core applications, providing detailed, field-proven protocols for its derivatization. The causality behind experimental choices is explained to empower researchers in their drug discovery programs.

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern drug discovery, achieving high target affinity and selectivity while maintaining favorable pharmacokinetic properties (ADME) is a central challenge. Conformationally rigid scaffolds are invaluable assets in this pursuit. This compound (PubChem CID: 272954) is a Cα,Cα-disubstituted amino acid analogue that offers a unique combination of features making it a privileged scaffold in medicinal chemistry.[1]

Its structure incorporates:

  • A piperidine ring , which imparts conformational rigidity, reducing the entropic penalty of binding to a biological target and often leading to enhanced potency and metabolic stability.

  • A quaternary center at the 4-position, which introduces a defined three-dimensional vector for substituents.

  • Three distinct functional handles for chemical diversification: a primary amine , a tertiary amine (N-methyl) , and a carboxylic acid . This "tri-functionality" allows for the selective and sequential installation of various pharmacophoric elements.

This guide will detail the practical application of this building block, moving from its fundamental properties to detailed derivatization protocols and a case study of its use in developing potent enzyme inhibitors.

Physicochemical Properties & Handling

A thorough understanding of a building block's properties is fundamental to its successful application.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 15580-66-2PubChem[1]
Molecular Formula C₇H₁₄N₂O₂PubChem[1]
Molecular Weight 158.20 g/mol PubChem[1]
GHS Hazard Warning: Harmful if swallowed (Acute Tox. 4)PubChem[1]

Storage and Handling:

  • Store in a cool, dry, dark place in a tightly sealed container.

  • Handle in a well-ventilated area or chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as harmful if swallowed.[1]

Core Applications in Drug Discovery

The unique structure of this compound makes it a valuable intermediate for constructing a wide array of bioactive compounds.[2] Its derivatives have been explored for their potential in treating neurological disorders and as specific enzyme inhibitors or receptor ligands.[3][4]

Rationale for Use: Introducing Conformational Constraint

Flexible molecules often adopt numerous conformations in solution, only one of which may be the "bioactive" conformation that binds to the target. A significant amount of binding energy is consumed to "freeze" the molecule in this correct orientation. By using a rigid scaffold like a substituted piperidine, the molecule is pre-organized into a more defined shape, reducing the entropic penalty upon binding and potentially increasing affinity.

G Flexible Flexible Ligand (High Conformational Entropy) Binding1 Binding Event (High Entropic Cost) Flexible->Binding1 Constrained Constrained Ligand (Low Conformational Entropy) Binding2 Binding Event (Low Entropic Cost) Constrained->Binding2 Target Biological Target Target->Binding1 Target->Binding2 Affinity1 Lower Affinity Binding1->Affinity1 Affinity2 Higher Affinity Binding2->Affinity2

Caption: The energetic advantage of using a constrained scaffold.

A Versatile Node for Library Synthesis

The three functional groups serve as orthogonal handles for building molecular libraries to explore structure-activity relationships (SAR). The carboxylic acid and primary amine are prime locations for standard coupling chemistries, while the N-methyl tertiary amine offers a basic center that can be critical for aqueous solubility or for forming salt bridges with acidic residues in a protein binding pocket.

Key Derivatization Protocols

The true power of this scaffold lies in its chemical reactivity. Below are detailed, validated protocols for modifying its primary amine and carboxylic acid functionalities.

Protocol 1: Amide Bond Formation via the Carboxylic Acid

This is the most common method for elongating the molecule, for instance, by coupling it to another amine-containing fragment or building a peptide-like structure.

Causality: The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and extremely slow. A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), is required to activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5] This intermediate is then readily attacked by the nucleophilic amine to form a stable amide bond. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can further improve efficiency by trapping the activated intermediate, reducing side reactions and minimizing potential racemization.

G cluster_0 Amide Coupling Workflow Start Dissolve Scaffold & Amine in aprotic solvent (e.g., DMF) AddReagents Add Coupling Reagents (e.g., EDAC, HOBt, DIPEA) Start->AddReagents Stir Stir at RT (Monitor by LC-MS) AddReagents->Stir Quench Aqueous Workup (e.g., wash with H₂O, brine) Stir->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Purify Purify via Chromatography (e.g., Silica Gel) Extract->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Caption: Experimental workflow for amide bond formation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.1 M).

  • Reagent Addition: Add HOBt (1.2 eq) and a tertiary base such as Diisopropylethylamine (DIPEA, 2.5 eq) to the solution. Stir for 5 minutes.

  • Activation & Coupling: Add EDAC (1.2 eq) portion-wise to the stirred solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide product.

Self-Validation: Successful coupling is confirmed by the disappearance of the carboxylic acid starting material in the LC-MS and the appearance of a new peak with the expected mass of the product. ¹H NMR will show characteristic amide N-H signals and signals corresponding to the newly introduced amine fragment.

Protocol 2: Derivatization of the 4-Amino Group

Modifying the primary amine allows for the introduction of diverse functional groups that can act as hydrogen bond donors/acceptors or occupy specific sub-pockets of a binding site.

Causality: The primary amine is a strong nucleophile that readily reacts with electrophilic partners like acyl chlorides, sulfonyl chlorides, and isocyanates. These reactions are typically fast and high-yielding. A non-nucleophilic base (e.g., triethylamine or DIPEA) is included to scavenge the HCl or other acidic byproducts generated during the reaction, preventing the protonation and deactivation of the starting amine.

Step-by-Step Methodology (Acylation Example):

  • Preparation: Dissolve this compound (1.0 eq) in a mixture of Dichloromethane (DCM) and a small amount of DMF at 0 °C. Note: The carboxylic acid may need to be protected (e.g., as a methyl or ethyl ester) prior to this step to prevent intramolecular cyclization or other side reactions. A standard Fischer esterification using methanol and thionyl chloride is effective.[6]

  • Base Addition: Add triethylamine (2.0 eq) to the solution.

  • Electrophile Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash with saturated aqueous NaHCO₃ and brine.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

G Scaffold 4-Amino-1-methyl- piperidine-4-COOH -NH₂ -COOH Derivatives Derivatives Acyl (-NHCOR) Sulfonyl (-NHSO₂R) Urea (-NHCONHR) Scaffold:f0->Derivatives + R-COCl + R-SO₂Cl + R-NCO

Caption: Derivatization pathways for the 4-amino group.

Case Study: MenA Inhibitors for Mycobacterium tuberculosis

The strategic value of the piperidine scaffold is exemplified in the development of inhibitors against 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme for survival in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[7]

Researchers identified a potent anti-TB agent that was limited by high lipophilicity. To optimize the drug-like properties, they initiated a structure-activity relationship (SAR) study focusing on a core structure containing a functionalized piperidine ring.[7] The 4-amino group on the piperidine served as a key attachment point for various "eastern" fragments of the molecule, installed via amide coupling or reductive amination.[7]

SAR Insights: By systematically varying the groups attached to the piperidine scaffold, the team was able to modulate both enzyme inhibitory potency and physical properties like the calculated LogP (cLogP), a measure of lipophilicity.

Entry (Example)R-Group on PiperidineMenA IC₅₀ (µM)Mtb GIC₅₀ (µM)cLogP
Lead Compound Complex AromaticPotentPotent7.9
Analog 7 2-NaphthylRetained PotencyRetained Potency~5.9
Analog 10 4-ChlorophenylRetained PotencyRetained Potency~5.9

Data adapted from reference[7]. This table is illustrative of the SAR strategy.

This work demonstrates how the 4-aminopiperidine core can be used to anchor key pharmacophoric elements and systematically tune a molecule's properties to improve its therapeutic potential.[7]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool. Its inherent conformational rigidity and strategically placed functional groups provide medicinal chemists with a reliable platform to construct complex and potent bioactive molecules. The protocols and insights provided herein serve as a practical guide for leveraging this scaffold to accelerate the development of next-generation therapeutics.

References

Preparation of 4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details a robust and well-established synthetic pathway for the preparation of 4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices. The described methodology emphasizes safety, efficiency, and the validation of results through established analytical techniques.

Introduction: Significance and Synthetic Strategy

This compound is a non-proteinogenic α,α-disubstituted amino acid derivative. The rigid piperidine scaffold combined with the dual functionality of the amino and carboxylic acid groups at the C4 position makes it a crucial component in the design of novel therapeutics. The presence of the N-methyl group can influence the compound's basicity and pharmacokinetic properties.[1][2]

The synthesis of such α,α-disubstituted amino acids often presents unique challenges. This guide outlines a reliable multi-step synthesis commencing from the commercially available 1-methylpiperidine-4-one. The chosen synthetic route is based on the principles of the Strecker amino acid synthesis, a classic and versatile method for the preparation of α-amino acids.[3][4] The key transformations involve the formation of an α-aminonitrile intermediate, followed by acid-catalyzed hydrolysis to the desired carboxylic acid.

Overview of the Synthetic Pathway

The synthesis is logically divided into two primary stages, starting from 1-methylpiperidine-4-one. The first stage is a one-pot Strecker reaction to form the α-aminonitrile intermediate. The second stage involves the hydrolysis of the nitrile to the carboxylic acid and subsequent formation of the hydrochloride salt.

Synthetic_Pathway A 1-Methylpiperidine-4-one B 4-Amino-1-methylpiperidine-4-carbonitrile A->B  Strecker Reaction (NaCN, NH4Cl, NH4OH)   C This compound hydrochloride B->C  Acid Hydrolysis (conc. HCl)  

Figure 1: Overall synthetic workflow for the preparation of this compound hydrochloride.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Methylpiperidine-4-one≥97%Commercially Available
Sodium Cyanide (NaCN)≥98%Commercially AvailableEXTREMELY TOXIC
Ammonium Chloride (NH₄Cl)ACS ReagentCommercially Available
Ammonium Hydroxide (NH₄OH)28-30% solutionCommercially AvailableCorrosive
Hydrochloric Acid (HCl)Concentrated (37%)Commercially AvailableCorrosive
Methanol (MeOH)AnhydrousCommercially Available
Isopropanol (IPA)ACS ReagentCommercially Available
Diethyl EtherAnhydrousCommercially AvailableFlammable
Sodium Hydroxide (NaOH)PelletsCommercially AvailableCorrosive

Safety Precaution: The following procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Sodium cyanide is a potent poison and must be handled with extreme care. Contact with acid will release highly toxic hydrogen cyanide gas.

Stage 1: Synthesis of 4-Amino-1-methylpiperidine-4-carbonitrile

This stage employs a modified Strecker synthesis. The reaction involves the formation of an iminium ion intermediate from 1-methylpiperidine-4-one and ammonia, which is then attacked by the cyanide ion to yield the α-aminonitrile.[3][4][5]

Protocol:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add ammonium chloride (26.75 g, 0.5 mol) and 100 mL of water. Stir until all solids are dissolved.

  • Cool the solution to 0-5 °C in an ice-water bath and add concentrated ammonium hydroxide solution (60 mL, ~0.9 mol) dropwise, maintaining the internal temperature below 10 °C.

  • In a separate beaker, dissolve sodium cyanide (24.5 g, 0.5 mol) in 50 mL of water. Caution: Handle sodium cyanide with extreme care in a fume hood.

  • Add the sodium cyanide solution to the reaction flask dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • Once the addition is complete, add 1-methylpiperidine-4-one (45.2 g, 0.4 mol) dropwise over 1 hour, maintaining the temperature between 5-10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 24 hours.

  • The reaction mixture will likely form a precipitate. Extract the product with dichloromethane (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Amino-1-methylpiperidine-4-carbonitrile as an oil or a low-melting solid. The crude product can be used in the next step without further purification.

Stage 2: Hydrolysis to this compound hydrochloride

The nitrile group of the intermediate is hydrolyzed under strong acidic conditions to form a carboxylic acid.[6][7][8][9][10] The use of concentrated hydrochloric acid serves both as the catalyst for hydrolysis and as the reagent to form the final hydrochloride salt.

Protocol:

  • Carefully add the crude 4-Amino-1-methylpiperidine-4-carbonitrile from Stage 1 to a 500 mL round-bottom flask containing concentrated hydrochloric acid (200 mL). Caution: This addition should be done slowly and in a fume hood, as there may be an initial exotherm and potential for gas evolution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) using a heating mantle.

  • Maintain the reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C.

  • The product, this compound hydrochloride, will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash the filter cake with cold isopropanol (2 x 50 mL) followed by diethyl ether (2 x 50 mL).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₇H₁₄N₂O₂158.20-15580-66-2[11]
This compound hydrochlorideC₇H₁₅ClN₂O₂194.66White SolidNot explicitly found, but related to parent.

Expected Characterization Data:

  • ¹H NMR: The spectrum should be consistent with the structure, showing signals for the methyl group, the piperidine ring protons, and exchangeable protons for the amine and carboxylic acid groups.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, including the quaternary carbon at the C4 position, the carboxylic acid carbonyl, and the N-methyl carbon.

  • FT-IR (KBr): Characteristic peaks for the amine N-H stretching, carboxylic acid O-H stretching, and C=O stretching should be present.

  • Mass Spectrometry (ESI+): A peak corresponding to the molecular ion [M+H]⁺ of the free base (m/z = 159.1) should be observed.

Mechanistic Insights and Rationale

The Strecker Synthesis

The Strecker synthesis is a robust method for forming α-amino acids. In this protocol, ammonia (from ammonium hydroxide and ammonium chloride) reacts with the ketone (1-methylpiperidine-4-one) to form an iminium ion. The cyanide ion then acts as a nucleophile, attacking the iminium carbon to form the α-aminonitrile.[3][4][5] The use of an ammonium chloride/ammonium hydroxide buffer system helps to maintain a suitable pH for the reaction.

Strecker_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack A 1-Methylpiperidine-4-one B Iminium Ion A->B + NH₃ - H₂O C Iminium Ion D α-Aminonitrile C->D + CN⁻

Figure 2: Simplified mechanism of the Strecker reaction.

Nitrile Hydrolysis

The hydrolysis of nitriles to carboxylic acids is a well-established transformation.[6][7][8][9][10] Under acidic conditions, the nitrile nitrogen is protonated, making the nitrile carbon more electrophilic and susceptible to nucleophilic attack by water.[7][9] A series of proton transfers and tautomerization leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[8][9] The reaction is driven to completion by the use of a large excess of concentrated acid and heat.

Troubleshooting and Optimization

  • Low Yield in Stage 1: Ensure the reaction temperature is kept low during the addition of reagents to prevent side reactions. Vigorous stirring is crucial as the reaction can be heterogeneous.

  • Incomplete Hydrolysis in Stage 2: If the hydrolysis is slow or incomplete, the reaction time can be extended. Ensure that the reflux temperature is maintained. The concentration of the hydrochloric acid is also critical.

  • Product Purification: If the final product is not of sufficient purity, it can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol/water.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound hydrochloride. By understanding the underlying chemical principles of the Strecker synthesis and nitrile hydrolysis, researchers can effectively troubleshoot and adapt this protocol for their specific needs. The final product is a valuable building block for the synthesis of more complex molecules with potential pharmaceutical applications.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Amino-1-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details a robust and scalable synthetic protocol for the production of 4-Amino-1-methylpiperidine-4-carboxylic acid, a pivotal building block in modern medicinal chemistry. Recognizing the increasing demand for structurally complex piperidine scaffolds in drug discovery, this document provides a detailed examination of a modified Strecker synthesis pathway. The protocol is designed for researchers, chemists, and process development professionals, offering in-depth explanations of experimental choices, step-by-step instructions, and critical safety considerations. The synthesis commences with the readily available 1-methyl-4-piperidone and proceeds through a high-yielding, two-step sequence involving the formation of an α-aminonitrile intermediate followed by acidic hydrolysis. This application note also includes detailed analytical methods for quality control, purification strategies suitable for large-scale production, and a thorough discussion of the underlying chemical principles to ensure both scientific integrity and practical applicability.

Introduction: The Strategic Importance of Substituted Piperidines in Drug Development

The piperidine moiety is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility, metabolic stability, and bioavailability. Specifically, α,α-disubstituted piperidines, such as this compound, serve as constrained amino acid surrogates and are invaluable building blocks for introducing conformational rigidity into peptide and small molecule drug candidates.[2][3] The strategic placement of the amino and carboxylic acid functionalities on a quaternary center offers a unique three-dimensional vector for molecular elaboration, making this compound a highly sought-after intermediate in the synthesis of novel therapeutics, including analgesics and anti-inflammatory agents.[2]

This guide provides a validated, large-scale synthetic route to this compound, addressing the need for a reliable and scalable supply of this critical intermediate.

Synthetic Strategy: A Modified Strecker Synthesis Approach

For the large-scale synthesis of α-amino acids and their derivatives, the Strecker and Bucherer-Bergs syntheses are two of the most established and reliable methods.[4][5][6] Both pathways typically involve the reaction of a ketone with a cyanide source and an amine or ammonia, followed by hydrolysis.

For the synthesis of this compound, a modified Strecker synthesis commencing from 1-methyl-4-piperidone is the chosen strategy. This approach is advantageous for several reasons:

  • High Convergence: The key C-C and C-N bonds are formed in a single, efficient step.

  • Readily Available Starting Materials: 1-Methyl-4-piperidone is a commercially available and relatively inexpensive starting material.

  • Scalability: The reaction conditions are amenable to large-scale production with standard chemical processing equipment.

The overall synthetic transformation is depicted below:

Synthetic Pathway 1-Methyl-4-piperidone 1-Methyl-4-piperidone Intermediate_Aminonitrile Intermediate_Aminonitrile 1-Methyl-4-piperidone->Intermediate_Aminonitrile  KCN, NH4Cl  H2O/EtOH Final_Product This compound Intermediate_Aminonitrile->Final_Product  Conc. HCl  Heat

Caption: Overall synthetic scheme for this compound.

Detailed Synthesis Protocol

This protocol is divided into two main stages: the formation of the α-aminonitrile intermediate and its subsequent hydrolysis to the final product.

Safety First: Handling of Highly Toxic Reagents

This synthesis involves the use of potassium cyanide , which is a potent poison.[7] All operations involving potassium cyanide must be conducted in a well-ventilated fume hood by trained personnel.[7] Personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.[7] An emergency cyanide antidote kit should be readily available. Crucially, potassium cyanide must never come into contact with acid, as this will liberate highly toxic hydrogen cyanide gas. [7] All cyanide-containing waste must be quenched with an appropriate oxidizing agent (e.g., sodium hypochlorite) before disposal, following institutional safety guidelines.

Step 1: Synthesis of 4-Amino-1-methylpiperidine-4-carbonitrile

This step involves the formation of the key α-aminonitrile intermediate via a one-pot reaction between 1-methyl-4-piperidone, potassium cyanide, and ammonium chloride.[8][9]

Step1_Workflow cluster_Reagents Reagent Preparation cluster_Reaction Reaction cluster_Workup Work-up and Isolation Reagent1 1-Methyl-4-piperidone in EtOH/H2O ReactionVessel Jacketed Reactor @ 0-5 °C Reagent1->ReactionVessel Reagent2 Aqueous solution of KCN and NH4Cl Addition Slow addition of cyanide solution Reagent2->Addition Stirring Stir at room temperature for 24-48 h ReactionVessel->Stirring Addition->ReactionVessel Extraction Extraction with an organic solvent (e.g., DCM or EtOAc) Stirring->Extraction Drying Drying of organic phase over Na2SO4 Extraction->Drying Concentration Concentration under reduced pressure Drying->Concentration Product1 Crude 4-Amino-1-methylpiperidine-4-carbonitrile Concentration->Product1

Caption: Workflow for the synthesis of the α-aminonitrile intermediate.

Protocol:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a temperature probe, and a dropping funnel. Purge the reactor with nitrogen.

  • Charge Reagents: To the reactor, add a solution of 1-methyl-4-piperidone (1.0 kg, 8.84 mol) in a mixture of ethanol (4 L) and deionized water (2 L). Cool the mixture to 0-5 °C with constant stirring.

  • Prepare Cyanide Solution: In a separate vessel, dissolve potassium cyanide (1.15 kg, 17.68 mol) and ammonium chloride (0.95 kg, 17.68 mol) in deionized water (4 L). Caution: Handle potassium cyanide with extreme care in a fume hood.

  • Reaction: Slowly add the cyanide solution to the reactor via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 4 L). Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4-Amino-1-methylpiperidine-4-carbonitrile as an oil or a low-melting solid. This intermediate is often used in the next step without further purification.

Table 1: Reagent Quantities for Step 1

ReagentMolar Mass ( g/mol )QuantityMoles
1-Methyl-4-piperidone113.161.0 kg8.84
Potassium Cyanide65.121.15 kg17.68
Ammonium Chloride53.490.95 kg17.68
Ethanol-4 L-
Deionized Water-6 L (total)-
Dichloromethane-12 L-
Step 2: Hydrolysis to this compound

The final step is the acid-catalyzed hydrolysis of the nitrile functionality to a carboxylic acid.[10]

Protocol:

  • Reactor Setup: Use the same 20 L jacketed reactor as in Step 1, ensuring it is clean and dry.

  • Charge Reagents: Add concentrated hydrochloric acid (6 L, ~72 mol) to the reactor and cool to 0-5 °C.

  • Addition of Intermediate: Slowly and carefully add the crude 4-Amino-1-methylpiperidine-4-carbonitrile from Step 1 to the cold acid with vigorous stirring. An exothermic reaction will occur, so maintain the temperature below 20 °C.

  • Hydrolysis: Once the addition is complete, heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution and by LC-MS analysis.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then further to 0-5 °C in an ice bath.

    • Carefully adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-7) using a concentrated solution of sodium hydroxide. The product will precipitate out of the solution.

    • Filter the solid product using a Büchner funnel and wash with cold deionized water, followed by a cold solvent like ethanol or acetone to remove impurities.

    • Dry the product under vacuum at 50-60 °C to a constant weight.

Table 2: Expected Yield and Purity

ParameterSpecification
Appearance White to off-white crystalline solid
Yield 70-85% (over two steps)
Purity (HPLC) ≥98%

Purification of the Final Product

The crude product obtained from the hydrolysis step can be further purified by recrystallization.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of hot deionized water.

  • If colored impurities are present, treat the hot solution with activated charcoal and filter through a pad of celite.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

For very high purity requirements, ion-exchange chromatography can be employed, although this is less common for large-scale production due to cost and complexity.

Analytical Quality Control

The identity and purity of the final product should be confirmed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A typical method would use a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA).[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of the methyl group, the piperidine ring protons, and the absence of the nitrile proton.

    • ¹³C NMR: To verify the presence of the quaternary carbon, the carboxylic acid carbon, and the carbons of the piperidine ring and methyl group.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (158.20 g/mol ).[12]

  • Infrared (IR) Spectroscopy: To identify the characteristic stretches of the amino group, the carboxylic acid (O-H and C=O), and the alkyl C-H bonds.[11]

Conclusion

The modified Strecker synthesis presented herein provides a reliable and scalable method for the production of this compound. By following the detailed protocols and adhering to the stringent safety precautions, researchers and drug development professionals can efficiently produce this valuable building block in high yield and purity. The availability of a robust synthetic route for this compound will undoubtedly facilitate the discovery and development of novel therapeutics with improved pharmacological profiles.

References

"4-Amino-1-methylpiperidine-4-carboxylic acid" as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: 4-Amino-1-methylpiperidine-4-carboxylic Acid as a Scaffold in Drug Design

Abstract

In modern medicinal chemistry, the use of conformationally restricted scaffolds is a cornerstone of rational drug design. Such scaffolds reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This guide focuses on This compound , a Cα,Cα-disubstituted α-amino acid analogue, and its utility as a versatile building block. Its rigid piperidine framework provides a three-dimensional vector for the precise spatial orientation of pharmacophoric elements, making it an invaluable tool for developing novel therapeutics. We will explore its synthesis, strategic applications in the design of Neurokinin 1 (NK1) receptor antagonists and opioid receptor modulators, and provide detailed protocols for its synthesis and biological evaluation.

The Scaffold: Properties and Strategic Value

This compound (CAS: 15580-66-2) integrates several key features into a single, compact molecule.[1][2] The quaternary carbon at the 4-position creates a fixed stereochemical center, while the piperidine ring itself exists in a stable chair conformation. This structural rigidity is paramount, as it allows chemists to append functional groups with a high degree of predictability regarding their spatial arrangement.

The true versatility of this scaffold is realized through its orthogonally reactive functional groups: the 4-amino group, the 4-carboxylic acid, and the 1-methylated piperidine nitrogen. In many synthetic schemes, the piperidine nitrogen is initially protected (e.g., with a Boc group) to allow for selective modification of the other two sites.[3][4] This enables its use as a constrained amino acid replacement in peptidomimetics or as a central core for small molecule library synthesis.[5]

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 15580-66-2[2]
Molecular Formula C₇H₁₄N₂O₂[1]
Molecular Weight 158.20 g/mol [2]
InChI Key PRROBIIYGSUPNR-UHFFFAOYSA-N[2]
Core Synthetic Strategy: From Piperidone to Scaffold

The most common and robust synthesis of this scaffold class begins with a protected 4-piperidone derivative. A modified Strecker synthesis, proceeding through a hydantoin intermediate, is a field-proven method to install the vicinal amino and carboxyl groups.[6] This multi-step process offers high yields and excellent control.

Causality Behind the Choice of Route: The hydantoin route is favored because it systematically builds the desired functionality on the pre-formed piperidine ring. Using a protected piperidone (e.g., N-Boc-4-piperidone) is critical as it prevents side reactions at the basic piperidine nitrogen and allows for later-stage diversification by simply removing the protecting group.[6]

G start N-Boc-4-piperidone step1 Bucherer-Bergs Reaction (KCN, (NH₄)₂CO₃) start->step1 hydantoin N-Boc-piperidine-4-spiro-5'-hydantoin step1->hydantoin step2 Alkaline Hydrolysis (e.g., KOH or Ba(OH)₂) hydantoin->step2 amino_acid 4-Amino-1-Boc-piperidine- 4-carboxylic acid step2->amino_acid step3 N-Methylation (Eschweiler-Clarke Reaction: CH₂O, HCOOH) amino_acid->step3 final_product 4-Amino-1-methylpiperidine- 4-carboxylic acid step3->final_product

Caption: General synthetic workflow for the target scaffold.

Protocol 1: Synthesis of 4-Amino-1-Boc-piperidine-4-carboxylic Acid

This protocol describes the synthesis of the N-Boc protected precursor, a key intermediate for many drug discovery programs.[5][7]

Materials:

  • 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-hydantoin

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 6M

  • Deionized water

Procedure: [6]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, suspend the hydantoin intermediate (1 equivalent) in a 1:1 mixture of THF and 2.0M aqueous KOH solution.

  • Hydrolysis: Stopper the flask and stir the reaction mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into a separatory funnel. The layers may not be distinct; add water to dissolve any solids.

  • Purification: Wash the aqueous solution with an organic solvent like ethyl acetate or dichloromethane to remove any unreacted starting material or non-polar impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~6-7 using 6.0M HCl. A white solid should precipitate.

    • Experimental Insight: The isoelectric point of the amino acid is near neutral pH. Careful addition of acid is crucial to maximize precipitation and avoid re-dissolving the product as the hydrochloride salt.

  • Isolation: Collect the white solid by vacuum filtration, wash with cold deionized water, and then with a small amount of a non-polar solvent like ether to aid in drying.

  • Drying: Dry the product under vacuum at 60-80°C for 24 hours to yield the pure amino acid.

Application: Neurokinin 1 (NK1) Receptor Antagonists

The Neurokinin 1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a well-validated target for treating chemotherapy-induced nausea, pain, and inflammation.[8][9] High-affinity NK1 antagonists often feature a 4,4-disubstituted piperidine core, which serves to correctly position a 3,5-bis(trifluoromethyl)benzyl ether side chain and another functional group on the piperidine nitrogen.[10]

Design Rationale: The this compound scaffold provides an ideal starting point. The carboxylic acid can be reduced to a hydroxymethyl group, which is then etherified. The 4-amino group can be acylated or used as a handle to attach other moieties, allowing for rapid exploration of the structure-activity relationship (SAR). The rigidity of the scaffold ensures that the key pharmacophoric groups are held in the low-energy conformation required for potent receptor binding.[10]

G scaffold Scaffold: 4-Amino-1-Boc-piperidine- 4-carboxylic acid step1 1. COOH -> CH₂OH (Reduction) 2. Etherification with 3,5-bis(CF₃)benzyl bromide scaffold->step1 intermediate Key Ether Intermediate step1->intermediate step2 Boc Deprotection (TFA) intermediate->step2 amine_free Free Piperidine Intermediate step2->amine_free step3 N-Acylation / Alkylation (Library Synthesis) amine_free->step3 library NK1 Antagonist Library step3->library step4 Biological Screening (e.g., Calcium Mobilization Assay) library->step4 sar SAR Data step4->sar

Caption: Workflow for developing NK1 antagonists from the scaffold.

Protocol 2: In Vitro Functional Assay for NK1 Receptor Antagonism

This protocol outlines a cell-based calcium mobilization assay to determine the functional antagonism of newly synthesized compounds at the NK1 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human NK1 receptor.

  • Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Substance P (agonist).

  • Test compounds (potential antagonists).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Cell Plating: Seed the NK1-expressing cells into black-walled, clear-bottom 96- or 384-well plates and grow to 80-90% confluency.

  • Dye Loading: Remove the growth medium and add assay buffer containing Fluo-4 AM dye. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Addition (Antagonist): Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the test compounds (or vehicle control) to the wells and incubate for 15-30 minutes.

    • Experimental Insight: This pre-incubation step allows the antagonist to bind to the receptor before the agonist is introduced, ensuring a competitive binding equilibrium is reached.

  • Agonist Challenge: Place the plate in the fluorescence reader. Begin recording baseline fluorescence, then inject a solution of Substance P at a concentration known to elicit a sub-maximal response (EC₈₀).

  • Data Acquisition: Continue recording fluorescence intensity for 60-120 seconds post-injection to capture the peak calcium flux.

  • Analysis: The antagonist effect is measured as the percent inhibition of the Substance P-induced calcium signal. Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application: Opioid Receptor Modulators

The piperidine ring is a privileged scaffold in opioid chemistry, forming the core of potent analgesics like fentanyl and meperidine. The opioid receptor family (μ, δ, κ) are GPCRs that mediate pain perception.[11] Current research aims to develop ligands with improved side-effect profiles, such as positive allosteric modulators (PAMs) or biased agonists that do not recruit β-arrestin.[12][13]

Design Rationale: The this compound scaffold can be used to create novel, conformationally constrained ligands. The amino and carboxyl groups can be derivatized to mimic the key tyrosine and phenylalanine residues of endogenous opioid peptides. The fixed 3D orientation of these groups can enforce a specific binding mode, potentially leading to receptor subtype selectivity or biased signaling.

Protocol 3: Radioligand Binding Assay for Opioid Receptor Affinity

This protocol determines the binding affinity (Kᵢ) of test compounds for the μ-opioid receptor (MOR) using a competitive displacement assay.

Materials:

  • Cell membranes prepared from cells overexpressing the human μ-opioid receptor.

  • [³H]-DAMGO (a high-affinity, selective MOR agonist radioligand).

  • Test compounds.

  • Naloxone (a non-selective opioid antagonist, for defining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filter mats.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-DAMGO (typically at its K₋ value), and varying concentrations of the test compound in binding buffer.

  • Controls: Prepare wells for "total binding" (no competitor) and "non-specific binding" (a saturating concentration of naloxone).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Experimental Insight: Rapid filtration is critical to prevent the dissociation of the radioligand-receptor complex, which would lead to an underestimation of binding.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically trapped radioactivity.

  • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Analysis: Calculate the specific binding by subtracting the non-specific CPM from the total CPM. Plot the percent specific binding against the log of the test compound concentration. Use the Cheng-Prusoff equation to convert the IC₅₀ value obtained from the curve fit into the inhibition constant (Kᵢ).

Data Summary & Interpretation

The protocols described above generate quantitative data that are essential for guiding a drug discovery program. SAR is established by comparing the biological activity of different analogues.

Table 2: Representative Biological Data for Hypothetical Analogues

Compound IDR₁ Group (on 4-Amine)R₂ Group (on 1-Nitrogen)NK1 IC₅₀ (nM)μ-Opioid Kᵢ (nM)
Scaffold-01 -H-CH₃>10,000>10,000
NK1-Lead-A Acetyl-CH₂(3,5-di-CF₃-Ph)5.38,500
NK1-Lead-B Methylsulfonyl-CH₂(3,5-di-CF₃-Ph)5.79,100
Opioid-Lead-C -CH₂CH₂-Ph-CH₃2,40015.2
Opioid-Lead-D -CO-NH-CH₂-Ph-CH₃1,80025.8

Data are hypothetical for illustrative purposes.

Interpretation:

  • For the NK1 antagonists, the data suggest that both acetyl and methylsulfonyl groups are well-tolerated on the 4-amino position when the critical 3,5-bis(trifluoromethyl)benzyl group is present on the piperidine nitrogen, consistent with published findings.[10]

  • For the opioid modulators, derivatizing the 4-amino group with phenyl-containing moieties (Lead-C and Lead-D) while retaining the N-methyl group leads to a significant increase in μ-opioid receptor affinity. This indicates the 4-position is a key vector for interacting with the receptor binding pocket.

Conclusion

This compound is a powerful and versatile scaffold for modern drug design. Its inherent conformational rigidity and multiple points for chemical diversification allow for the systematic construction of potent and selective ligands. As demonstrated in its application to NK1 receptor antagonists and opioid modulators, this building block enables medicinal chemists to effectively translate structural hypotheses into tangible drug candidates. The protocols provided herein offer a robust framework for the synthesis and evaluation of novel compounds derived from this valuable scaffold.

References

Application Notes and Protocols for the Incorporation of 4-Amino-1-methylpiperidine-4-carboxylic Acid into Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Constrained Diamino Acid Scaffold

In the landscape of modern drug discovery, the rational design of small molecules with precisely controlled three-dimensional architecture is paramount for achieving high potency and selectivity. 4-Amino-1-methylpiperidine-4-carboxylic acid, a unique conformationally restricted diamino acid derivative, has emerged as a valuable building block for medicinal chemists. Its rigid piperidine core pre-organizes appended functionalities in a defined spatial orientation, which can lead to enhanced binding affinity to biological targets by reducing the entropic penalty upon binding. The presence of a quaternary center bearing both a primary amine and a carboxylic acid offers a versatile platform for divergent synthesis, allowing for the exploration of chemical space in multiple vectors from a single scaffold.

This guide provides a comprehensive overview of the principles and practical protocols for the seamless incorporation of this compound into small molecule drug candidates. We will delve into the strategic considerations for protecting group manipulation, detail robust amide and ester bond formation protocols, and provide expected analytical characterization data to aid in the successful synthesis and identification of target compounds.

Chemical Properties and Handling

This compound (MW: 158.20 g/mol , Formula: C₇H₁₄N₂O₂) is a crystalline solid.[1] Due to its zwitterionic nature, it exhibits high polarity and is sparingly soluble in many common organic solvents. For synthetic transformations, it is often necessary to protect one or both of the reactive functional groups to ensure selective reactions and improve solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight158.20 g/mol --INVALID-LINK--[1]
Molecular FormulaC₇H₁₄N₂O₂--INVALID-LINK--[1]
XLogP3-AA-3.0--INVALID-LINK--[1]
Hydrogen Bond Donor Count3--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count4--INVALID-LINK--[1]

Strategic Planning: The Art of Orthogonal Protection

The bifunctional nature of this compound necessitates a carefully considered protecting group strategy to achieve selective functionalization. Orthogonal protecting groups, which can be removed under distinct chemical conditions, are essential for the stepwise elaboration of the molecule. A common and effective strategy involves the protection of the exocyclic primary amine with a base-labile group and the carboxylic acid with an acid-labile or hydrogenolysis-labile group.

G cluster_0 Orthogonal Protection Strategy cluster_1 Selective Deprotection & Coupling Start 4-Amino-1-methylpiperidine- 4-carboxylic acid Protect_N Protect Amino Group (e.g., Fmoc-OSu) Start->Protect_N Base Protect_C Protect Carboxyl Group (e.g., Benzyl Bromide) Protect_N->Protect_C Base Protected Orthogonally Protected Intermediate Protect_C->Protected Deprotect_N Selective N-Deprotection (e.g., Piperidine/DMF) Protected->Deprotect_N Deprotect_C Selective C-Deprotection (e.g., H2, Pd/C) Protected->Deprotect_C Couple_N Amide Coupling (R-COOH, Coupling Agent) Deprotect_N->Couple_N Final_Product_N Final_Product_N Couple_N->Final_Product_N Final Product (N-acylated) Couple_C Ester/Amide Coupling (R-OH/R-NH2, Coupling Agent) Deprotect_C->Couple_C Final_Product_C Final_Product_C Couple_C->Final_Product_C Final Product (C-functionalized)

Figure 1: A representative workflow for the orthogonal protection and subsequent functionalization of this compound.

Experimental Protocols: Amide Bond Formation

The formation of an amide bond is a cornerstone reaction for incorporating this compound into small molecules. This typically involves the activation of a carboxylic acid partner, followed by nucleophilic attack by the primary amine of the piperidine scaffold.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used and reliable method for amide bond formation, particularly in the context of peptide synthesis and medicinal chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) efficiently activates the carboxylic acid, minimizing side reactions and racemization.

Materials:

  • N-Boc-4-Amino-1-methylpiperidine-4-carboxylic acid (or other suitably protected derivative)

  • Carboxylic acid of interest (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add a solution of N-Boc-4-Amino-1-methylpiperidine-4-carboxylic acid (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous lithium chloride (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Table 2: Representative Reagent Stoichiometry for EDC/HOBt Coupling

ReagentEquivalentsMolar Amount (for 1 mmol scale)
Carboxylic Acid (R-COOH)1.01.0 mmol
N-Boc-4-Amino-1-methylpiperidine-4-carboxylic acid1.11.1 mmol
EDC·HCl1.21.2 mmol
HOBt1.21.2 mmol
DIPEA2.02.0 mmol
Protocol 2: Acyl Chloride Mediated Amide Coupling

For more reactive systems or when using robust starting materials, coupling with an acyl chloride offers a rapid and efficient route to amide bond formation.

Materials:

  • N-Boc-4-Amino-1-methylpiperidine-4-carboxylic acid

  • Acyl chloride of interest (R-COCl)

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve N-Boc-4-Amino-1-methylpiperidine-4-carboxylic acid (1.0 eq) and TEA (1.5 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

G cluster_0 Amide Coupling via Acyl Chloride Amine Protected Piperidine Amine Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Chloride R-COCl Acyl_Chloride->Tetrahedral_Intermediate Base Base (e.g., TEA) Salt [Base-H]+Cl- Base->Salt Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product Collapse & Expulsion of Cl- HCl HCl HCl->Salt

Figure 2: Simplified mechanism of amide bond formation using an acyl chloride.

Analytical Characterization: What to Expect

Thorough characterization of the newly synthesized molecules is crucial for confirming their identity and purity. Below are the expected analytical data for a representative N-acylated and C-esterified derivative of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide key information about the structure. Expect to see signals corresponding to the piperidine ring protons, the N-methyl group, the newly introduced acyl and ester groups, and any protecting groups present. The piperidine ring protons typically appear as complex multiplets in the region of 1.5-3.5 ppm. The N-methyl group will be a singlet around 2.3-2.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons of the amide and ester groups (typically in the 165-175 ppm range), the quaternary carbon of the piperidine ring (around 55-65 ppm), and the carbons of the piperidine ring (in the 25-55 ppm range).

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for a Derivative

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Piperidine CH₂1.5 - 3.5 (m)25 - 55
N-CH₃2.3 - 2.8 (s)40 - 46
Quaternary C4-55 - 65
Amide C=O-168 - 175
Ester C=O-170 - 176
Ester O-CH₂/CH₃3.5 - 4.2 (q or s)50 - 65

Note: These are approximate ranges and will vary depending on the specific substituents and the solvent used.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a powerful tool for determining the molecular weight of the synthesized compound.

  • Full Scan MS: The full scan spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Fragmentation analysis can provide further structural confirmation. Expect to see characteristic fragmentation patterns, including:

    • Loss of the ester group.

    • Cleavage of the amide bond.

    • Fragmentation of the piperidine ring.

G cluster_0 Expected MS/MS Fragmentation Parent_Ion [M+H]+ Fragment_1 Loss of Ester Group [M+H - R'OH]+ Parent_Ion->Fragment_1 Fragment_2 Amide Bond Cleavage Parent_Ion->Fragment_2 Fragment_3 Piperidine Ring Opening Parent_Ion->Fragment_3

Figure 3: Common fragmentation pathways observed in the ESI-MS/MS of N-acylated, C-esterified this compound derivatives.

Conclusion: A Versatile Scaffold for Drug Discovery

This compound represents a powerful and versatile scaffold for the construction of complex small molecules with potential therapeutic applications. Its conformationally constrained nature and the presence of two orthogonal points for diversification make it an attractive building block for lead optimization and the exploration of new chemical entities. By employing the robust and well-established protocols for amide bond formation and strategic protecting group manipulation outlined in this guide, researchers can confidently incorporate this valuable moiety into their drug discovery programs, paving the way for the development of novel and effective therapeutics.

References

synthetic routes to novel derivatives of "4-Amino-1-methylpiperidine-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis of novel derivatives of 4-Amino-1-methylpiperidine-4-carboxylic acid, designed for researchers and drug development professionals. This document provides a detailed exploration of synthetic strategies, from the construction of the core scaffold to diverse derivatization techniques, grounded in established chemical principles.

Introduction: The Significance of the 4-Aminopiperidine-4-carboxylic Acid Scaffold

The this compound structure represents a fascinating and highly valuable scaffold in medicinal chemistry. As a cyclic, α,α-disubstituted amino acid, it offers a conformationally constrained framework that can impart unique pharmacological properties to parent molecules. The piperidine ring is a prevalent motif in numerous bioactive compounds and approved drugs, often enhancing properties like solubility, metabolic stability, and receptor affinity. The rigid structure of this particular scaffold allows for precise spatial orientation of functional groups, making it an ideal building block for creating novel ligands that target a wide range of biological systems, including central nervous system receptors and enzymes.

This guide provides a comprehensive overview of the primary synthetic routes to the core this compound structure and details robust protocols for its subsequent derivatization at three key positions: the 4-amino group, the 4-carboxylic acid moiety, and the N-1 position of the piperidine ring. The methodologies discussed are rooted in classic organic reactions and modern synthetic strategies, providing researchers with a versatile toolbox for library synthesis and lead optimization.

Part 1: Synthesis of the Core Scaffold

The synthesis of the title compound begins with the readily available precursor, 1-methyl-4-piperidone. This ketone serves as the foundational building block for introducing the crucial amino and carboxylic acid functionalities at the C-4 position. Two classical, high-yielding methods are predominantly employed for this transformation: the Bucherer-Bergs reaction and the Strecker synthesis.

Method 1: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a robust, one-pot multicomponent reaction that efficiently converts ketones into hydantoins, which are then hydrolyzed to yield the desired α-amino acid. This method is particularly effective for generating sterically hindered α,α-disubstituted amino acids.

Causality and Mechanism: The reaction proceeds through the initial formation of a cyanohydrin from 1-methyl-4-piperidone, which then reacts with ammonium carbonate. The ammonium carbonate provides both ammonia and carbon dioxide. The aminonitrile intermediate undergoes an intramolecular cyclization, followed by rearrangement, to form a stable 5,5-disubstituted spirohydantoin. The thermodynamic stability of this five-membered ring drives the reaction forward. The final, and often rate-limiting, step is the harsh alkaline hydrolysis of the hydantoin ring to yield the target amino acid.

Bucherer_Bergs_Reaction Bucherer-Bergs Reaction Pathway ketone 1-Methyl-4-piperidone reagents1 KCN, (NH4)2CO3 EtOH/H2O, Δ ketone->reagents1 hydantoin Spirohydantoin Intermediate reagents1->hydantoin Hydantoin Formation reagents2 aq. NaOH or HCl Δ, High Pressure hydantoin->reagents2 product 4-Amino-1-methyl- piperidine-4-carboxylic acid reagents2->product Hydrolysis

Caption: Bucherer-Bergs reaction workflow for core scaffold synthesis.

Protocol 1: Synthesis via Bucherer-Bergs Reaction

  • Self-Validation: This protocol is self-validating through the isolation and characterization of the stable spirohydantoin intermediate before proceeding to the final hydrolysis. Successful formation of the hydantoin (confirmable by NMR and MS) is a critical checkpoint that ensures the viability of the final step.

  • Step 1: Spirohydantoin Formation

    • To a sealed pressure vessel, add 1-methyl-4-piperidone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

    • Add a 1:1 mixture of ethanol and water as the solvent.

    • Seal the vessel and heat to 80-100 °C with vigorous stirring for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

    • After cooling to room temperature, acidify the reaction mixture with HCl. The spirohydantoin product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the spirohydantoin intermediate.

  • Step 2: Hydrolysis to the Amino Acid

    • Place the isolated spirohydantoin (1.0 eq) in a high-pressure reactor.

    • Add a solution of 20-25% aqueous sodium hydroxide or concentrated hydrochloric acid.

    • Seal the reactor and heat to 150-180 °C for 8-12 hours.

    • Cool the reaction mixture and carefully neutralize with concentrated HCl (if using a base) or NaOH (if using an acid) to the isoelectric point (typically pH 5-7).

    • The product, this compound, will precipitate. It can be collected by filtration, washed with a small amount of cold ethanol, and dried.

Method 2: The Strecker Synthesis

The Strecker synthesis is another cornerstone method for producing α-amino acids. It involves a three-component reaction between a ketone (or aldehyde), ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed.

Causality and Mechanism: The reaction is initiated by the formation of an imine from 1-methyl-4-piperidone and ammonia. In the presence of a cyanide source (e.g., KCN or TMSCN), the cyanide ion performs a nucleophilic attack on the imine carbon, which is more electrophilic than the starting ketone's carbonyl carbon. This step forms the key α-aminonitrile intermediate. The choice to form the imine first provides a direct pathway to the aminonitrile, avoiding the cyanohydrin intermediate of the Bucherer-Bergs reaction. The final step involves the acidic or basic hydrolysis of the nitrile functional group to a carboxylic acid.

Strecker_Synthesis Strecker Synthesis Pathway ketone 1-Methyl-4-piperidone reagents1 NH4Cl, KCN (or TMSCN) ketone->reagents1 aminonitrile α-Aminonitrile Intermediate reagents1->aminonitrile Aminonitrile Formation reagents2 aq. H3O+ Δ aminonitrile->reagents2 product 4-Amino-1-methyl- piperidine-4-carboxylic acid reagents2->product Hydrolysis

Caption: Strecker synthesis workflow for core scaffold synthesis.

Protocol 2: Synthesis via Strecker Reaction

  • Self-Validation: Similar to the Bucherer-Bergs method, the α-aminonitrile intermediate can be isolated and characterized (NMR, IR for the -C≡N stretch) before hydrolysis, serving as a validation checkpoint for the successful completion of the first critical step.

  • Step 1: α-Aminonitrile Formation

    • In a round-bottom flask, dissolve 1-methyl-4-piperidone (1.0 eq) and ammonium chloride (1.2 eq) in aqueous ammonia or methanol.

    • Cool the solution in an ice bath and add a solution of potassium cyanide (1.1 eq) in water dropwise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Step 2: Hydrolysis to the Amino Acid

    • Add the crude α-aminonitrile to a flask containing concentrated hydrochloric acid.

    • Heat the mixture to reflux (approx. 100-110 °C) for 4-8 hours until the reaction is complete (monitored by the disappearance of the starting material).

    • Cool the solution and concentrate it under vacuum to remove excess HCl.

    • Redissolve the residue in a minimal amount of water and neutralize with a base (e.g., pyridine or aqueous NaOH) to the isoelectric point to precipitate the final product.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

Data Summary: Comparison of Core Synthesis Routes
FeatureBucherer-Bergs ReactionStrecker Synthesis
Intermediate Spirohydantoinα-Aminonitrile
Reagents Ketone, KCN, (NH₄)₂CO₃Ketone, NH₄Cl, KCN
Conditions High temperature & pressureMilder initial step, reflux for hydrolysis
Advantages Robust, often high-yielding for hindered ketones.Milder conditions for the first step.
Disadvantages Requires harsh conditions for hydrolysis.Handling of ammonia and cyanide.
Typical Yields 60-80% (overall)65-85% (overall)

Part 2: Synthetic Routes to Novel Derivatives

Once the core scaffold is synthesized, its functional handles—the carboxylic acid and the secondary amine—provide ample opportunities for diversification. Furthermore, by starting with a protected piperidone, the N-1 position can also be modified.

Route A: Derivatization of the Carboxylic Acid (Amide Bond Formation)

The most common strategy for derivatizing the carboxylic acid is through amide bond formation, which allows for the introduction of a vast array of chemical functionalities.

Causality and Mechanism: Direct reaction between a carboxylic acid and an amine is unfavorable. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents (e.g., HATU, HBTU, EDC) that form a highly reactive intermediate (like an active ester or acyluronium ion). This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to form the thermodynamically stable amide bond.

Amide_Coupling Amide Coupling Workflow start Core Amino Acid (with protected amine) reagents Amine (R-NH2) Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) start->reagents intermediate Activated Ester Intermediate reagents->intermediate Activation product Amide Derivative intermediate->product Coupling deprotection Deprotection (if necessary) product->deprotection final_product Final Amide Product deprotection->final_product

Caption: General workflow for derivatization via amide coupling.

Protocol 3: General Amide Coupling

  • Prerequisite: Before coupling, the 4-amino group of the core scaffold must be protected (e.g., with a Boc group) to prevent self-coupling or other side reactions.

  • Self-Validation: The reaction can be monitored by LC-MS to track the consumption of the starting acid and the formation of the desired amide product. A successful reaction will show a new peak with the expected mass-to-charge ratio (M+H)⁺.

  • Step-by-Step Methodology

    • Dissolve the N-Boc protected this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

    • Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • To this stirred solution, add the coupling reagent, for example, HATU (1.1 eq), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide derivative.

    • If desired, the Boc protecting group can be removed by treatment with an acid like trifluoroacetic acid (TFA) in DCM.

Route B: Derivatization of the 4-Amino Group

Modification of the 4-amino group can be achieved through N-acylation or N-alkylation (via reductive amination), introducing another vector for chemical diversity.

Causality and Mechanism: To selectively modify the amino group, the carboxylic acid must first be protected, typically as a methyl or ethyl ester, to prevent its interference.

  • N-Acylation: This is a straightforward nucleophilic acyl substitution where the amino group attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride.

  • Reductive Amination: This process involves the initial formation of an imine (or iminium ion) between the amino group and an aldehyde or ketone, which is then immediately reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form the C-N bond of the resulting secondary or tertiary amine.

Amine_Derivatization 4-Amino Group Derivatization cluster_0 Protection & Derivatization start Core Amino Acid ester Ester Protected Core (e.g., Methyl Ester) start->ester Esterification (e.g., SOCl2, MeOH) reagents_acyl Acyl Chloride (R-COCl) Base (e.g., Et3N) ester->reagents_acyl reagents_alkyl Aldehyde (R-CHO) NaBH(OAc)3 ester->reagents_alkyl acyl N-Acyl Derivative alkyl N-Alkyl Derivative reagents_acyl->acyl N-Acylation reagents_alkyl->alkyl Reductive Amination

Caption: Workflow for N-acylation and N-alkylation of the 4-amino group.

Protocol 4: N-Acylation of the Amino Group

  • Prerequisite: The carboxylic acid of the core scaffold must be protected as an ester (e.g., via treatment with SOCl₂ in methanol).

  • Step-by-Step Methodology

    • Dissolve the methyl ester of the core scaffold (1.0 eq) and a base like triethylamine (1.5 eq) in DCM.

    • Cool the solution to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 1-4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer, concentrate, and purify by chromatography to yield the N-acylated product.

    • The methyl ester can be hydrolyzed back to the carboxylic acid using aqueous LiOH or NaOH if needed.

Quantitative Data: Representative Derivatizations
RouteStarting Material (Protected)Reagent(s)Derivative Class
A: Amide Coupling N-Boc-4-amino-1-methylpiperidine-4-carboxylic acidBenzylamine, HATU, DIPEAN-Benzyl Amide
A: Amide Coupling N-Boc-4-amino-1-methylpiperidine-4-carboxylic acidMorpholine, EDC, HOBtN-Morpholinyl Amide
B: N-Acylation This compound methyl esterAcetyl Chloride, Et₃NN-Acetyl
B: Reductive Amination This compound methyl esterCyclohexanone, NaBH(OAc)₃N-Cyclohexyl

Conclusion

The this compound scaffold is a versatile and synthetically accessible building block for modern drug discovery. The classical Bucherer-Bergs and Strecker reactions provide reliable and scalable routes to the core structure from 1-methyl-4-piperidone. Subsequent derivatization is readily achieved through well-established protocols, including amide coupling at the carboxylic acid and acylation or reductive amination at the 4-amino position. The strategic use of protecting groups is paramount to achieving regioselective modifications. The protocols and workflows detailed in this guide offer researchers a robust framework for the systematic exploration of chemical space around this privileged scaffold, enabling the development of novel derivatives with tailored pharmacological profiles.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-1-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-1-methylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable piperidine derivative. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the logical synthetic routes originating from 1-methyl-4-piperidone, such as the Strecker synthesis or the Bucherer-Bergs reaction followed by hydrolysis.

Question 1: My reaction shows low conversion of the starting material, 1-methyl-4-piperidone. What are the potential causes and how can I improve the yield?

Answer:

Low conversion of 1-methyl-4-piperidone in a Strecker or Bucherer-Bergs type reaction can stem from several factors. Let's break down the likely culprits and their solutions.

  • Purity of Starting Material: The presence of impurities, particularly water, in 1-methyl-4-piperidone can hinder the initial formation of the imine or cyanohydrin intermediate. Ensure your starting material is anhydrous and of high purity.

  • Reagent Stoichiometry: The molar ratios of your reagents are critical. For instance, in a Strecker synthesis, an excess of the amine source (ammonia or ammonium salt) and cyanide is often necessary to drive the equilibrium towards the aminonitrile product.[1][2] In a Bucherer-Bergs reaction, a molar ratio of approximately 1:2:2 for the ketone, cyanide salt, and ammonium carbonate is recommended to ensure balanced reactivity.[3]

  • Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate. For the Bucherer-Bergs reaction, refluxing in water or ethanol (80-100°C) is typical.[3] Insufficient reaction time will also lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

  • pH Control: The pH of the reaction medium is crucial. In the Strecker synthesis, the use of ammonium chloride (NH₄Cl) provides a mildly acidic environment that facilitates imine formation without inhibiting the nucleophilic addition of cyanide.[1][2] For the Bucherer-Bergs reaction, maintaining a pH of around 8-9 is important, as strongly alkaline conditions can degrade the cyanide reagent, while acidic conditions can prevent the formation of the necessary cyanohydrin intermediate.[3]

Question 2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation is a common challenge. The nature of the side products can provide clues about where the synthesis is deviating.

  • Formation of α-Hydroxy Acid: If the addition of the cyanide occurs before the formation of the imine, you may form the corresponding cyanohydrin, which upon hydrolysis will yield the α-hydroxy acid instead of the desired α-amino acid.[1] To favor the formation of the aminonitrile, ensure a sufficient concentration of the ammonia source is present from the beginning of the reaction.

  • Polymerization or Decomposition: 1-methyl-4-piperidone can be prone to self-condensation or polymerization under certain conditions, especially in the presence of strong acids or bases. Ensure that the reaction conditions are not overly harsh.

  • Incomplete Hydrolysis of the Nitrile/Hydantoin: The final step in both the Strecker and Bucherer-Bergs syntheses is the hydrolysis of an intermediate (α-aminonitrile or hydantoin, respectively) to the carboxylic acid.[1][4] This step often requires vigorous conditions (e.g., strong acid or base at high temperatures). Incomplete hydrolysis will result in the presence of these intermediates in your final product. Ensure sufficient time and temperature are applied during the hydrolysis step.

  • Decarboxylation: While less common under controlled conditions, prolonged exposure to very high temperatures and extreme pH could potentially lead to decarboxylation of the final product.

To minimize side reactions, careful control of stoichiometry, temperature, and reaction time is essential. The use of protecting groups on the piperidine nitrogen is a common strategy in more complex syntheses to prevent its participation in side reactions, though for this specific target, the methyl group is relatively stable.[5]

Question 3: I am having difficulty purifying the final product, this compound. What purification strategies are recommended?

Answer:

The purification of amino acids can be challenging due to their zwitterionic nature, leading to high polarity and poor solubility in common organic solvents.

  • Crystallization: This is often the most effective method for purifying amino acids. The choice of solvent is critical. You may need to screen various solvent systems, such as water/ethanol, water/isopropanol, or other polar protic solvent mixtures. Adjusting the pH of the solution to the isoelectric point of the amino acid will minimize its solubility and promote crystallization.

  • Ion-Exchange Chromatography: This is a powerful technique for separating amino acids from charged impurities. You can use a cation-exchange resin to bind your product, wash away neutral and anionic impurities, and then elute the desired amino acid with a change in pH or ionic strength.

  • Reverse-Phase Chromatography: While less common for highly polar underivatized amino acids, it can be effective if the product is first derivatized to make it more hydrophobic. For analytical purposes, techniques like HPLC with a suitable column (e.g., C18) and mobile phase (often with an ion-pairing agent) can be used to assess purity.

For removing unreacted starting materials or nonpolar side products, an initial extraction of the reaction mixture at a pH where the amino acid is protonated (and thus water-soluble) can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: While specific literature for this exact compound is not abundant, the most logical and commonly employed methods for analogous α,α-disubstituted amino acids are the Strecker synthesis and the Bucherer-Bergs reaction , both starting from 1-methyl-4-piperidone.[1][4][6][7]

Q2: What are the key intermediates in these synthetic pathways?

A2: In the Strecker synthesis, the key intermediate is the α-aminonitrile (4-amino-1-methylpiperidine-4-carbonitrile).[1][6] In the Bucherer-Bergs reaction, the intermediate is a hydantoin derivative (specifically, a spiro-hydantoin formed at the 4-position of the piperidine ring).[3][4][8] Both intermediates are then hydrolyzed to the final carboxylic acid.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, absolutely. Both the Strecker and Bucherer-Bergs reactions utilize cyanide salts (e.g., KCN or NaCN), which are highly toxic.[3][9] Caution: Potassium cyanide is a potent poison, which should always be handled with gloves in a well-ventilated hood. Contact with acid releases toxic hydrogen cyanide gas. [9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

Q4: Can I use protecting groups in this synthesis?

A4: While the N-methyl group is generally stable, in more complex scenarios involving piperidine synthesis, protecting the piperidine nitrogen with a group like tert-butoxycarbonyl (Boc) is a common strategy to prevent side reactions.[5] However, for the direct synthesis of the N-methylated target, this would involve an extra methylation step.

Experimental Workflow and Data

Illustrative Synthesis via Strecker Reaction

This is a generalized protocol and may require optimization.

Step 1: Formation of the α-Aminonitrile

  • In a well-ventilated fume hood, charge a round-bottom flask with 1-methyl-4-piperidone, ammonium chloride, and an appropriate solvent (e.g., aqueous ammonia or an alcohol/water mixture).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of potassium cyanide in water, ensuring the temperature remains low.

  • Allow the reaction to stir at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

Step 2: Hydrolysis of the α-Aminonitrile

  • Once the formation of the aminonitrile is complete, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl).

  • Heat the mixture to reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

  • Monitor the hydrolysis by TLC or LC-MS until the intermediate is no longer detected.

  • Cool the reaction mixture and adjust the pH to the isoelectric point to precipitate the crude amino acid.

  • Collect the solid by filtration and wash with a cold solvent.

  • Recrystallize the crude product from a suitable solvent system to obtain the pure this compound.

Expected Yields and Purity

The following table provides hypothetical data for yields and purity under different reaction conditions to illustrate potential optimization outcomes.

ParameterCondition A (Standard)Condition B (Optimized)Potential Issues Addressed by Optimization
Starting Material 1-methyl-4-piperidone1-methyl-4-piperidone-
Reagent Ratio (Ketone:KCN:NH₄Cl) 1 : 1.1 : 1.11 : 1.5 : 2.0Incomplete conversion due to insufficient reagents.
Temperature (Aminonitrile formation) 25°C40°CSlow reaction rate.
Hydrolysis Conditions 6M HCl, 80°C, 6h6M HCl, 100°C, 12hIncomplete hydrolysis of the nitrile.
Crude Yield 55%75%-
Purity (after crystallization) 90%>98%Presence of starting material and intermediate.
Visualizing the Synthetic Pathways

Strecker Synthesis Workflow

G A 1-Methyl-4-piperidone B Imine Formation (+ NH₃) A->B NH₄Cl C Iminium Ion B->C D Cyanide Addition (+ CN⁻) C->D E α-Aminonitrile Intermediate D->E F Hydrolysis (H₃O⁺, Δ) E->F G 4-Amino-1-methylpiperidine- 4-carboxylic acid F->G

Caption: Strecker synthesis pathway for the target molecule.

Bucherer-Bergs Reaction Workflow

G A 1-Methyl-4-piperidone B Hydantoin Formation (+ KCN, (NH₄)₂CO₃) A->B C Spiro-Hydantoin Intermediate B->C D Hydrolysis (Acid or Base, Δ) C->D E 4-Amino-1-methylpiperidine- 4-carboxylic acid D->E

Caption: Bucherer-Bergs synthesis pathway for the target molecule.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-1-methylpiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of reaction conditions for 4-Amino-1-methylpiperidine-4-carboxylic acid and its derivatives. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and detailed protocols to navigate the complexities of synthesizing this important chemical scaffold.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound derivatives.

Q1: What are the most common synthetic routes to prepare the 4-amino-4-carboxylic acid piperidine core?

The most prevalent and robust method for constructing the α,α-disubstituted amino acid core of 4-aminopiperidine-4-carboxylic acid is a variation of the Strecker synthesis .[1][2] This three-component reaction is highly effective for creating α-amino acids from a ketone, an amine source, and a cyanide source.[2]

The general pathway involves:

  • Imine Formation: Reaction of a ketone (specifically, 1-methyl-4-piperidone) with an amine source (like ammonia) to form an imine or iminium ion intermediate.

  • Cyanide Addition: Nucleophilic attack of a cyanide salt (e.g., KCN or NaCN) on the imine to form an α-aminonitrile.[1]

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid under either acidic or basic conditions to yield the final product.[3]

An alternative route involves starting from a pre-functionalized piperidine, such as isonipecotate (piperidine-4-carboxylic acid), and introducing the amino group at the C4 position, often via a Curtius rearrangement.[4]

Q2: How do I introduce the N-methyl group on the piperidine ring?

The N-methyl group can be introduced at different stages of the synthesis:

  • Starting Material: The most straightforward approach is to use N-methyl-4-piperidone as the starting ketone for the Strecker synthesis. This incorporates the methyl group from the beginning.

  • Reductive Amination: If starting with piperidine-4-carboxylic acid, the N-methyl group can be installed via reductive amination using formaldehyde and a reducing agent like formic acid (Eschweiler-Clarke reaction) or sodium triacetoxyborohydride.[5]

  • Direct Alkylation: N-methylation of a piperidine derivative can also be achieved using a methylating agent like methyl iodide.[6] This reaction is typically performed in the presence of a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to neutralize the HI byproduct and prevent the formation of a quaternary ammonium salt.[7]

Q3: What are the critical parameters to control during the hydrolysis of the intermediate α-aminonitrile?

The hydrolysis of the sterically hindered tertiary nitrile is often the most challenging step. Both acidic and basic conditions can be employed, but require careful optimization.[8][9]

  • Acidic Hydrolysis: Typically involves heating the aminonitrile under reflux with a strong acid like concentrated HCl or H₂SO₄.[10]

    • Causality: The acid protonates the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by water. Multiple proton transfers and tautomerization steps lead to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[3]

    • Considerations: This method can require harsh conditions (high temperatures, long reaction times) which may lead to side reactions or degradation of other functional groups. The final product will be in its ammonium salt form.

  • Basic Hydrolysis: Involves refluxing with a strong base like NaOH or KOH.[11]

    • Causality: The hydroxide ion directly attacks the electrophilic nitrile carbon. The reaction proceeds through an amide intermediate to form the carboxylate salt.[3] Ammonia is typically evolved during this process.[8]

    • Considerations: After the reaction, the mixture must be carefully acidified to protonate the carboxylate and precipitate the zwitterionic amino acid product.

Q4: The purification of the final zwitterionic product is difficult. What strategies can I use?

The zwitterionic nature of this compound—possessing both a basic amino group and an acidic carboxylic acid group—makes it highly polar and often poorly soluble in common organic solvents, complicating purification.

  • Crystallization at the Isoelectric Point (pI): This is the most effective method. The pI is the pH at which the molecule has a net zero charge. At this pH, its solubility in aqueous media is at a minimum, which facilitates precipitation.[12] You can carefully adjust the pH of the aqueous solution of your crude product using a dilute acid or base until precipitation is maximized.

  • Ion-Exchange Chromatography: This technique is highly effective for separating zwitterions from salts and other impurities.[13]

    • Cation-Exchange: Use a cation-exchange resin (e.g., Dowex 50). At a low pH, the amino group is protonated (NH₃⁺), and the molecule will bind to the resin. After washing away neutral and anionic impurities, the product can be eluted by increasing the pH with a base like aqueous ammonia.[12]

    • Anion-Exchange: At a high pH, the carboxylic acid is deprotonated (COO⁻), and the molecule can be bound to an anion-exchange resin. Elution is then achieved by lowering the pH.

  • Reverse-Phase Chromatography: While challenging due to the high polarity, it can be attempted using highly aqueous mobile phases, often with ion-pairing agents.[14]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound derivatives.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield in Strecker Reaction (α-aminonitrile formation) 1. Incomplete imine/iminium ion formation due to water in the reaction. 2. Reversibility of the reaction. 3. Cyanide source (e.g., KCN) has low solubility in the reaction solvent.1. Use anhydrous solvents (e.g., dry MeOH or EtOH). Consider adding a dehydrating agent like MgSO₄.[1] 2. Use a slight excess of the cyanide source to push the equilibrium towards the product. 3. Add a phase-transfer catalyst (e.g., a quaternary ammonium salt) or use a more soluble cyanide source like TMSCN.
Stalled or Incomplete Nitrile Hydrolysis 1. Insufficiently harsh conditions (temperature/time) for the sterically hindered nitrile. 2. Degradation of starting material under prolonged heating. 3. Formation of a stable amide intermediate that is resistant to further hydrolysis.1. Increase the reaction temperature and/or prolong the reaction time. Monitor by TLC or LC-MS. 2. Consider microwave-assisted synthesis to reduce reaction times and potentially minimize degradation. 3. Isolate the amide intermediate and subject it to a different set of hydrolysis conditions (e.g., switch from acidic to basic).
Formation of Multiple Byproducts 1. N-Alkylation Side Reactions: If performing N-alkylation on an unprotected amino acid, the tertiary amine can be further alkylated to a quaternary salt.[7] 2. Dimerization/Polymerization: Possible under harsh conditions. 3. Decarboxylation: Can occur at very high temperatures.1. During N-alkylation, add the alkylating agent slowly to a solution of the amine to maintain the amine in excess.[7] Use a non-nucleophilic base like K₂CO₃. 2. Optimize reactant concentrations; higher concentrations can sometimes favor bimolecular side reactions.[15] 3. Avoid excessive heating during hydrolysis or workup.
Product is an Intractable Oil or Fails to Crystallize 1. Presence of residual salts (e.g., KCl, NaCl, ammonium salts) from the reaction or workup. 2. Incorrect pH for precipitation; the product is still in its salt form (protonated amine or deprotonated carboxylate). 3. Presence of organic solvent impurities.1. Use ion-exchange chromatography to desalt the product.[12] Dialysis can also be an option for removing salts.[12] 2. Carefully and slowly adjust the pH of the aqueous solution to find the isoelectric point where solubility is minimal. 3. Ensure all organic solvents are thoroughly removed under vacuum. Lyophilization from water can yield a solid powder.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Amino-1-methylpiperidine-4-carbonitrile (Strecker Reaction Intermediate)

This protocol outlines the formation of the α-aminonitrile intermediate from 1-methyl-4-piperidone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-4-piperidone (1.0 eq) in methanol (5 mL per 1 g of ketone).

  • Amine and Cyanide Addition: To this solution, add ammonium chloride (1.5 eq) followed by potassium cyanide (1.2 eq). Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Execution: Seal the flask and stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting ketone.

  • Work-up:

    • Quench the reaction by pouring the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-aminonitrile. The product is often used in the next step without further purification.

Protocol 2: Acidic Hydrolysis of 4-Amino-1-methylpiperidine-4-carbonitrile

This protocol describes the conversion of the nitrile to the final carboxylic acid.

  • Reaction Setup: Place the crude 4-amino-1-methylpiperidine-4-carbonitrile from the previous step into a heavy-walled, sealed reaction vessel or a round-bottom flask fitted with a reflux condenser.

  • Acid Addition: Add concentrated hydrochloric acid (e.g., 6 M HCl) in sufficient volume to fully dissolve the starting material.

  • Reaction Execution: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring for 12-24 hours.[10] Monitor the reaction by LC-MS for the disappearance of the starting material and the amide intermediate.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove excess HCl and water. This will likely result in the hydrochloride salt of the product as a solid or viscous oil.

    • Dissolve the residue in a minimum amount of water.

    • Slowly add a base (e.g., 1 M NaOH or pyridine) to adjust the pH to the isoelectric point (pI), which must be determined empirically but is typically in the neutral to slightly basic range.

    • The zwitterionic product should precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, then with a water-miscible solvent like ethanol or acetone to aid drying. Dry the product under vacuum.

Visualizations & Diagrams

Diagram 1: Synthetic Pathway via Strecker Synthesis

This diagram illustrates the key steps in the synthesis of this compound.

Strecker_Synthesis cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Nitrile Hydrolysis cluster_step3 Step 3: Purification A 1-Methyl-4-piperidone C 4-Amino-1-methylpiperidine- 4-carbonitrile (Intermediate) A->C Strecker Reaction RT, 24-48h B NH4Cl, KCN (Amine & Cyanide Source) E 4-Amino-1-methylpiperidine- 4-carboxylic acid (Product) C->E Hydrolysis D Conc. HCl or NaOH Reflux, 12-24h F Crude Product (in aqueous solution) H Pure Zwitterionic Product F->H Isolation G pH adjustment to pI or Ion-Exchange Troubleshooting_Yield Start Low Final Yield Check_Step1 Analyze Aminonitrile Formation Step Start->Check_Step1 Check_Step2 Analyze Hydrolysis Step Check_Step1->Check_Step2 No Incomplete_S1 Incomplete Reaction Check_Step1->Incomplete_S1 Yes Check_Purification Review Purification & Workup Check_Step2->Check_Purification No Incomplete_S2 Stalled Reaction Check_Step2->Incomplete_S2 Yes, stalled Byproducts_S2 Byproducts Formed Check_Step2->Byproducts_S2 Yes, byproducts Loss_Purification Product Lost During Isolation Check_Purification->Loss_Purification Yes Solution_S1 Use anhydrous solvent Increase cyanide eq. Add phase transfer catalyst Incomplete_S1->Solution_S1 Solution_S2 Increase Temp/Time Use Microwave Switch acid/base Incomplete_S2->Solution_S2 Solution_Byproducts Optimize concentration Control temperature Byproducts_S2->Solution_Byproducts Solution_Purification Optimize pH for precipitation Use Ion-Exchange Check for salt contamination Loss_Purification->Solution_Purification

References

Technical Support Center: Purification of 4-Amino-1-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Applications Science Team

Welcome to the technical support guide for 4-Amino-1-methylpiperidine-4-carboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges in the purification of this unique, non-proteinogenic amino acid. Our guidance is based on fundamental chemical principles and field-proven laboratory techniques.

The primary challenge in purifying this molecule stems from its zwitterionic nature . It possesses a basic tertiary amine (the N-methyl group), a primary amine, and an acidic carboxylic acid. This structure confers high polarity, making it highly soluble in aqueous media but nearly insoluble in common organic solvents, which complicates extraction and standard chromatographic methods. This guide is designed to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my crude this compound completely insoluble in standard organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or hexanes?

A: This is expected behavior due to the molecule's zwitterionic structure. At or near its isoelectric point (pI), the carboxylic acid is deprotonated (-COO⁻) and one or both of the nitrogen atoms are protonated (-NH₃⁺ or >N⁺H-CH₃). This salt-like character results in a highly polar molecule with a strong crystal lattice energy, rendering it insoluble in non-polar organic solvents. Its solubility is highest in polar protic solvents like water, methanol, or ethanol.

Q2: What is the most reliable method for purifying this compound on a preparative scale?

A: The gold-standard technique is ion-exchange chromatography (IEX) .[1][2] This method separates molecules based on charge and is ideal for zwitterions. Specifically, cation-exchange chromatography is highly effective for removing synthesis byproducts and, crucially, inorganic salts. This is typically followed by crystallization from a polar solvent system to yield the final, high-purity product.

Q3: My crude product is contaminated with a significant amount of inorganic salts (e.g., NaCl, KBr). How can I remove them?

A: Simple rinsing or recrystallization is often inefficient due to the high water solubility of both your product and the salts. The most robust method for desalting is cation-exchange chromatography .[3] By acidifying your crude mixture, the amino acid becomes positively charged and binds to the resin. The neutral or anionic inorganic salts will not bind and can be washed away with deionized water. The pure amino acid is then eluted by using a basic solution like aqueous ammonia. See Protocol 1 for a detailed procedure.

Q4: My NMR spectrum shows very broad peaks for my compound. Is it impure?

A: Not necessarily. Broad peaks for amino acids can be caused by several factors:

  • pH Effects: The sample's pH in the NMR solvent (e.g., D₂O) can cause rapid proton exchange between the ammonium and carboxylate groups, leading to peak broadening. Adding a drop of DCl or NaOD to shift the pH to a stable acidic or basic state can often sharpen the signals.

  • Aggregation: Zwitterionic molecules can form aggregates in solution, which tumble slowly and result in broader NMR signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metal ions can cause significant line broadening. Stirring the crude material with a chelating agent like Chelex® resin before purification can sometimes resolve this.

Q5: Can I use standard silica gel chromatography for purification?

A: It is strongly discouraged. The high polarity of this zwitterionic compound will cause it to bind irreversibly to the acidic silica gel, leading to extreme streaking, very low recovery, or complete loss of the product on the column.[4] While highly aggressive and polar mobile phases (e.g., DCM/MeOH/NH₄OH) can be used, they risk dissolving the silica stationary phase and often provide poor separation. Ion-exchange chromatography is a far superior alternative.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the purification workflow.

Problem 1: Low or Zero Yield After Aqueous Workup/Extraction
  • Symptoms: After reacting and performing a liquid-liquid extraction with an organic solvent, the desired product is not found in the organic layer.

  • Underlying Cause: As explained in the FAQs, the zwitterionic product is highly water-soluble and will remain in the aqueous layer under most pH conditions. Standard extraction protocols designed for neutral organic molecules will fail.

  • Solution:

    • Avoid Organic Extraction: Do not attempt to extract the unprotected amino acid into an organic solvent. The primary goal of the initial workup should be to prepare the crude material for chromatography.

    • Proceed to Ion-Exchange: After the reaction, neutralize the solution, evaporate the solvent, and re-dissolve the crude solid in water to be loaded directly onto an ion-exchange column as described in Protocol 1 .

    • Isoelectric Precipitation (Alternative): For some amino acids, carefully adjusting the pH of the aqueous solution to the isoelectric point (pI) can cause the neutral zwitterion to precipitate out, as it often has its lowest aqueous solubility at this pH.[5] However, this can be inefficient and may not remove all salt impurities.[3]

Problem 2: The Purified Product Fails to Crystallize
  • Symptoms: After purification, the isolated product is an oil, a gum, or an amorphous solid that will not form crystals.

  • Cause A: Residual Impurities: Even small amounts of inorganic salts or structurally similar byproducts can inhibit crystal lattice formation.

  • Solution A: Re-Purify with Ion-Exchange: Ensure the desalting and purification via ion-exchange chromatography were thorough. Collect fractions and analyze for purity before combining for crystallization.

  • Cause B: Incorrect Crystallization Solvent System: Zwitterions require highly specific solvent conditions to crystallize.

  • Solution B: Systematic Solvent Screening: Use a systematic approach to find a suitable solvent system. The goal is to dissolve the compound in a minimal amount of a "good" solvent and then slowly add a miscible "anti-solvent" until turbidity appears, followed by warming until clear and slow cooling.

Solvent System (Good Solvent / Anti-Solvent)Typical Ratio (v/v)Notes
Water / Ethanol1:3 to 1:10A common first choice. Ensure slow cooling.
Water / Isopropanol1:3 to 1:10Isopropanol is a slightly stronger anti-solvent than ethanol.
Methanol / Diethyl Ether1:5 to 1:20Use vapor diffusion for best results due to ether's volatility.
Ethanol / Ethyl Acetate1:2 to 1:5For less polar impurities.
Problem 3: Poor Resolution in Analytical HPLC
  • Symptoms: When analyzing purity by reverse-phase HPLC (C18 column), the product peak is sharp but appears at or very near the solvent front (void volume). It is impossible to resolve from polar impurities.

  • Underlying Cause: The molecule is too polar to interact with the non-polar C18 stationary phase.[6]

  • Solution:

    • Use an Appropriate Column: Switch to a column designed for polar analytes.

      • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase and a high-organic mobile phase, providing excellent retention for highly polar compounds.

      • Mixed-Mode Chromatography: Columns that combine reverse-phase and ion-exchange characteristics can provide unique selectivity for zwitterionic molecules.[7]

    • Derivatization: React the primary amine with a chromophore-containing reagent (e.g., Fmoc-Cl) to create a less polar, UV-active derivative that can be easily analyzed on a standard C18 column.[8]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification and Desalting via Strong Cation-Exchange (SCX) Chromatography

This protocol is designed to separate the positively charged amino acid from neutral byproducts and inorganic salts.

Materials:

  • Strong cation-exchange resin (e.g., Dowex® 50WX8, Amberlite® IR120, H⁺ form)

  • Chromatography column

  • Crude this compound

  • 1M Hydrochloric Acid (HCl)

  • Deionized Water

  • 2M Ammonium Hydroxide (NH₄OH)

  • 0.2% Ninhydrin solution in ethanol (for testing fractions)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Resin Preparation:

    • Slurry the resin in deionized water and pour it into the chromatography column to create a packed bed.

    • Wash the resin sequentially with 3-5 bed volumes of deionized water, 1M HCl, deionized water (until eluent is neutral, pH ~7), 2M NH₄OH, and finally deionized water again (until eluent is neutral). This ensures the resin is in the H⁺ form and free of contaminants.

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimum amount of deionized water.

    • Adjust the pH of the solution to ~2-3 with 1M HCl. At this pH, the amino acid is protonated and will carry a net positive charge.

    • Slowly apply the acidified solution to the top of the prepared resin bed.[3]

  • Washing (Desalting):

    • Elute the column with 3-5 bed volumes of deionized water.

    • This step washes away all inorganic salts (e.g., Cl⁻, Na⁺, K⁺) and neutral organic impurities. The positively charged product remains bound to the resin.

    • Test the eluent with a silver nitrate (AgNO₃) solution to confirm the absence of chloride ions, indicating that all salts have been washed through.

  • Elution of the Product:

    • Begin eluting the column with 2M NH₄OH. The ammonia will deprotonate the amino acid, neutralizing its charge and releasing it from the resin.

    • Collect fractions (e.g., 20 mL fractions for a medium-sized column).

  • Fraction Analysis:

    • Spot a small amount from each fraction onto a TLC plate.

    • Spray the plate with the ninhydrin solution and heat gently. The fractions containing your amino acid will stain purple/blue.

    • Combine the pure, product-containing fractions.

  • Isolation:

    • Evaporate the combined fractions under reduced pressure to remove the ammonia and water. This may require co-evaporation with water or ethanol to remove all traces of ammonia. The final product should be a white solid.

Protocol 2: Recrystallization of Purified this compound

Procedure:

  • Place the purified solid from Protocol 1 into a clean Erlenmeyer flask.

  • Add a minimal amount of hot deionized water (or ethanol) dropwise while stirring and heating until the solid just dissolves. Be patient, as it may dissolve slowly.

  • Remove the flask from the heat source.

  • Slowly add a miscible anti-solvent (e.g., isopropanol or ethanol if water was used; diethyl ether if methanol was used) dropwise until the solution becomes faintly cloudy.

  • Add 1-2 drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cover the flask and allow it to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) overnight to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Section 4: Visual Workflow Guides

Purification Strategy Decision Tree

This diagram helps you choose the correct purification path based on your crude sample's characteristics.

Purification_Decision_Tree Start Crude Product CheckSalts High Inorganic Salt Content? Start->CheckSalts CheckPurity Sufficiently Pure for Crystallization? CheckSalts->CheckPurity No IEX Perform Cation-Exchange Chromatography (Protocol 1) CheckSalts->IEX Yes CheckPurity->IEX No Crystallize Proceed to Crystallization (Protocol 2) CheckPurity->Crystallize Yes IEX->Crystallize FinalProduct Pure Crystalline Product Crystallize->FinalProduct Success RePurify Re-run IEX or Check for Byproducts Crystallize->RePurify Fails to Crystallize

Caption: Decision tree for purification strategy.

Workflow for Cation-Exchange Purification

This flowchart visualizes the key steps in Protocol 1.

IEX_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation PrepResin 1. Prepare SCX Resin (Wash & Condition to H+ form) PrepSample 2. Dissolve Crude Sample & Acidify to pH 2-3 PrepResin->PrepSample Load 3. Load Sample onto Column PrepSample->Load Wash 4. Wash with DI Water (Removes Salts & Neutrals) Load->Wash Elute 5. Elute Product with 2M NH4OH Wash->Elute Analyze 6. Analyze Fractions (TLC/Ninhydrin) Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Step-by-step workflow for ion-exchange purification.

References

Technical Support Center: Stability of 4-Amino-1-methylpiperidine-4-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "4-Amino-1-methylpiperidine-4-carboxylic acid" and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the stability-related challenges you may encounter during your experiments. The information presented here is a synthesis of established chemical principles and data from structurally related compounds, intended to provide a robust framework for your experimental design and problem-solving.

I. Understanding the Stability Profile: A Multifaceted Challenge

"this compound" is a unique molecule possessing a tertiary amine, a primary amine, and a carboxylic acid functional group. This combination of functionalities, while offering rich possibilities for chemical synthesis and biological activity, also presents specific stability challenges. The piperidine ring itself is relatively stable; however, the functional groups are susceptible to degradation under various conditions.[1][2] Understanding these potential degradation pathways is crucial for ensuring the integrity of your starting materials, intermediates, and final products.

II. Frequently Asked Questions (FAQs)

Here, we address some of the common questions regarding the stability of "this compound."

Q1: What are the primary factors that can affect the stability of this compound?

The stability of "this compound" can be influenced by several factors, including:

  • pH: The presence of both acidic (carboxylic acid) and basic (primary and tertiary amines) groups makes the molecule's stability pH-dependent.

  • Temperature: Elevated temperatures can accelerate degradation, potentially leading to decarboxylation or other unwanted reactions.

  • Light: Although the molecule does not contain strong chromophores, prolonged exposure to UV or high-intensity light may induce degradation.

  • Oxidizing agents: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides.

  • Presence of metal ions: Certain metal ions can catalyze degradation reactions.

Q2: What are the likely degradation pathways for this molecule?

Based on the functional groups present, the following degradation pathways are plausible:

  • Oxidation of the Tertiary Amine: The N-methylpiperidine moiety can be oxidized to form the corresponding N-oxide. This is a common degradation pathway for tertiary amines.

  • Decarboxylation: The carboxylic acid group, particularly if adjacent to a group that can stabilize a carbanion, may be susceptible to decarboxylation, especially at elevated temperatures.

  • Reactions of the Primary Amine: The primary amino group can undergo various reactions, such as oxidation or reaction with aldehydes or ketones present as impurities.

  • Ring Opening: While less common under typical laboratory conditions, severe stress (e.g., strong acids/bases and high temperatures) could potentially lead to the opening of the piperidine ring.[2]

Q3: How should I properly store "this compound" and its derivatives?

To ensure the long-term stability of your compound, we recommend the following storage conditions:

  • Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C) for long-term storage. For solutions, storage at -20°C or -80°C is recommended to minimize degradation.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[4]

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q4: I am using a Boc-protected derivative. Is it more stable?

Yes, protecting the primary amino group with a tert-butoxycarbonyl (Boc) group can enhance the stability of the molecule during certain synthetic steps by preventing unwanted side reactions of the primary amine.[5] However, the Boc group itself is labile under acidic conditions, which is a key consideration during deprotection steps. The stability of the rest of the molecule (tertiary amine, carboxylic acid) will still be subject to the factors mentioned above.

III. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a structured approach to troubleshooting common stability-related problems encountered during experiments.

Observed Issue Potential Cause Troubleshooting Steps
Low yield or unexpected side products in a reaction. Degradation of the starting material or intermediate.1. Verify Starting Material Purity: Analyze the "this compound" by HPLC or LC-MS before use to confirm its purity and absence of significant degradation products. 2. Optimize Reaction Conditions: Avoid prolonged reaction times at elevated temperatures. Consider running reactions at lower temperatures for a longer duration. 3. Degas Solvents: Use degassed solvents to minimize oxidation, especially if the reaction is sensitive to air. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen).
Discoloration of the compound upon storage. Oxidation or formation of minor degradation products.1. Re-evaluate Storage Conditions: Ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended temperature. 2. Purification: If discoloration is observed, consider repurifying a small sample by an appropriate method (e.g., recrystallization or chromatography) and re-analyzing to identify the impurity.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.1. Assess Solution Stability: Prepare a stock solution of the compound in the assay buffer and analyze its purity at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to determine its stability under the assay conditions. 2. pH Considerations: Be mindful of the pH of your assay buffer, as it can significantly impact the stability of the compound. 3. Fresh Preparations: Prepare fresh solutions of the compound for each experiment to minimize the impact of potential degradation in solution.
Appearance of new peaks in HPLC analysis over time. Degradation of the compound in solution.1. Identify Degradants: If possible, use LC-MS to obtain the mass of the new peaks to help identify potential degradation products. 2. Optimize Solvent/pH: Investigate the stability of the compound in different solvents and pH ranges to find conditions that minimize degradation for your analytical method.

IV. Experimental Protocols: A Framework for Stability Assessment

To proactively assess the stability of "this compound" or its derivatives, a forced degradation study is highly recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Forced Degradation Protocol

This protocol provides a general framework. The specific conditions may need to be optimized for your particular derivative.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Incubate the stock solution at 60°C for 48 hours.

    • Thermal Degradation (Solid State): Place the solid compound in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution and solid compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (see below).

Stability-Indicating HPLC Method Development

A robust HPLC method is essential to separate the parent compound from any degradation products.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the compound and potential degradants have some absorbance. If the compound has a poor chromophore, a Charged Aerosol Detector (CAD) or Mass Spectrometric (MS) detector can be used.[6]

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

V. Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

G main 4-Amino-1-methylpiperidine- 4-carboxylic acid N_oxide N-Oxide Derivative main->N_oxide Oxidation (e.g., H2O2) decarboxylated Decarboxylated Product main->decarboxylated Thermal Stress (High Temp) oxidized_amine Oxidized Primary Amine Product main->oxidized_amine Oxidation ring_opened Ring-Opened Products main->ring_opened Harsh Acid/Base & High Temp

Caption: Potential degradation pathways of this compound.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC/LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Start Prepare Compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Report Identify Degradants & Assess Stability Analysis->Report

Caption: Workflow for a forced degradation study.

VI. Concluding Remarks

The stability of "this compound" and its derivatives is a critical parameter that can significantly impact the outcome of your research and development efforts. By understanding the potential degradation pathways, implementing proper storage and handling procedures, and employing robust analytical methods, you can ensure the integrity and reliability of your experimental results. This guide provides a foundational framework; however, it is essential to perform specific stability studies on your particular compound to fully understand its behavior.

VII. References

  • Du, Y., Wang, T., & Rochelle, G. T. (Year). Thermal degradation of 36 Pz blends. Industrial & Engineering Chemistry Research.

  • Freeman, S. A., & Rochelle, G. T. (Year). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia.

  • MedchemExpress. (n.d.). 4-Amino-1-Boc-piperidine-4-carboxylic acid. Retrieved from --INVALID-LINK--

  • TCI America. (n.d.). 4-Amino-1-methylpiperidine. Retrieved from --INVALID-LINK--

  • Chem-Impex International, Inc. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Journal of Chromatographic Science.

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 4-Amino-1-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-1-methylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this valuable piperidine derivative. By understanding the causality behind the formation of impurities, you can optimize your reaction conditions, streamline purification, and ensure the integrity of your final product.

Introduction to Synthetic Strategies

The synthesis of this compound (Target Compound 3 ) typically commences from the readily available starting material, 1-methyl-4-piperidone (1 ). The most prevalent and industrially scalable methods are variations of the Strecker synthesis and the Bucherer-Bergs reaction . Both pathways converge on a key intermediate that is subsequently hydrolyzed to yield the final amino acid. This guide will dissect both routes, highlighting the common side products you may encounter and providing actionable solutions.

FAQ 1: Strecker Synthesis Route: What are the common impurities and how can I avoid them?

The Strecker synthesis offers a direct approach to α-amino acids. In the context of our target molecule, it proceeds via the formation of an α-aminonitrile intermediate, 4-amino-1-methylpiperidine-4-carbonitrile (2 ), which is then hydrolyzed.

Logical Workflow: Strecker Synthesis and Potential Pitfalls

Strecker_Workflow cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Nitrile Hydrolysis cluster_side_products Potential Side Products A 1-Methyl-4-piperidone (1) C 4-Amino-1-methylpiperidine- 4-carbonitrile (2) A->C Strecker Reaction SP3 Aldol Adduct (5) A->SP3 Self-Condensation B KCN / NH4Cl D 4-Amino-1-methylpiperidine- 4-carbonitrile (2) SP1 Unreacted 1-Methyl-4-piperidone (1) C->SP1 Incomplete Reaction F Target Compound (3) D->F Hydrolysis E Acid or Base (e.g., HCl, NaOH) SP2 4-Amino-1-methylpiperidine- 4-carboxamide (4) F->SP2 Incomplete Hydrolysis

Strecker synthesis workflow and common side product origins.
Question: My final product is contaminated with a compound of molecular weight 157.22. What is it and how do I get rid of it?

Answer: This impurity is likely 4-Amino-1-methylpiperidine-4-carboxamide (4) , the amide intermediate of the nitrile hydrolysis. Its presence indicates incomplete hydrolysis of the aminonitrile (2 ).

  • Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process: nitrile to amide, then amide to carboxylic acid[1]. The second step, amide hydrolysis, often requires more forcing conditions (higher temperatures, longer reaction times, or stronger acid/base concentrations) than the initial hydration of the nitrile to the amide. If the hydrolysis conditions are too mild or the reaction time is insufficient, the reaction can stall at the amide stage.

  • Troubleshooting & Mitigation:

    • Reaction Conditions: Increase the severity of the hydrolysis conditions. If using acidic hydrolysis (e.g., concentrated HCl), prolong the reflux time or carefully increase the temperature. For alkaline hydrolysis (e.g., NaOH), increase the concentration of the base and/or the reaction temperature.

    • Monitoring: Monitor the reaction progress by HPLC. The amide intermediate will have a different retention time than both the starting nitrile and the final carboxylic acid. Continue heating until the amide peak is minimized to an acceptable level.

  • Purification:

    • Crystallization: The target amino acid is zwitterionic and may have significantly different solubility properties compared to the more basic amide. Careful adjustment of the pH of the aqueous solution can often induce selective precipitation of the desired product.

    • Ion-Exchange Chromatography: This is a highly effective method for separating the zwitterionic amino acid from the non-zwitterionic amide. The amino acid will bind to both cation and anion exchange resins, while the amide will have different binding characteristics.

Question: I am observing a significant amount of starting material, 1-methyl-4-piperidone, in my crude product. What went wrong?

Answer: The presence of unreacted 1-methyl-4-piperidone (1 ) points to an incomplete Strecker reaction in the first step.

  • Causality: The Strecker synthesis is an equilibrium process[2][3]. The formation of the aminonitrile is favored by the removal of water. If the reaction conditions do not effectively drive this equilibrium forward, a significant amount of the starting ketone will remain.

  • Troubleshooting & Mitigation:

    • Reagent Stoichiometry: Ensure that you are using a sufficient excess of the cyanide source (e.g., KCN) and the ammonia source (e.g., NH₄Cl).

    • Reaction Time and Temperature: The reaction may require longer stirring at room temperature or gentle heating to proceed to completion. Monitor the disappearance of the ketone by TLC or GC-MS.

    • pH Control: The pH of the reaction mixture is crucial. The initial formation of the imine is favored under slightly acidic conditions, which are typically established by the ammonium salt[2].

Question: My crude product contains a high molecular weight impurity. What could it be?

Answer: A high molecular weight impurity could be an aldol self-condensation product (5) of the starting material, 1-methyl-4-piperidone. Ketones with α-hydrogens can undergo self-condensation under either acidic or basic conditions.

  • Causality: The Strecker reaction is often performed under conditions that can promote side reactions of the starting ketone. The basicity of the cyanide salt or the ammonia can catalyze the formation of an enolate from 1-methyl-4-piperidone, which can then attack another molecule of the ketone.

  • Troubleshooting & Mitigation:

    • Temperature Control: Running the Strecker reaction at or below room temperature can help to minimize the rate of the aldol reaction relative to the desired aminonitrile formation.

    • Order of Addition: Adding the ketone slowly to the mixture of cyanide and ammonium salt can help to keep the instantaneous concentration of the ketone low, thus disfavoring the bimolecular aldol reaction.

FAQ 2: Bucherer-Bergs Synthesis Route: Troubleshooting Hydantoin Intermediates

The Bucherer-Bergs reaction is a multicomponent reaction that produces a hydantoin intermediate, which is then hydrolyzed to the amino acid. For the synthesis of our target compound, this involves the formation of a spiro-hydantoin, 8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (6) .

Logical Workflow: Bucherer-Bergs Synthesis and Potential Side Products

Bucherer_Bergs_Workflow cluster_step1 Step 1: Hydantoin Formation cluster_step2 Step 2: Hydantoin Hydrolysis cluster_side_products Potential Side Products A 1-Methyl-4-piperidone (1) C Spiro-hydantoin (6) A->C Bucherer-Bergs Reaction SP3 Aldol Adduct (5) A->SP3 Self-Condensation B KCN / (NH4)2CO3 D Spiro-hydantoin (6) F Target Compound (3) D->F Hydrolysis E Strong Base (e.g., Ba(OH)2, NaOH) SP1 Unreacted Spiro-hydantoin (6) F->SP1 Incomplete Hydrolysis SP2 N-Carbamoyl Amino Acid (7) F->SP2 Partial Hydrolysis

Bucherer-Bergs synthesis workflow and common side product origins.
Question: After hydrolysis of my hydantoin intermediate, I see two major impurities in my HPLC. What are they?

Answer: The two most common impurities from the hydrolysis of the spiro-hydantoin (6 ) are unreacted starting material (6 ) and the ring-opened intermediate, 1-(4-amino-4-carbamoylpiperidin-1-yl)-1-oxopropan-2-aminium (N-carbamoyl amino acid, 7) .

  • Causality: The hydrolysis of a hydantoin ring is a stepwise process. The first step is the opening of the hydantoin ring to form an N-carbamoyl amino acid[4][5]. The second step is the hydrolysis of the carbamoyl group to release the free amino acid and carbon dioxide. Both steps require harsh conditions, typically strong base (like Ba(OH)₂ or NaOH) at high temperatures[6]. Incomplete reaction will leave unreacted hydantoin, while partial hydrolysis will result in the N-carbamoyl amino acid intermediate.

  • Troubleshooting & Mitigation:

    • Hydrolysis Conditions: Ensure that the hydrolysis is carried out under sufficiently vigorous conditions. This typically involves heating with a strong base for an extended period. Barium hydroxide is often used as it allows for the precipitation of carbonate, which can help drive the reaction to completion.

    • Reaction Monitoring: Use HPLC to monitor the disappearance of the hydantoin starting material and the N-carbamoyl intermediate. The reaction should be continued until both are consumed.

  • Purification:

    • pH Adjustment and Precipitation: The target amino acid, the N-carbamoyl intermediate, and the hydantoin have different pKa values. Carefully adjusting the pH of the final reaction mixture can lead to the selective precipitation of the desired product, leaving the more soluble impurities in solution.

    • Chromatography: Ion-exchange chromatography is very effective. Alternatively, reversed-phase HPLC with an appropriate mobile phase can also be used to separate these closely related compounds.

Summary of Common Side Products and Their Characteristics

Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )Common Origin
1-Methyl-4-piperidone (Starting Material) CN1CCC(=O)CC1C₆H₁₁NO113.16Incomplete reaction
4-Amino-1-methylpiperidine-4-carboxamide CN1CCC(C(N)=O)(N)CC1C₇H₁₅N₃O157.22Incomplete nitrile hydrolysis
Aldol Adduct of 1-Methyl-4-piperidone VariesC₁₂H₂₀N₂O₂224.30Self-condensation of starting material
8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CN1CCC2(CC1)NC(=O)NC2=OC₈H₁₃N₃O₂183.21Bucherer-Bergs intermediate
N-Carbamoyl Amino Acid Intermediate CN1CCC(C(O)=O)(NC(N)=O)CC1C₈H₁₅N₃O₃201.22Incomplete hydantoin hydrolysis

Analytical Protocols

Protocol 1: HPLC Method for Purity Assessment

A robust reversed-phase HPLC method is essential for monitoring reaction progress and assessing the purity of the final product.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Charged Aerosol Detector (CAD) for compounds lacking a strong chromophore.

  • Expected Elution Order: The highly polar amino acid product will typically elute first, followed by the amide and other less polar intermediates and side products.

Protocol 2: ¹H-NMR for Structural Confirmation

¹H-NMR is a powerful tool for identifying the presence of key impurities.

  • Solvent: D₂O or DMSO-d₆

  • Target Compound (3) in D₂O: Expect signals for the N-methyl group (singlet, ~2.8-3.0 ppm) and the piperidine ring protons (multiplets, ~2.0-3.5 ppm).

  • Amide Impurity (4): May show distinct shifts for the piperidine protons adjacent to the amide group.

  • Unreacted Ketone (1): Will show a characteristic downfield shift for the protons alpha to the carbonyl group.

Conclusion

The synthesis of this compound, while straightforward in principle, requires careful control of reaction conditions to minimize the formation of side products. The most common impurities arise from incomplete reactions, particularly in the hydrolysis steps. By understanding the mechanisms of formation for these byproducts and employing appropriate analytical monitoring and purification strategies, researchers can consistently obtain a high-purity final product. This guide provides a framework for troubleshooting these common issues, enabling more efficient and successful syntheses.

References

Technical Support Center: Managing Impurities in 4-Amino-1-methylpiperidine-4-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 4-Amino-1-methylpiperidine-4-carboxylic acid (API-MPC). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with impurity management during the production of this critical building block. Our focus is on providing practical, cause-and-effect explanations to empower you to troubleshoot and optimize your synthetic processes effectively.

The control of impurities is a paramount concern in the manufacturing of any active pharmaceutical ingredient (API).[1][2] Impurities can arise from starting materials, intermediates, byproducts, or degradation and can significantly impact the quality, safety, and efficacy of the final drug product.[1][2] This guide will address the most frequently encountered impurities in the synthesis of API-MPC, which is typically produced via a Strecker or Bucherer-Bergs reaction starting from 1-methyl-4-piperidone.

Section 1: Understanding the Synthetic Landscape and Potential Impurities

The two primary synthetic routes to API-MPC share a common starting material, 1-methyl-4-piperidone, but proceed through different intermediates. Understanding these pathways is fundamental to anticipating and controlling the resulting impurity profile.

Caption: Common synthetic pathways to API-MPC and key impurity origins.

Table 1: Common Process-Related Impurities
Impurity IDChemical NameSource / Formation Mechanism
A 1-Methyl-4-piperidoneUnreacted starting material carried over into the final product.
B 4-Amino-4-cyano-1-methylpiperidineUnreacted intermediate from the Strecker synthesis pathway.[3][4][5]
C 1-Methylpiperidine-4-spiro-5'-hydantoinUnreacted intermediate from the Bucherer-Bergs synthesis pathway.[6][7][8]
D 4-Amino-1-methylpiperidine-4-carboxamideResult of incomplete hydrolysis of the nitrile (Impurity B) or hydantoin (Impurity C) intermediate.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during synthesis and analysis, providing root cause analysis and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My final product shows a significant peak corresponding to the starting material, 1-methyl-4-piperidone (Impurity A). What went wrong?

A1: This is a classic case of either an incomplete initial reaction (Strecker or Bucherer-Bergs) or inefficient purification.

  • Causality: The initial condensation reaction to form the aminonitrile or hydantoin intermediate is an equilibrium process. Insufficient reaction time, incorrect stoichiometry of reagents (e.g., cyanide or ammonia source), or suboptimal temperature can lead to a high residual amount of the starting ketone.[9][10] Because 1-methyl-4-piperidone is relatively non-polar compared to the final amino acid product, it can be challenging to remove with aqueous washes and may co-precipitate during crystallization if not properly controlled.

  • Troubleshooting Steps:

    • Reaction Optimization: Ensure at least a stoichiometric amount, and often a slight excess, of the cyanide and ammonia/carbonate source is used. Monitor the reaction progress using an appropriate technique (e.g., GC or TLC) to confirm the consumption of the starting material before proceeding to hydrolysis.

    • Purification Strategy: Before final product isolation, consider an acidic wash (e.g., dilute HCl). This will protonate your basic product and any remaining basic starting material, keeping them in the aqueous phase while allowing for the extraction of non-basic organic impurities with a solvent like dichloromethane (DCM) or ethyl acetate. Subsequently, basifying the aqueous layer will precipitate your product.

    • Recrystallization: If the impurity persists, a carefully chosen recrystallization solvent system can be effective. A polar protic solvent like isopropanol or an ethanol/water mixture is often a good starting point. The highly polar zwitterionic product should be significantly less soluble in the hot solvent than the more non-polar ketone.

Q2: I'm using the Strecker route and my final API is contaminated with the aminonitrile intermediate (Impurity B). How can I ensure complete hydrolysis?

A2: The presence of the aminonitrile intermediate is a direct indication of incomplete hydrolysis. Nitrile hydrolysis, especially for sterically hindered nitriles, can be sluggish and requires stringent conditions.[3][11]

  • Causality: Hydrolysis of the nitrile to a carboxylic acid is a multi-step process that proceeds through an amide intermediate (Impurity D). Insufficiently harsh conditions (e.g., low acid/base concentration, low temperature, or short reaction time) will result in incomplete conversion.

  • Troubleshooting Protocol: Driving Hydrolysis to Completion

    • Increase Reaction Temperature: Refluxing the reaction mixture is typically necessary. For acid hydrolysis, a common choice is 6M HCl.

    • Extend Reaction Time: Monitor the reaction (e.g., by HPLC) until the nitrile and amide intermediate peaks are below the desired threshold (e.g., <0.1% as per ICH guidelines).[1][12] This may require reaction times of 12-24 hours or longer.

    • Increase Reagent Concentration: If refluxing for an extended period is still insufficient, consider using a more concentrated acid (e.g., concentrated HCl) or base (e.g., 8M NaOH), though be mindful of potential side reactions or degradation.

Q3: After hydrolysis, my main impurity is the amide byproduct (Impurity D). Why is this forming and how can I remove it?

A3: The formation of 4-amino-1-methylpiperidine-4-carboxamide (Impurity D) is a kinetic issue. It is the intermediate in the hydrolysis of both the nitrile and hydantoin precursors.

  • Causality: The hydrolysis of the amide to the carboxylic acid is often the rate-limiting step. If the hydrolysis conditions are not maintained for a sufficient duration or at a high enough intensity, the reaction can stall at the amide stage.

  • Mitigation and Removal Strategy:

    • Force the Reaction: The most effective strategy is to prevent its formation by ensuring the hydrolysis conditions (as described in A2) are robust enough to drive the reaction to the carboxylic acid.

    • Purification: The amide is structurally very similar to the final API, making it a difficult impurity to purge. Both are polar and basic.

      • Recrystallization: There may be a slight difference in solubility that can be exploited. Experiment with different solvent systems (e.g., methanol, ethanol, isopropanol, and their mixtures with water). A slow cooling rate is crucial to allow for selective crystallization.

      • Chromatography: While not ideal for large-scale production, column chromatography can be used for purification if necessary. A reversed-phase C18 column with a buffered mobile phase could potentially resolve the two compounds, though method development would be required.

Q4: My HPLC analysis shows a broad peak for my API and poor resolution from impurities. How can I improve my analytical method?

A4: The zwitterionic and polar nature of API-MPC makes it challenging for standard reversed-phase HPLC. Poor peak shape is often due to secondary interactions with residual silanols on the silica-based column.

  • Causality: At mid-range pH, the molecule has both a positive charge (amine) and a negative charge (carboxylate), making it highly polar. The protonated tertiary amine can interact ionically with deprotonated silanols on the column surface, leading to peak tailing.

  • Troubleshooting Protocol: HPLC Method Optimization

    • Mobile Phase pH Control: The most critical parameter is pH.

      • Low pH (2-3): Use an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This will protonate the carboxylate group (making it neutral) and both amine groups (making them positive). This suppresses silanol interactions and often provides sharp peaks.

      • High pH (9-10): Use a buffer like ammonium bicarbonate. This deprotonates the amine groups (making them neutral) and the carboxylate remains negative. This also minimizes silanol interactions. Avoid high pH with standard silica columns as it can dissolve the stationary phase. Use a hybrid or polymer-based column instead.

    • Column Selection:

      • Standard C18: A modern, end-capped C18 column is a good starting point.

      • Polar-Embedded C18: These columns have a polar group embedded in the alkyl chain, which helps to shield residual silanols and improve peak shape for basic compounds.

      • HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds.[3][13] It uses a high concentration of organic solvent (like acetonitrile) with a small amount of aqueous buffer, retaining polar analytes like amino acids effectively.

    • Ion-Pairing Reagents: If peak shape is still poor, consider adding an ion-pairing reagent to the mobile phase, but this is often a last resort as it can be harsh on the column and LC-MS system.

Table 2: Representative HPLC Troubleshooting Parameters
Issue EncounteredParameter to AdjustRationale & Recommended Action
Peak Tailing (API) Mobile Phase pHSuppress silanol interactions. Action: Add 0.1% TFA or formic acid to lower pH to ~2.5.
Poor Retention (API) Column Type / Mobile PhaseAPI is too polar for RP. Action 1: Switch to a HILIC column.[3] Action 2: Increase aqueous content in RP mobile phase.
Co-elution of Impurities Organic Modifier GradientIncrease resolution between peaks with similar polarity. Action: Employ a shallower gradient (e.g., 5-30% Acetonitrile over 20 min).
Inconsistent Retention Times Buffer Concentration / Temp.Improve method robustness. Action: Ensure buffer concentration is at least 10 mM. Use a column oven set to 30-40 °C.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study for Impurity Profiling

A forced degradation study is essential to understand the intrinsic stability of the API-MPC and to ensure your analytical method is "stability-indicating."[14][15][16] This means the method can separate the intact API from any degradation products that might form over the product's shelf life.

Forced_Degradation cluster_conditions Stress Conditions (ICH Q1A/Q1B) API_Sample API-MPC Sample (in solution & solid state) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API_Sample->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API_Sample->Oxidation Thermal Thermal (e.g., 80°C, dry heat) API_Sample->Thermal Photo Photolytic (e.g., UV/Vis light) API_Sample->Photo Analysis Analyze by Stability- Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradants Assess Peak Purity Elucidate Degradation Pathway Analysis->Results

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of API-MPC at approximately 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Heat at 60 °C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Keep at room temperature. Withdraw samples, neutralize with HCl, and dilute for analysis.[17]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Withdraw samples and dilute for analysis. The tertiary amine is a potential site for oxidation to an N-oxide.[17]

  • Thermal Degradation: Store both solid API-MPC and the stock solution in an oven at 80 °C. Sample at various time points.

  • Photolytic Degradation: Expose solid API-MPC and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the main peak to ensure significant degradants are formed without completely destroying the sample.

Protocol 2: General Purpose Stability-Indicating HPLC Method

This method serves as a robust starting point for the analysis of API-MPC and its process-related impurities.

  • Column: C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (as there is no strong chromophore) or CAD/ELSD/MS.

  • Injection Volume: 10 µL.

Expected Elution Profile: Due to its high polarity, the API-MPC will elute relatively early. Less polar impurities like the starting material (Impurity A) will have longer retention times. The highly polar amide (Impurity D) and intermediates (B, C) will likely elute close to the main API peak, requiring a shallow gradient for good resolution.

Section 4: Regulatory Context and Final Remarks

The identification and control of impurities are governed by international regulatory guidelines, primarily the ICH (International Council for Harmonisation) Q3A(R2) guideline for new drug substances.[1][18][19]

Table 3: ICH Q3A(R2) Thresholds for Impurity Qualification
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: Impurities above this level must be reported in regulatory filings.[12][18]

  • Identification Threshold: Impurities above this level must have their structure elucidated.[2]

  • Qualification Threshold: Impurities above this level must be assessed for safety through toxicological studies.[2]

A proactive and knowledge-based approach is the most effective strategy for managing impurities in the production of this compound. By understanding the synthetic pathway, anticipating potential impurities, developing robust analytical methods, and implementing logical control strategies, researchers can ensure the consistent production of high-quality material. This guide serves as a foundational resource to assist in that endeavor. For novel or unidentified impurities, advanced analytical techniques such as LC-MS and NMR are indispensable for structural elucidation. Always operate within the framework of regulatory guidelines to ensure the safety and quality of your final product.

References

Technical Support Center: Stability of 4-Amino-1-methylpiperidine-4-carboxylic Acid Derivatives in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-1-methylpiperidine-4-carboxylic acid and its derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you navigate the challenges of working with these compounds in aqueous environments and prevent their decomposition.

Introduction

This compound and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. Their rigid, cyclic structure and bifunctional nature make them attractive scaffolds for introducing conformational constraints in peptides and other bioactive molecules.[1][2][3] However, the presence of both a tertiary amine and a quaternary α-amino acid moiety within the same molecule presents unique stability challenges, particularly in aqueous solutions where these compounds are often formulated or used in biological assays. Understanding and mitigating the potential decomposition of these derivatives is crucial for obtaining reliable experimental results and ensuring the quality of final products.

This guide is designed to be a comprehensive resource, structured to provide you with a clear understanding of the potential stability issues and practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the decomposition of this compound derivatives in water?

A1: Several factors can contribute to the degradation of these derivatives in aqueous solutions. The most common include:

  • pH: The zwitterionic nature of the amino acid moiety makes the compound's stability highly dependent on the pH of the solution. Both highly acidic and alkaline conditions can promote hydrolysis of protecting groups or other sensitive functionalities on the derivative.

  • Temperature: Elevated temperatures can accelerate decomposition reactions, including potential decarboxylation and hydrolysis.[4] For long-term storage, maintaining low temperatures is crucial.

  • Light: Exposure to UV light can induce photodegradation, particularly for the piperidine ring itself, which can undergo photo-oxidation.[5]

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen and metal ions, can lead to the oxidation of the tertiary amine on the piperidine ring.[6]

  • Enzymes: If used in biological systems, these derivatives may be susceptible to enzymatic degradation, such as N-dealkylation by cytochrome P450 enzymes.

Q2: What are the typical signs of decomposition I should look for in my experiments?

A2: Signs of decomposition can manifest in several ways, including:

  • A decrease in the concentration of the parent compound over time, as measured by analytical techniques like HPLC or LC-MS.

  • The appearance of new, unexpected peaks in your chromatograms.

  • A change in the physical properties of the solution, such as color or pH.

  • Inconsistent or irreproducible results in your biological assays.

Q3: What is the recommended pH range for aqueous solutions of these derivatives?

A3: While the optimal pH will depend on the specific derivative, a neutral to slightly acidic pH range (typically pH 5-7) is often a good starting point to minimize both acid- and base-catalyzed degradation. It is highly recommended to perform a pH stability study for your specific compound to determine its optimal pH range.

Q4: How should I store aqueous solutions of these derivatives?

A4: To ensure maximum stability, aqueous solutions should be stored at low temperatures, typically 2-8°C for short-term storage and frozen at -20°C or -80°C for long-term storage.[2] Solutions should also be protected from light by using amber vials or storing them in the dark. It is also good practice to prepare fresh solutions for critical experiments whenever possible.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Rapid Loss of Parent Compound in Solution

Q: I'm observing a rapid decrease in the concentration of my this compound derivative in my aqueous buffer, even at neutral pH. What could be the cause and how can I fix it?

A: A rapid loss of the parent compound suggests an unstable formulation or the presence of a reactive species. Here’s a systematic approach to troubleshoot this issue:

Potential Causes & Solutions:

  • Oxidative Degradation: The tertiary amine of the piperidine ring is susceptible to oxidation.

    • Troubleshooting Step: De-gas your buffer by sparging with an inert gas like nitrogen or argon before dissolving your compound. This will remove dissolved oxygen.

    • Preventative Measure: Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, to your buffer. However, ensure the antioxidant is compatible with your downstream application. The presence of trace metal ions can also catalyze oxidation.[6] Adding a chelating agent like EDTA can help sequester these ions.

  • Incompatible Buffer Components: Certain buffer species can react with your compound.

    • Troubleshooting Step: Review the composition of your buffer. Buffers containing primary or secondary amines (e.g., Tris) could potentially react with derivatives that have reactive functional groups. Phosphate buffers are generally a good choice, but it's essential to verify compatibility.

    • Preventative Measure: Test the stability of your compound in a few different buffer systems (e.g., phosphate, citrate, HEPES) to identify the most suitable one.

  • Adsorption to Surfaces: Highly polar or charged molecules can adsorb to glass or plastic surfaces, leading to an apparent loss of concentration.

    • Troubleshooting Step: Analyze the supernatant after transferring the solution to a new vial. If the concentration is higher, adsorption is likely occurring.

    • Preventative Measure: Use silanized glass vials or low-adsorption plasticware. Adding a small percentage of an organic solvent like acetonitrile or isopropanol (if compatible with your experiment) can also help reduce adsorption.

Issue 2: Appearance of Unknown Peaks in LC-MS Analysis

Q: My LC-MS analysis shows several new peaks that increase over time. How can I identify these degradation products and determine the degradation pathway?

A: The appearance of new peaks is a clear indication of decomposition. Identifying these degradants is key to understanding the instability and preventing it.

Workflow for Degradant Identification:

Decomposition_Workflow Stress Stress LCMS LCMS Stress->LCMS Generate degradants MSMS MSMS LCMS->MSMS Separate and detect Compare Compare MSMS->Compare Provide spectral data Propose Propose Compare->Propose Identify structural changes Pathway Pathway Propose->Pathway Assemble the puzzle

Common Degradation Pathways and Expected Mass Shifts:

Degradation PathwayPotential Structural ChangeExpected Mass Shift (relative to parent)
Oxidation Addition of an oxygen atom (N-oxide)+16 Da
Hydrolysis Cleavage of an amide or ester group (if present on a derivative)Varies depending on the group lost/added
Decarboxylation Loss of the carboxylic acid group-44 Da (loss of CO2)
N-demethylation Loss of the methyl group from the piperidine nitrogen-14 Da

Example of Fragmentation Analysis:

The piperidine ring often undergoes characteristic fragmentation in MS/MS analysis, primarily through α-cleavage adjacent to the nitrogen atom.[5] By comparing the fragmentation pattern of a degradant to the parent compound, you can pinpoint the location of the modification. For instance, if a fragment containing the N-methyl group remains unchanged while the overall mass has increased by 16 Da, this would suggest oxidation at a different position on the ring.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a standard procedure for conducting a forced degradation study to identify potential degradation pathways of your this compound derivative.

Materials:

  • Your this compound derivative

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3% solution

  • Calibrated pH meter

  • HPLC or UPLC system with a mass spectrometer (MS) detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound in water or a suitable water/organic solvent mixture (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix your stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).

    • Base Hydrolysis: Mix your stock solution with 0.1 M NaOH and incubate at room temperature.

    • Oxidation: Mix your stock solution with 3% H2O2 and incubate at room temperature.

    • Thermal Degradation: Incubate your stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose your stock solution to UV light in a photostability chamber.

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

    • For oxidation samples, the reaction can often be quenched by dilution.

  • Analysis: Analyze all samples by a validated stability-indicating LC-MS method.

Protocol 2: Stability-Indicating LC-MS Method

This protocol provides a starting point for developing an LC-MS method to separate the parent compound from its potential degradation products.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is a good starting point. For highly polar compounds, a HILIC or mixed-mode column may be necessary.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, hold for a few minutes, then ramp up to a high percentage of B to elute more hydrophobic compounds.

  • Flow Rate: 0.2 - 0.5 mL/min for standard HPLC columns.

  • Column Temperature: 30-40°C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for these compounds due to the basicity of the nitrogen atoms.

  • MS Scan Mode:

    • Full Scan: To detect all ions within a specified mass range (e.g., m/z 100-1000).

    • Product Ion Scan (MS/MS): To fragment the parent ion and potential degradant ions to aid in structural elucidation.

Potential Decomposition Pathways

Based on the structure of this compound, several decomposition pathways can be hypothesized. Understanding these can aid in the identification of unknown peaks in your analysis.

Decomposition_Pathways Parent {this compound | M} N_Oxide N_Oxide Parent:e->N_Oxide:w Oxidation Decarboxylated Decarboxylated Parent:e->Decarboxylated:w Decarboxylation (Heat, pH) N_Demethylated N_Demethylated Parent:e->N_Demethylated:w N-Demethylation (Enzymatic/Oxidative) Ring_Opened Ring_Opened Parent:e->Ring_Opened:w Hydrolysis (Extreme pH)

References

Technical Support Center: Optimization of Coupling Reactions Involving "4-Amino-1-methylpiperidine-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful optimization of coupling reactions involving the sterically hindered, cyclic α,α-disubstituted amino acid, 4-Amino-1-methylpiperidine-4-carboxylic acid . Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges and achieve high-yield, high-purity amide bond formation.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable building block in medicinal chemistry, prized for its ability to introduce conformational constraints into peptides and other molecules. However, its structure presents a significant synthetic hurdle. As an α,α-disubstituted amino acid, the quaternary carbon atom adjacent to both the amine and carboxylic acid groups creates substantial steric hindrance. This bulkiness can dramatically slow down or even prevent amide bond formation with standard coupling protocols, leading to low yields and incomplete reactions.[1][2][3] This guide will walk you through the critical parameters to control for successful couplings.

Frequently Asked Questions (FAQs)

Q1: My standard EDC/NHS coupling is failing with this compound. What is the likely cause and what should I do?

A1: Standard carbodiimide reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used with N-hydroxysuccinimide (NHS), are frequently inefficient for coupling sterically hindered amino acids like this compound.[4] The primary reason for failure is the low reactivity of the O-acylisourea intermediate formed, which is susceptible to hydrolysis and rearrangement into an unreactive N-acylurea before the sterically encumbered amine can attack.[4]

Recommended Solution: Switch to a more potent coupling reagent. Urionium/aminium salts such as HATU , HBTU, or COMU are significantly more effective.[4][5] These reagents generate highly reactive OAt- or OBt-active esters that can overcome the steric barrier.[5] Phosphonium salts like PyBOP and PyAOP are also excellent choices for difficult couplings.[6]

Q2: Which coupling reagent do you most recommend for this specific amino acid, and why?

A2: For routine and challenging couplings involving this compound, we strongly recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) .

Rationale:

  • High Reactivity: HATU forms a highly reactive OAt-active ester, which is more efficient than the OBt esters generated by HBTU.[5]

  • Reduced Racemization: The 7-azabenzotriazole (HOAt) moiety in HATU is known to suppress racemization more effectively than HOBt.[7]

  • Proven Efficacy: HATU has demonstrated superior performance in coupling sterically hindered and N-methylated amino acids.[6][8]

Below is a diagram illustrating the activation of a carboxylic acid using HATU.

HATU_Activation RCOOH R-COOH (4-Amino-1-methylpiperidine- 4-carboxylic acid) Carboxylate R-COO⁻ RCOOH->Carboxylate - H⁺ HATU HATU DIPEA DIPEA (Base) DIPEA->RCOOH + Activated_Intermediate O-acyl(tetramethyl)isouronium salt Carboxylate->Activated_Intermediate + HATU OAt_ester Highly Reactive OAt-ester Activated_Intermediate->OAt_ester Rearrangement Byproduct1 Tetramethylurea Activated_Intermediate->Byproduct1 - Tetramethylurea Amide R-CO-NH-R' (Amide Bond) OAt_ester->Amide + R'-NH₂ Amine R'-NH₂ (Amine) Byproduct2 HOAt Troubleshooting_Tree Start Low Coupling Yield CheckReagent Is the coupling reagent potent enough? (e.g., EDC/DCC) Start->CheckReagent SwitchReagent Switch to HATU, HBTU, or PyBOP CheckReagent->SwitchReagent No CheckStoichiometry Are reagent equivalents optimized? CheckReagent->CheckStoichiometry Yes Success Improved Yield SwitchReagent->Success IncreaseEquivalents Increase equivalents of coupling reagent and base (e.g., 1.2-1.5 eq) CheckStoichiometry->IncreaseEquivalents No CheckConditions Are reaction conditions optimal? CheckStoichiometry->CheckConditions Yes IncreaseEquivalents->Success IncreaseTimeTemp Increase reaction time (e.g., overnight) and/or temperature (e.g., 40-50 °C) CheckConditions->IncreaseTimeTemp No CheckSolvent Is the solvent appropriate? CheckConditions->CheckSolvent Yes IncreaseTimeTemp->Success SwitchSolvent Switch to a more polar aprotic solvent like DMF or NMP CheckSolvent->SwitchSolvent No CheckSolvent->Success Yes SwitchSolvent->Success

References

Technical Support Center: Synthesis of 4-Amino-1-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-1-methylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly during scale-up operations. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section provides a problem-and-solution framework for specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yields in the Strecker or Bucherer-Bergs Reaction

The initial formation of the α-aminonitrile (in the Strecker synthesis) or the hydantoin precursor (in the Bucherer-Bergs reaction) from 1-methyl-4-piperidone is a critical step that often dictates the overall yield.[1][2][3][4]

Possible Causes & Solutions:

  • Incomplete Imine/Iminium Formation: The reaction of 1-methyl-4-piperidone with ammonia (or an ammonium salt) to form the imine intermediate is an equilibrium-driven process.[5][6]

    • Solution: Ensure anhydrous conditions to drive the equilibrium towards the imine. The use of a dessicant like MgSO₄ can be beneficial.[6] For scale-up, a Dean-Stark apparatus to remove water azeotropically can be effective.

  • Side Reactions of the Ketone: 1-methyl-4-piperidone can undergo self-condensation or other side reactions under harsh basic or acidic conditions.

    • Solution: Maintain careful control of pH. For the Strecker synthesis, using ammonium chloride (NH₄Cl) provides a source of ammonia and acts as a mild acid.[5] For the Bucherer-Bergs reaction, ammonium carbonate helps maintain a suitable pH range of approximately 8-9.[2]

  • Cyanide Concentration and Addition: The nucleophilic addition of cyanide to the imine is crucial.

    • Solution: Slow, controlled addition of the cyanide source (e.g., KCN or NaCN) is recommended to avoid localized high concentrations which can lead to side reactions. Ensure stoichiometric amounts are used, as excess cyanide can lead to byproducts.[2]

Experimental Protocol: Optimized Strecker Synthesis of the α-Aminonitrile Intermediate

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 1-methyl-4-piperidone (1 equivalent) and a suitable solvent like methanol.

  • Imine Formation: Add ammonium chloride (1.5 equivalents) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cyanide Addition: Prepare a solution of potassium cyanide (1.1 equivalents) in water. Add this solution dropwise to the reaction mixture via the addition funnel over 1-2 hours, maintaining the temperature below 25°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction with a suitable protocol, considering the toxicity of cyanide.

Problem 2: Difficult Hydrolysis of the Nitrile or Hydantoin

The final step, hydrolysis of the α-aminonitrile or the hydantoin intermediate to the desired carboxylic acid, can be challenging, often requiring harsh conditions that may lead to product degradation.

Possible Causes & Solutions:

  • Incomplete Hydrolysis: Both nitriles and hydantoins can be resistant to hydrolysis.

    • Solution: Strong acidic (e.g., concentrated HCl or H₂SO₄) or basic (e.g., NaOH or KOH) conditions with prolonged heating are typically necessary.[7] For scale-up, careful consideration of reactor material compatibility is essential. Microwave-assisted hydrolysis can sometimes accelerate this step.

  • Product Degradation: The desired product, being an amino acid, can be susceptible to degradation under harsh hydrolytic conditions.

    • Solution: Optimize the reaction time and temperature. Monitor the reaction closely to stop it once the starting material is consumed to minimize byproduct formation. A two-stage hydrolysis (e.g., initial basic hydrolysis followed by acidic workup) can sometimes provide a cleaner product.

Data Presentation: Comparison of Hydrolysis Conditions

Hydrolysis MethodReagentTemperature (°C)Time (h)Typical Yield (%)Notes
Acidic Hydrolysis6M HCl100-11012-2470-85Can lead to decarboxylation if overheated.
Basic Hydrolysis4M NaOH100-11012-2475-90Risk of racemization.
Microwave-Assisted6M HCl1500.5-180-92Requires specialized equipment for scale-up.
Problem 3: Purification and Isolation Challenges

This compound is a zwitterionic compound, which can make its isolation and purification from aqueous solutions and salt byproducts difficult.

Possible Causes & Solutions:

  • High Water Solubility: The zwitterionic nature of the product leads to high solubility in water, making extraction inefficient.

    • Solution: Ion-exchange chromatography is a highly effective method for purification. Alternatively, adjusting the pH of the aqueous solution to the isoelectric point of the amino acid will minimize its solubility and facilitate precipitation.

  • Removal of Inorganic Salts: The synthesis often uses significant amounts of salts (e.g., KCl, NaCl, (NH₄)₂SO₄) which need to be removed.

    • Solution: After precipitation of the product, washing with cold water or an appropriate organic solvent in which the salts are soluble but the product is not (e.g., ethanol) can be effective. Recrystallization from a water/ethanol mixture is also a common purification technique.[8][9]

Visualization: Purification Workflow

G A Crude Reaction Mixture B pH Adjustment to Isoelectric Point A->B Isolate Product H Ion-Exchange Chromatography A->H Alternative Purification C Precipitation of Product B->C D Filtration C->D E Washing with Cold Solvent D->E F Drying E->F G Pure Product F->G H->G

Caption: Decision workflow for product purification.

II. Frequently Asked Questions (FAQs)

Q1: Which is the better synthetic route for scale-up, Strecker or Bucherer-Bergs?

Both routes are viable for large-scale synthesis. The Strecker synthesis is often more direct, involving fewer steps.[1][3] However, the Bucherer-Bergs reaction may offer advantages in terms of handling intermediates, as hydantoins are often crystalline and easier to isolate and purify than some α-aminonitriles.[2][4] The choice often depends on the available equipment, safety protocols (especially concerning cyanide handling), and the desired purity of the final product.

Q2: What are the primary safety concerns during the synthesis of this compound?

The most significant safety concern is the use of highly toxic cyanide salts (KCN or NaCN) and the potential for the generation of hydrogen cyanide (HCN) gas, especially in acidic conditions.[1] All manipulations involving cyanide should be performed in a well-ventilated fume hood with appropriate personal protective equipment. A quench solution (e.g., bleach) should always be readily available to neutralize any cyanide spills.

Q3: How can I effectively monitor the progress of the reaction?

For the initial stages (Strecker or Bucherer-Bergs), Thin Layer Chromatography (TLC) can be used to monitor the consumption of the starting ketone. For the hydrolysis step and to analyze the final product, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to track the conversion of the intermediate and the formation of the desired amino acid. ¹H NMR spectroscopy is also invaluable for characterizing the final product and intermediates.

Q4: Are there any alternative synthetic routes that avoid the use of cyanide?

Yes, alternative routes exist, though they may be longer or less efficient. One potential approach involves the use of a Curtius or Hofmann rearrangement of a suitable piperidine-4-carboxamide derivative. Another possibility is the Ugi multi-component reaction, which can be used to construct α-amino acid derivatives.[10] However, for the synthesis of α,α-disubstituted amino acids like this one, the Strecker and Bucherer-Bergs reactions remain the most common and established methods.

Q5: What is the importance of the starting material, 1-methyl-4-piperidone, and what are the challenges in its synthesis?

The purity of the starting ketone, 1-methyl-4-piperidone, is crucial for the success of the subsequent reactions. Impurities can lead to side reactions and complicate purification. The synthesis of 1-methyl-4-piperidone itself can be challenging. A common method involves the Dieckmann condensation of a diester precursor, followed by hydrolysis and decarboxylation.[11] Optimizing this multi-step synthesis to produce high-purity ketone is a key preliminary step for the overall success of the synthesis of this compound.[8][9]

Visualization: Key Synthetic Pathways

G A 1-Methyl-4-piperidone B Strecker Synthesis (+ NH3, HCN) A->B D Bucherer-Bergs Synthesis (+ (NH4)2CO3, KCN) A->D C α-Aminonitrile B->C F Hydrolysis C->F E Hydantoin D->E E->F G 4-Amino-1-methylpiperidine- 4-carboxylic acid F->G

Caption: Overview of major synthetic routes.

References

avoiding side reactions during the functionalization of "4-Amino-1-methylpiperidine-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the selective functionalization of 4-Amino-1-methylpiperidine-4-carboxylic acid. This molecule is a valuable bifunctional building block in medicinal chemistry and drug development, prized for its constrained piperidine scaffold.[1] However, its structure, containing both a nucleophilic secondary amine and a carboxylic acid, presents a significant synthetic challenge: how to selectively modify one group without unintended reactions at the other.[2][3]

This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the complexities of working with this versatile compound. We will delve into the principles of orthogonal protection, reaction optimization, and common side reactions to ensure the success of your synthetic campaigns.

Understanding the Core Challenge: Bifunctionality

The central issue with this compound is the presence of two reactive functional groups:

  • The Carboxylic Acid (-COOH): Can be activated to form amide or ester bonds.

  • The Tertiary Piperidine Nitrogen (-N(CH₃)-): While the exocyclic amino group is the primary focus, the endocyclic tertiary amine can influence reactivity and potentially undergo quaternization under harsh alkylating conditions. For the purpose of this guide, we will focus on the primary amino group and the carboxylic acid at the C4 position. The core challenge lies with the primary amino group and the carboxylic acid. Direct coupling of the carboxylic acid with an amine, for example, would be competitive with the piperidine's own amino group, leading to polymerization or unwanted cyclization.

Therefore, a robust orthogonal protection strategy is not just recommended, but essential for achieving controlled, selective functionalization.[4][5][6] An orthogonal strategy ensures that one protecting group can be removed under specific conditions without affecting the other, allowing for precise, stepwise modification of the molecule.[6]

Strategic Planning: Choosing Your Functionalization Pathway

Before beginning any synthesis, you must decide which functional group to modify first. This choice dictates the entire protection strategy.

G start Goal: Functionalize This compound q1 Which group to functionalize? start->q1 path_cooh Carboxylic Acid (Amide/Ester Formation) q1->path_cooh COOH path_nh2 Amino Group (Acylation/Alkylation) q1->path_nh2 NH₂ protect_nh2 Step 1: Protect Amino Group (e.g., with Boc-anhydride) path_cooh->protect_nh2 protect_cooh Step 1: Protect Carboxylic Acid (e.g., as Methyl or Benzyl Ester) path_nh2->protect_cooh activate_cooh Step 2: Activate & Couple COOH (e.g., HATU, EDC/HOBt) protect_nh2->activate_cooh deprotect_nh2 Step 3: Deprotect Amino Group (e.g., TFA for Boc) activate_cooh->deprotect_nh2 final_product Desired Product deprotect_nh2->final_product functionalize_nh2 Step 2: Functionalize Amino Group (e.g., Acyl Chloride, Reductive Amination) protect_cooh->functionalize_nh2 deprotect_cooh Step 3: Deprotect Carboxylic Acid (e.g., LiOH or H₂/Pd-C) functionalize_nh2->deprotect_cooh deprotect_cooh->final_product

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the functionalization of this compound and its protected derivatives.

Part 1: Amide Coupling at the Carboxylic Acid

(Assumes the amino group is protected, e.g., as a Boc-amide)

Q1: My amide coupling reaction is low-yielding or has failed completely. What went wrong?

A1: Low yield in amide coupling is a frequent issue. The root cause often lies in incomplete activation of the carboxylic acid, instability of the activated species, or side reactions.

Troubleshooting Steps:

  • Choice of Coupling Reagent: Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common but can lead to a significant side reaction: the formation of an unreactive N-acylurea byproduct.[7][8][9] This is especially problematic if the amine nucleophile is weak or sterically hindered.

    • Solution: Always use an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) with EDC. These additives trap the activated O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more efficient in the subsequent reaction with the amine.[7]

    • Expert Recommendation: For challenging or sterically hindered couplings, switch to a uronium/guanidinium salt reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[10][11] HATU is known for its high efficiency, fast reaction rates, and ability to suppress racemization.[12][13]

  • Reaction Conditions:

    • Base: A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA) is required to neutralize the acid formed and to deprotonate the amine component.[11] Ensure you use at least 2-3 equivalents, especially if your amine is a hydrochloride salt.

    • Solvent: The reaction must be anhydrous. Use a dry, polar aprotic solvent like DMF, NMP, or DCM.[11]

    • Activation Time: When using a coupling reagent, allow the carboxylic acid to pre-activate for 15-30 minutes before adding the amine. This ensures the formation of the active ester intermediate.[14]

Reagent CombinationProsCons / Common Side Reactions
EDC / HOBt Cost-effective, water-soluble byproducts for easy workup.[7]Can form N-acylurea byproduct, potential for epimerization.[7][15]
DCC / DMAP Effective for ester formation (Steglich esterification).[16]Dicyclohexylurea (DCU) byproduct is insoluble and hard to remove.[9]
HATU / DIPEA Highly efficient, fast, low epimerization, good for hindered substrates.[10][12]Higher cost, can cause guanidinylation of the amine if not used correctly.[10]
T3P / Pyridine Low epimerization, byproducts are water-soluble.[15]Can be less effective for extremely hindered couplings.

Q2: I'm observing a byproduct with the same mass as my starting material after my coupling reaction. What is it?

A2: This is likely the unreacted, N-protected starting material. The most common cause is the deactivation of your coupling reagent by moisture or incomplete activation. Alternatively, if using EDC without an additive, the O-acylisourea intermediate may have rearranged to the unreactive N-acylurea, halting the reaction.[7]

Q3: My product shows signs of epimerization (racemization) at the alpha-carbon. How can I prevent this?

A3: Epimerization occurs via the deprotonation of the α-proton of the activated carboxylic acid, which is now acidic. The resulting carbanion can then be protonated from either face, leading to a loss of stereochemical integrity.[15]

Prevention Strategies:

  • Use Racemization-Suppressing Additives: HOAt is superior to HOBt in minimizing racemization.[12]

  • Choose the Right Coupling Reagent: HATU and other uronium salts are specifically designed to activate the carboxyl group rapidly, minimizing the lifetime of the activated species and thus the window for epimerization to occur.[11][12]

  • Control the Base: Use the minimum necessary amount of a hindered base like DIPEA. Over-basing the reaction can promote α-proton abstraction. Some protocols recommend using a weaker base like 2,4,6-collidine.[17]

Part 2: Functionalization of the Amino Group

(Assumes the carboxylic acid is protected, e.g., as a methyl or benzyl ester)

Q4: I'm trying to perform an N-alkylation, but I'm getting multiple alkylations and low yield.

A4: The primary amino group can easily undergo multiple alkylations with reactive alkyl halides. The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a tertiary amine byproduct.

Troubleshooting Steps:

  • Use Reductive Amination: This is the most controlled method for mono-N-alkylation. React the amino-piperidine with an aldehyde or ketone to form an imine (or enamine) intermediate in situ, which is then immediately reduced by a mild reducing agent.

    • Recommended Reducing Agents: Use a hydride reagent that is selective for the iminium ion and will not reduce the ester protecting group. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose as it is mild and tolerant of many functional groups. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

  • Control Stoichiometry: If using an alkyl halide, use a slight excess (1.1-1.2 equivalents) of the amine relative to the halide to minimize over-alkylation. Running the reaction under dilute conditions can also favor the mono-alkylated product.

Q5: My reaction to deprotect the carboxylic acid ester is also cleaving my other protecting groups.

A5: This is a classic sign of a failed orthogonal protection strategy. The stability of your chosen protecting groups is not sufficiently different.[4][5]

Solution: Re-evaluate Your Orthogonal Scheme

  • If your amine is Boc-protected: A methyl ester on the carboxylic acid can be safely cleaved using mild basic hydrolysis (e.g., LiOH in THF/H₂O) at 0°C to room temperature. The Boc group is stable to these conditions but will be cleaved by strong acid (like TFA).[18][19]

  • If your amine is Fmoc-protected: A tert-butyl (tBu) ester on the carboxylic acid is a good orthogonal partner. The Fmoc group is removed by a base (like piperidine), while the tBu ester is removed by acid (TFA).[20][21]

  • Benzyl Ester (Bn): This is a versatile protecting group for the carboxylic acid. It is stable to both the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc. It is selectively removed by catalytic hydrogenolysis (H₂, Pd/C), which typically does not affect Boc or Fmoc groups.[18]

G cluster_2 Deprotection Conditions Boc Boc (tert-Butoxycarbonyl) Acid Strong Acid (TFA, HCl) Boc->Acid Cleaved by Fmoc Fmoc (Fluorenylmethyloxycarbonyl) Base Base (Piperidine, LiOH) Fmoc->Base Cleaved by Cbz Cbz (Z) (Carboxybenzyl) Hydrogenolysis H₂, Pd/C Cbz->Hydrogenolysis Cleaved by Me_Et Methyl / Ethyl Ester Me_Et->Base Cleaved by (Hydrolysis) tBu tert-Butyl Ester tBu->Acid Cleaved by Bn Benzyl Ester Bn->Hydrogenolysis Cleaved by

Key Experimental Protocols

Protocol 1: Boc Protection of the Amino Group

This protocol selectively protects the primary amino group, preparing the molecule for subsequent functionalization at the carboxylic acid.

  • Dissolution: Suspend 1.0 equivalent of this compound in a 1:1 mixture of Dioxane and Water.

  • Basification: Cool the mixture to 0 °C in an ice bath. Add 2.5 equivalents of Sodium Hydroxide (NaOH) solution (e.g., 1M) to raise the pH to >10.

  • Reagent Addition: Add a solution of 1.1 equivalents of Di-tert-butyl dicarbonate (Boc)₂O in Dioxane dropwise to the stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The mixture should become homogeneous as the reaction proceeds.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup:

    • Acidify the reaction mixture to pH ~3 using a cold solution of 1M HCl or KHSO₄.

    • Extract the aqueous layer three times with Ethyl Acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly or purified by flash column chromatography if necessary.

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes the coupling of the N-Boc protected acid with a primary amine.

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-Boc-4-amino-1-methylpiperidine-4-carboxylic acid (1.0 eq), HATU (1.1 eq), and the amine coupling partner (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C. Add DIPEA (2.5 eq) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress by LC-MS. The reaction is typically complete within a few hours.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient).

References

Technical Support Center: Purification of 4-Amino-1-methylpiperidine-4-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Amino-1-methylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the recrystallization of this zwitterionic compound.

Introduction to the Molecule and Purification Challenges

This compound is a cyclic amino acid derivative with a unique molecular structure containing both a basic tertiary amine and an acidic carboxylic acid group.[1] This dual functionality results in the formation of a zwitterion, where the molecule carries both a positive and a negative charge. This zwitterionic nature governs its physicochemical properties, particularly its solubility, making purification by recrystallization a nuanced process.

The primary challenge in the recrystallization of such compounds is selecting an appropriate solvent system that can effectively dissolve the compound at an elevated temperature but allow for the formation of well-defined, pure crystals upon cooling. The high polarity and hydrogen bonding capabilities of the molecule mean it is often highly soluble in polar solvents like water and sparingly soluble in non-polar organic solvents.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out," the separation of the solute as a liquid phase, is a common problem when recrystallizing polar compounds. It typically occurs when the solute is highly soluble in the hot solvent and the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Causality: The high concentration of the solute in the hot solvent leads to its separation as a liquid when the temperature drops, as the solvent can no longer hold it in solution. This is often exacerbated by a cooling rate that is too rapid.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation level.

    • Slow Cooling: Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath and allowing both to cool to room temperature together. This provides more time for the molecules to orient themselves into a crystal lattice.

    • Solvent System Modification: If the issue persists, consider modifying your solvent system. If you are using a single solvent, try a binary solvent system. For instance, if you are using ethanol, adding a miscible anti-solvent like ethyl acetate can often induce crystallization.

Q2: I have very low recovery of my purified compound. What are the likely causes and how can I improve the yield?

A2: Low recovery is a frequent issue and can stem from several factors.

  • Causality:

    • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.

    • Premature Crystallization: If the compound crystallizes too early, for example during hot filtration, you will lose product.

    • Incomplete Precipitation: The final cooling temperature may not be low enough to maximize crystal formation.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Pre-heat Funnel and Glassware: To prevent premature crystallization during hot filtration, pre-heat your funnel and receiving flask.

    • Cooling to Lower Temperatures: After cooling to room temperature, place the flask in an ice-water bath to further decrease the solubility of your compound and maximize precipitation.

    • Concentrate the Mother Liquor: If you suspect significant product loss to the mother liquor, you can try to concentrate it by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Q3: My recrystallized product is still colored, even after the procedure. How can I remove colored impurities?

A3: The presence of color indicates persistent impurities, which are often highly colored organic molecules.

  • Causality: These impurities may have similar solubility profiles to your target compound, making them difficult to remove by simple recrystallization.

  • Solutions:

    • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. Activated charcoal has a high surface area and can adsorb colored impurities. Use it sparingly, as it can also adsorb some of your product.

    • Hot Filtration: After adding charcoal, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.

Q4: No crystals are forming, even after cooling the solution in an ice bath. What steps can I take to induce crystallization?

A4: Sometimes, a supersaturated solution can be reluctant to form crystals.

  • Causality: The absence of nucleation sites can prevent crystal growth.

  • Solutions:

    • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.

    • Reduce Solvent Volume: If the solution is not sufficiently saturated, you can gently heat it to evaporate some of the solvent and then attempt to cool it again.

Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step methodology for the recrystallization of this compound using a mixed solvent system of ethanol and water, which is a common and effective system for zwitterionic amino acids.

Materials and Equipment:
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Glass funnel

  • Filter paper

  • Buchner funnel and flask

  • Vacuum source

  • pH meter or pH paper

Step-by-Step Procedure:
  • Solvent Selection and Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Based on literature for similar compounds, a starting point for a solvent system is a mixture of ethanol and water. A ratio of 4:1 ethanol to water has been shown to be effective for a similar compound, 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride.

    • Add a minimal amount of the hot solvent mixture to the crude material and gently heat the flask in a water bath while stirring. Continue adding small portions of the hot solvent until the solid has completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration:

    • Pre-heat a separate Erlenmeyer flask and a glass funnel.

    • Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask. This step removes any insoluble impurities and activated charcoal if used.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for the recrystallization of this compound?

A1: Due to its zwitterionic nature, polar protic solvents are generally the most effective. Mixed solvent systems, particularly water-alcohol mixtures (e.g., ethanol/water, methanol/water, isopropanol/water), are often ideal. The optimal solvent or solvent ratio will provide good solubility at high temperatures and poor solubility at low temperatures. A systematic approach to solvent selection is recommended, starting with small-scale trials.

Q2: How does pH affect the recrystallization of this compound?

A2: The solubility of zwitterionic compounds like this compound is highly pH-dependent. Solubility is at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero. Therefore, adjusting the pH of the solution to the pI can be a powerful technique to induce crystallization and improve yield. If the pI is not known, it can be determined experimentally by slowly adding acid or base to a solution of the compound and observing the pH at which precipitation is maximal.

Q3: What are the common impurities I should be aware of?

A3: Common impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and residual reagents. For piperidine derivatives, oxidation products can also be present, often imparting a yellowish color.

Q4: How can I assess the purity of my recrystallized product?

A4: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point Determination: A sharp melting point close to the literature value indicates high purity.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of impurities.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can confirm the structure of the compound and the absence of impurity signals.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₄N₂O₂--INVALID-LINK--[1]
Molecular Weight158.20 g/mol --INVALID-LINK--[1]
AppearanceSolid (predicted)-

Table 2: Recommended Solvent Systems for Recrystallization of Zwitterionic Piperidine Carboxylic Acids

Solvent SystemRationale
Ethanol/WaterGood balance of polarity. Ethanol solubilizes at high temperatures, while water acts as an anti-solvent upon cooling.
Methanol/WaterSimilar to ethanol/water, but methanol's higher polarity may require a different ratio.
Isopropanol/WaterIsopropanol is less polar than ethanol and methanol, which can be advantageous for less polar impurities.

Diagrams

Recrystallization_Workflow Figure 1: General Recrystallization Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Solution Colored? B->C D Add Activated Charcoal C->D Yes E Hot Gravity Filtration C->E No D->E F Slow Cooling to Room Temperature E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Crystals J->K

Caption: General workflow for the recrystallization process.

Solvent_Selection_Logic Figure 2: Solvent Selection Decision Tree Start Start: Select Potential Solvents (e.g., Water, Ethanol, Methanol, Isopropanol) Test_Hot Is the compound soluble in hot solvent? Start->Test_Hot Test_Cold Is the compound insoluble in cold solvent? Test_Hot->Test_Cold Yes Insoluble_Both Too Insoluble Test_Hot->Insoluble_Both No Good_Solvent Good Single Solvent Test_Cold->Good_Solvent Yes Soluble_Both Too Soluble Test_Cold->Soluble_Both No Bad_Solvent Poor Solvent Choice Try_Binary Consider Binary System (e.g., Ethanol/Water) Soluble_Both->Try_Binary Insoluble_Both->Try_Binary

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

Technical Support Center: Strategies to Improve the Solubility of 4-Amino-1-methylpiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Amino-1-methylpiperidine-4-carboxylic acid derivatives. This class of compounds, characterized by its amphoteric nature, presents unique solubility challenges that can impede research and development. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting steps to directly address common issues encountered during experimentation. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in the laboratory.

Troubleshooting Guide & FAQs

Q1: My derivative shows poor aqueous solubility at neutral pH (e.g., in PBS, pH 7.4). Where do I start?

A1: Start by determining the pH-solubility profile. This is the most critical first step.

Your core molecule is amphoteric, meaning it contains both acidic (carboxylic acid) and basic (primary and tertiary amino) functional groups. Its net charge, and therefore its interaction with a polar solvent like water, is highly dependent on the pH of the solution.[1][2] At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge, causing it to be least soluble. Moving the pH away from the pI will increase the population of charged species (either cationic at low pH or anionic at high pH), which are generally much more soluble in water.

  • Causality: At low pH, the amino groups are protonated (e.g., -NH3+, >NH2+), forming a soluble cation. At high pH, the carboxylic acid group is deprotonated (-COO-), forming a soluble anion. At the isoelectric point, the zwitterionic form dominates, which often has minimal solubility due to strong intermolecular interactions in the solid state.[3][4] The pH-solubility profile will reveal the pH ranges where your compound is most soluble, which might be all that is needed for your experiments.

Experimental Protocol: Determining a pH-Solubility Profile

This protocol describes the gold-standard Shake-Flask method for measuring equilibrium solubility.[5][6]

Materials:

  • Your this compound derivative (solid form)

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12

  • Vials (e.g., 1.5 mL glass HPLC vials)

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated pH meter

Procedure:

  • Preparation: Add an excess amount of your solid compound to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Solvent Addition: Add a fixed volume (e.g., 1 mL) of each buffer to its respective vial.

  • Equilibration: Seal the vials and place them on the orbital shaker. Shake at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining solid.

  • Sampling & Dilution: Carefully remove an aliquot of the supernatant from each vial, being cautious not to disturb the solid pellet. Dilute the supernatant with a suitable mobile phase or solvent for your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in each diluted sample using your validated analytical method.

  • pH Measurement: Measure the final pH of the remaining supernatant in each vial to confirm it has not changed significantly.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or mM) on the y-axis against the final measured pH on the x-axis.

Visualization: pH-Dependent Ionization States

G cluster_low_ph Low pH (< pKa1) cluster_mid_ph Isoelectric Point (pI) cluster_high_ph High pH (> pKa2) low_ph Predominantly Cationic (High Solubility) mid_ph Zwitterionic (Lowest Solubility) low_ph->mid_ph Increase pH high_ph Predominantly Anionic (High Solubility) mid_ph->high_ph Increase pH

Caption: Ionization states and expected solubility trend vs. pH.

Q2: I've identified the optimal pH, but the solubility is still insufficient for my needs. What are the next simplest strategies?

A2: The use of co-solvents or complexation agents like cyclodextrins are excellent next steps.

If pH adjustment alone is not enough, these formulation-based approaches can significantly enhance solubility without chemically modifying your compound.

  • Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[7][8] This makes the aqueous environment more favorable for dissolving less polar molecules. Common co-solvents used in early-stage research include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[9][10] The increase in solubility can be several orders of magnitude.[8]

    • Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute molecule. This effectively lowers the polarity of the solvent mixture, making it more compatible with your lipophilic derivative.[11]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble "guest" molecules (your derivative) within their cavity, forming a water-soluble inclusion complex.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high aqueous solubility and safety profiles.[14]

    • Causality: The hydrophilic outer surface of the cyclodextrin-drug complex interacts favorably with water, effectively "hiding" the poorly soluble drug within its lipophilic core and increasing the apparent solubility of the drug.[13][16]

Strategy Mechanism Common Agents Pros Cons
Co-solvency Reduces solvent polarityDMSO, Ethanol, PEG 400, Propylene GlycolSimple, effective, rapid to formulate[17]Can cause toxicity/precipitation in cellular assays; may affect protein structure
Complexation Encapsulates drug in a soluble carrierHP-β-CD, SBE-β-CDHigh solubilization potential, reduces toxicity[12]Can be expensive; stoichiometry dependent; may alter drug availability to target
Q3: Should I consider salt formation? How do I select the right counter-ion?

A3: Yes, salt formation is a powerful and widely used strategy for ionizable compounds like yours.

Approximately 50% of marketed small molecule drugs are administered as salts to improve properties like solubility, dissolution rate, and stability.[18] Your molecule has two handles for salt formation: the basic piperidine nitrogen (to form a salt with an acid) and the acidic carboxylic acid (to form a salt with a base).

  • Causality: A salt is the crystalline solid of an ionized drug and a counter-ion. In the solid state, the strong ionic interactions replace the weaker intermolecular forces of the neutral "free form," which often leads to a crystal lattice that is more easily disrupted by water. This results in higher aqueous solubility and a faster dissolution rate.[19][20]

Selecting a Counter-ion: The key principle is the "pKa rule": for a stable salt to form, the difference between the pKa of the drug's functional group and the pKa of the counter-ion should be at least 2-3 units.

  • For the basic amine: Choose a strong acid counter-ion (with a low pKa) like HCl, H2SO4, or methanesulfonic acid (mesylate).

  • For the carboxylic acid: Choose a strong base counter-ion (with a high pKa) like sodium hydroxide, potassium hydroxide, or tromethamine.

Potential Issues:

  • Disproportionation: The salt may convert back to the less soluble free form if the pH of the solution is not favorable.[18]

  • Hygroscopicity: Some salts can be highly hygroscopic (readily absorb water from the air), which can complicate handling and formulation.

Experimental Protocol: Small-Scale Salt Screening

Objective: To identify counter-ions that form stable, crystalline salts with improved solubility.

Materials:

  • Your derivative (free acid/base form)

  • A selection of pharmaceutically acceptable counter-ions (e.g., HCl, sulfuric acid, sodium hydroxide, tromethamine) as solutions of known concentration.

  • Various solvents and anti-solvents (e.g., ethanol, isopropanol, acetone, heptane).

  • Small glass vials or a 96-well plate.

  • Stir plate and magnetic stir bars.

  • Microscope with polarizing filters.

Procedure:

  • Dissolution: Dissolve a known amount of your derivative in a suitable solvent (e.g., ethanol).

  • Counter-ion Addition: Add a stoichiometric equivalent (e.g., 1.0 eq) of the counter-ion solution to the drug solution.

  • Precipitation/Crystallization:

    • Stir the mixture at room temperature. If no solid forms, try cooling the solution or slowly adding an anti-solvent until turbidity is observed.

    • Allow the solid to form over several hours or days.

  • Isolation & Analysis:

    • Isolate the resulting solid by filtration and dry it.

    • Examine the solid under a polarized light microscope. The presence of birefringence (light patterns) indicates crystallinity, which is desirable.

    • Characterize promising solids using techniques like Differential Scanning Calorimetry (DSC) to confirm salt formation and assess thermal properties.

  • Solubility Testing: Perform a simplified solubility test (as in Q1) on the most promising crystalline salts to quantify the improvement.

Q4: My goal is to improve oral bioavailability, not just aqueous solubility. What advanced strategies should I explore?

A4: For improving oral bioavailability, you need to consider both solubility and membrane permeability. Prodrug strategies and advanced formulations like solid dispersions are key.

Many poorly soluble drugs are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[21] The following strategies are designed to overcome these barriers.

  • Prodrugs: A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[22][23] This is an excellent strategy for your molecule.

    • Masking the Carboxylic Acid: Converting the polar carboxylic acid to a more lipophilic ester can dramatically improve membrane permeability.[24][] This ester can then be cleaved by esterase enzymes in the blood or tissues to release the active drug.

    • Masking the Amino Group: The primary amino group can be acylated to form an amide prodrug.[23][26] While amides are generally more stable than esters, specific amide prodrugs can be designed for cleavage by amidase enzymes.[26]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a molecularly amorphous (non-crystalline) state within a hydrophilic polymer matrix.[27]

    • Causality: The amorphous form of a drug has a higher free energy than its stable crystalline form, leading to a significant increase in apparent solubility and dissolution rate.[21][28] The polymer carrier helps to stabilize the amorphous state and prevent recrystallization.[27] Common carriers include PVP, HPMC, and Soluplus®. ASDs are typically prepared by spray drying or hot-melt extrusion.[21]

  • Lipid-Based Formulations: These systems involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[29][30] They can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS) that spontaneously form fine emulsions in the gut, facilitating absorption.[29]

Visualization: Decision Workflow for Solubility Enhancement

G Start Poorly Soluble Derivative pH_Profile Determine pH-Solubility Profile Start->pH_Profile pH_Sufficient Is Solubility Sufficient with pH Adjustment? pH_Profile->pH_Sufficient Success Optimized Solubility Achieved pH_Sufficient->Success Yes Oral_Bio Is Oral Bioavailability the Goal? pH_Sufficient->Oral_Bio No CoSolvent Use Co-solvents or Cyclodextrins Salt_Screen Perform Salt Screening CoSolvent->Salt_Screen If insufficient Advanced Consider Advanced Strategies (Prodrugs, ASDs) Salt_Screen->Advanced If unsuccessful Advanced->Success Oral_Bio->CoSolvent No (e.g., for in vitro assay) Oral_Bio->Advanced Yes

Caption: A decision tree for selecting a solubility enhancement strategy.

Q5: How do I accurately measure the solubility of my derivatives?

A5: The choice of method depends on your needs for throughput and accuracy. The Shake-Flask method provides thermodynamic equilibrium solubility, while nephelometry is excellent for high-throughput kinetic solubility screening.

  • Thermodynamic Solubility (Shake-Flask Method): This is the "gold standard" method that measures the true equilibrium solubility of the most stable crystalline form of a compound.[5] It is low-throughput but provides the most accurate and fundamental solubility value. The detailed protocol is provided under Q1.

  • Kinetic Solubility: This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (usually in DMSO). It is a high-throughput method well-suited for early drug discovery screening.[31]

    • Nephelometry: This is a common technique for measuring kinetic solubility. It measures the light scattered by insoluble particles (precipitate) in a solution.[31] A solution of the drug is prepared by serial dilution, and the point at which light scattering increases sharply corresponds to the kinetic solubility limit.

References

Validation & Comparative

A Multi-Faceted Validation Strategy for Synthesized 4-Amino-1-methylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Purity in Novel Scaffolds

4-Amino-1-methylpiperidine-4-carboxylic acid is a cyclic α,α-disubstituted amino acid, a molecular scaffold of significant interest in medicinal chemistry. Its rigid structure and dual functional handles (a primary amine and a carboxylic acid) make it a valuable building block for synthesizing novel chemical entities with constrained conformations, often leading to enhanced target affinity and improved pharmacokinetic profiles.

However, its utility as a pharmaceutical intermediate is directly contingent on its purity.[1] Impurities stemming from unreacted starting materials, side-reactions, or degradation can have profound downstream consequences, leading to failed synthetic steps, difficult-to-remove byproducts in the final Active Pharmaceutical Ingredient (API), and potentially introducing toxic or mutagenic components.[2] Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but a foundational requirement for successful and compliant drug development.[3][4]

This guide presents a comprehensive, field-tested framework for validating the purity of synthesized this compound. We will move beyond simple percentage-purity assays to an orthogonal approach, where multiple analytical techniques are employed to build a complete and trustworthy profile of the material. Each method provides a unique lens through which to view the sample, ensuring that what is certified as "pure" is indeed suitable for its intended purpose.

The Overall Validation Workflow: An Orthogonal Approach

A single analytical technique is insufficient to declare a pharmaceutical intermediate as "pure." A self-validating system relies on the principle of orthogonality, where different methods with distinct separation and detection principles are used to corroborate findings. The workflow below illustrates this integrated strategy.

G cluster_0 Purity & Identity Validation Workflow A Synthesized Batch (4-Amino-1-methylpiperidine- 4-carboxylic acid) B Chromatographic Purity (HPLC-UV) A->B Sample Aliquots D Structural Confirmation (NMR Spectroscopy) A->D Sample Aliquots E Volatile & Solvent Impurities (Headspace GC-MS) A->E Sample Aliquots F Elemental Composition & Inorganic Impurities (CHN & ICP-MS) A->F Sample Aliquots C Impurity Identification (LC-MS) B->C Characterize Peaks >0.1% G Final Purity Certificate (Comprehensive Profile) B->G Quantitative Data C->G D->G E->G F->G

Caption: Overall validation workflow for the target compound.

Chromatographic Purity: Quantifying Organic Impurities

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic molecules like our target compound.[5] Its high resolution allows for the separation of the main component from closely related impurities. We choose a Reverse-Phase (RP) C18 column as the stationary phase because it effectively retains and separates polar to moderately non-polar compounds based on their hydrophobicity. The zwitterionic nature of the analyte (containing both a basic amine and an acidic carboxyl group) necessitates the use of an ion-pairing agent or, more commonly, an acidic modifier like trifluoroacetic acid (TFA) in the mobile phase. TFA protonates the amine and suppresses the deprotonation of the carboxylic acid, leading to a single, well-behaved analyte species that produces sharp, symmetrical peaks.[6]

While HPLC-UV is excellent for quantification, it is structurally blind. Any impurity peak observed must be identified. This is where Liquid Chromatography-Mass Spectrometry (LC-MS) becomes indispensable. By coupling the HPLC separation to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of each impurity, providing critical clues to its identity.[7]

Experimental Protocols

Method 1: HPLC-UV for Purity Assessment

  • System Preparation: Agilent 1260/1290 Infinity II or equivalent.

  • Column: Gemini C18 (5 µm, 250 x 4.6 mm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient Program:

    • 0-3 min: 5% B

    • 3-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.

  • Detector: UV-VIS at 210 nm (where peptide bonds and carboxyl groups absorb).[9][10]

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock. Dilute as necessary.

  • Injection Volume: 10 µL.

Method 2: LC-MS for Impurity Identification

  • System: HPLC system as above, coupled to a tandem mass spectrometer.

  • LC Conditions: Utilize the same column and gradient as the HPLC-UV method to ensure retention time correlation.

  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+). This is chosen because the basic nitrogen in the piperidine ring is readily protonated, making it ideal for ESI+ detection.[7]

  • Mass Range: Scan from m/z 50 to 500.

  • Analysis: Correlate the retention times of impurity peaks from the HPLC-UV chromatogram with the mass spectra obtained at the same retention times in the LC-MS run.

Data Presentation: Interpreting Chromatographic Data

A typical batch analysis would yield data that can be summarized as follows:

Peak No.Retention Time (min)Area (%)Proposed IdentityMass (m/z) [M+H]⁺
14.50.08Starting Material ImpurityVaries
27.299.75Target Compound 159.1
39.10.12Dimerization Byproduct300.2
411.50.05Unknown173.1

Note: The molecular formula of the target compound is C₇H₁₄N₂O₂. The expected monoisotopic mass is 158.11 Da. The protonated molecule [M+H]⁺ would be ~159.11 Da.[11]

Visualization: Impurity Discovery Workflow

G cluster_1 Impurity Identification Workflow A Run HPLC-UV Analysis B Chromatogram Shows Main Peak & Impurity Peaks A->B C Inject Same Sample into LC-MS B->C Peaks >0.1% D Correlate RT of Impurity with Mass Spectrum C->D E Propose Structure Based on Mass D->E F Synthesize Standard (if necessary) E->F For confirmation G Confirm Identity & Quantify E->G F->G

Caption: From detection to identification of unknown impurities.

Structural Confirmation: Validating the Molecular Framework

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the chemical structure of a synthesized compound. While chromatography can indicate purity, only NMR can verify that the main peak is indeed the correct molecule and not a structural isomer. For our target compound, ¹H NMR will confirm the presence and connectivity of all protons, and ¹³C NMR will verify the carbon skeleton. The sample is best dissolved in Deuterium Oxide (D₂O), as the compound is a polar amino acid. The labile protons on the amine and carboxylic acid will exchange with deuterium and will likely not be observed, simplifying the spectrum.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of D₂O.

  • Instrumentation: Bruker 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The expected signals would correspond to the N-methyl group, the four methylene groups (CH₂) of the piperidine ring, and potentially the amino group protons. The methylene protons adjacent to the nitrogen will be shifted downfield. Due to the chair conformation of the piperidine ring, axial and equatorial protons may exhibit different chemical shifts and coupling patterns.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. We expect to see signals for the N-methyl carbon, the four distinct carbons of the piperidine ring, and the carbonyl carbon of the carboxylic acid.

Data Presentation: Expected NMR Signals
¹H NMR SignalMultiplicityIntegrationAssignment
~2.3-2.5 ppmSinglet3HN-CH₃
~1.6-2.2 ppmMultiplet4HC2-H₂, C6-H₂ (Axial/Equatorial)
~2.8-3.2 ppmMultiplet4HC3-H₂, C5-H₂ (Axial/Equatorial)

Note: These are estimated shifts based on similar piperidine structures. Actual shifts may vary. Labile protons (NH₂ and COOH) are exchanged in D₂O and are not listed.[12]

Volatile & Inorganic Contaminants

Expertise & Experience: The purity profile is incomplete without assessing non-chromatophoric and inorganic impurities.

A. Residual Solvents: Syntheses invariably use organic solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate). These must be controlled to levels defined by ICH guidelines. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the gold standard for this analysis, offering high sensitivity for volatile compounds without injecting the non-volatile analyte onto the GC column.[13]

B. Elemental & Metal Impurities: Elemental Analysis (often called CHN analysis) provides an essential check on the compound's empirical formula.[14][15] The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the theoretical values within a narrow margin (e.g., ±0.4%). Furthermore, if any metal catalysts (e.g., Palladium, Platinum) were used in the synthesis, their residual levels must be quantified, as they can be toxic and interfere with subsequent reactions.[16] Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred technique for this, offering detection limits in the parts-per-billion (ppb) range.[][18]

Experimental Protocols

Method 3: Headspace GC-MS for Residual Solvents

  • Sample Preparation: Accurately weigh ~100 mg of the compound into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent like DMSO. Crimp securely.

  • Headspace Conditions: Incubate vial at 80°C for 15 minutes.

  • GC-MS System: Agilent GC-MS or equivalent with a suitable column (e.g., DB-624).

  • Analysis: Run a temperature gradient to separate common solvents. Identify and quantify against a calibrated standard of expected solvents.

Method 4: Elemental and Metal Analysis

  • CHN Analysis: Use a dedicated elemental analyzer. The sample undergoes high-temperature combustion, and the resulting CO₂, H₂O, and N₂ gases are quantified.

  • ICP-MS: The sample is digested in strong acid and nebulized into a high-temperature plasma. The resulting ions are passed into a mass spectrometer for quantification of specific elements against certified standards.

Data Presentation: Elemental Composition
ElementTheoretical %Experimental %Acceptance Criteria
Carbon (C)53.1553.05± 0.4%
Hydrogen (H)8.928.99± 0.4%
Nitrogen (N)17.7117.65± 0.4%

Comparative Guide to Analytical Techniques

This table provides a direct comparison of the discussed methods, guiding the researcher in selecting the appropriate technique based on the analytical question.

TechniquePrimary PurposeInformation GainedKey StrengthsLimitations for This Analyte
HPLC-UV Quantify organic purity and impuritiesRetention time, peak area %High precision, robust, workhorse for purity.[5]Cannot identify unknown impurities; requires chromophore.
LC-MS Identify organic impuritiesMolecular weight of each componentHigh sensitivity and specificity for identification.[7]Not inherently quantitative without standards; matrix effects.
NMR Confirm structure, identify isomersChemical structure, connectivity, stereochemistryUnambiguous structure elucidation; "gold standard".Lower sensitivity than MS; complex mixtures are difficult to interpret.
HS-GC-MS Quantify residual solventsIdentity and quantity of volatile impuritiesHighly sensitive and specific for volatiles.[13]Not suitable for non-volatile compounds like the target.
Elemental Confirm elemental formula & metals%C, H, N; ppm/ppb of trace metalsConfirms fundamental composition; required for new entities.[14]Provides no information on organic impurities.

Final Assessment & Conclusion

  • HPLC-UV establishes the primary purity value.

  • LC-MS identifies the nature of any organic impurities.

  • NMR provides unequivocal structural confirmation.

  • GC-MS ensures freedom from volatile contaminants.

  • Elemental Analysis verifies the fundamental composition.

By integrating the data from all these methods, a researcher or drug development professional can generate a comprehensive Certificate of Analysis that is not only scientifically sound but also meets the stringent quality and safety standards of the pharmaceutical industry.[4][5] This self-validating approach minimizes risk and ensures that the building blocks of tomorrow's medicines are of the highest possible quality.

References

A Senior Application Scientist's Guide to Constrained Amino Acids in Peptide Design: A Comparative Analysis of 4-Amino-1-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Rigidity in Peptide Therapeutics

The strategic incorporation of "constrained" or "non-natural" amino acids is a cornerstone of modern peptidomimetic design.[4][5] By introducing steric hindrance or cyclic features into the peptide backbone or side chains, we can limit the accessible conformational space. This pre-organization of the peptide into a bioactive conformation can dramatically enhance binding affinity, selectivity, and, critically, metabolic stability.[1][6][7] This guide provides a comparative overview of various constrained amino acids, with a special focus on the unique properties of 4-Amino-1-methylpiperidine-4-carboxylic acid.

Featured Molecule: this compound

This compound is an intriguing α,α-disubstituted cyclic amino acid. Its structure is characterized by a piperidine ring with the amino and carboxyl groups attached to the same quaternary carbon (C4). The N-methylation at position 1 further influences its chemical properties.

Structural Impact:

  • Severe Steric Hindrance: The defining feature of this residue is the piperidine ring directly incorporating the α-carbon. This severely restricts the backbone dihedral angles (phi, φ, and psi, ψ), far more than acyclic α,α-disubstituted amino acids like aminoisobutyric acid (Aib).

  • Turn Induction: The rigid cyclic structure acts as a potent turn-inducer, capable of nucleating β-turn or helical structures in a peptide sequence. The specific type of turn is influenced by the neighboring residues.

  • Solubility and PK Modulation: The tertiary amine introduced by the N-methylated piperidine ring can increase the aqueous solubility of the parent peptide, a desirable trait for formulation.[8] It also offers a potential site for further chemical modification to fine-tune pharmacokinetic properties.

Classes of Constrained Amino Acids: A Comparative Overview

The choice of a constraining element is a critical decision in peptide design, as each class imparts distinct structural biases and properties.

Acyclic α,α-Disubstituted Amino Acids

This class is the most widely studied and includes residues like α-aminoisobutyric acid (Aib), diethylglycine (Deg), and dipropylglycine (Dpg).[9]

  • Mechanism of Action: Replacing the α-hydrogen with an alkyl group restricts the allowable Ramachandran space.[10]

  • Structural Outcome: Aib is a strong promoter of 3(10)-helical structures, while bulkier residues like Deg and Dpg can favor fully extended conformations.[9][10]

  • Advantages: Relatively straightforward to synthesize and incorporate into peptides using standard solid-phase peptide synthesis (SPPS) protocols.

  • Limitations: Offers less conformational restriction compared to cyclic counterparts. The induced conformation can still be influenced by the surrounding peptide sequence.[11]

Cyclic Amino Acids (Proline Analogs and Others)

This category includes proline, its numerous substituted analogs (e.g., hydroxyproline), and larger ring systems. The focus molecule of this guide, this compound, is a member of this family.

  • Mechanism of Action: The cyclic nature locks the φ dihedral angle into a narrow range of values.

  • Structural Outcome: Proline is a well-known "helix breaker" but is a common constituent of β-turns. Other cyclic amino acids, like cis-2-aminocyclohexanecarboxylic acid (cis-ACHC), are known to promote mixed helices.[8]

  • Advantages: Provide a high degree of conformational rigidity. They have been successfully used in launched drugs to improve metabolic stability.[12]

  • Limitations: Synthesis of these building blocks can be complex and expensive. Their rigid structures may not be compatible with the desired bioactive conformation for all targets.

β-Amino Acids

β-amino acids have an additional carbon atom between the amino and carboxyl groups. When oligomerized, they form "β-peptides."

  • Mechanism of Action: The extended backbone creates novel opportunities for hydrogen bonding and the formation of stable secondary structures (foldamers) not accessible to α-peptides.

  • Structural Outcome: β-peptides can form various helices (e.g., 12-helix, 14-helix) and sheet-like structures.[13] The incorporation of a single β-amino acid can disrupt native secondary structures or introduce specific turns.

  • Advantages: Highly resistant to degradation by common proteases, which are specific for α-peptide bonds.

  • Limitations: Can fundamentally alter the backbone geometry, which may disrupt critical interactions with the target receptor if not carefully designed.

D-Amino Acids

The simple substitution of a natural L-amino acid with its D-enantiomer is a powerful and synthetically accessible strategy.

  • Mechanism of Action: Proteases are highly stereospecific and generally cannot cleave peptide bonds involving D-amino acids.[2][14]

  • Structural Outcome: A D-amino acid will have "mirror image" Ramachandran preferences compared to its L-counterpart. This can be used to stabilize specific turn types (e.g., a D-Pro in the i+1 position of a type II' β-turn) or disrupt α-helices.

  • Advantages: Commercially available and easily incorporated using SPPS. Provides excellent proteolytic resistance at the site of incorporation.[14]

  • Limitations: The structural perturbation can sometimes lead to a complete loss of biological activity if the original side-chain orientation was critical for binding.

Comparative Performance Data

The following table summarizes the expected impact of incorporating these different classes of constrained amino acids into a model peptide. The values are illustrative and represent typical outcomes observed in the literature.

Amino Acid ClassTypical Induced StructureRelative Conformational RigidityProteolytic StabilitySynthetic Accessibility
This compound β-turn / HelicalVery HighVery HighModerate to Low
Aib (α,α-disubstituted) 3(10)-HelixHighHighHigh
Proline (Cyclic) β-turnHighModerateHigh
β-Amino Acids Novel Helices/SheetsHighVery HighModerate
D-Amino Acids Local Perturbation/TurnsLow (local effect)Very High (local)High

Visualizing Constraint: Peptide Flexibility

The diagram below illustrates the fundamental principle of conformational constraint. A standard, flexible peptide must expend considerable energy to adopt the correct conformation for binding, whereas a pre-organized, constrained peptide has a much lower entropic penalty.

G cluster_0 Unconstrained Peptide cluster_1 Constrained Peptide Flexible Conformational Ensemble Bioactive Bioactive Conformation Flexible->Bioactive High Entropic Cost (ΔS) Receptor Target Receptor Bioactive->Receptor Binding Rigid Limited Conformations Pre-organized Bioactive Conformation Rigid->Pre-organized Low Entropic Cost (ΔS) Pre-organized->Receptor Binding

Caption: Impact of conformational constraint on binding entropy.

Experimental Protocols

Protocol 1: Incorporation of a Constrained Amino Acid via SPPS

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a model pentapeptide using the Fmoc/tBu strategy, incorporating a constrained amino acid at position 3.

Workflow Diagram:

spss_workflow start Start: Rink Amide Resin deprotect1 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotect1 wash1 2. Wash (DMF, IPA, DCM) deprotect1->wash1 couple_aa5 3. Couple Fmoc-AA5-OH (HCTU, NMM in DMF) wash1->couple_aa5 wash2 4. Wash couple_aa5->wash2 repeat_cycle Repeat Steps 1-4 for AA4 wash2->repeat_cycle couple_constrained Couple Fmoc-ConstrainedAA-OH (AA3) repeat_cycle->couple_constrained repeat_final Repeat Steps 1-4 for AA2 and AA1 couple_constrained->repeat_final final_deprotect Final Fmoc Deprotection repeat_final->final_deprotect cleave Cleavage & Global Deprotection (e.g., TFA Cocktail) final_deprotect->cleave purify Purification (RP-HPLC) cleave->purify

References

A Comparative Spectroscopic Guide to 4-Amino-1-methylpiperidine-4-carboxylic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth spectroscopic comparison of 4-Amino-1-methylpiperidine-4-carboxylic acid and its analogues. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the characterization of this important class of compounds. The piperidine motif is a cornerstone in medicinal chemistry, and understanding the spectroscopic signatures of its derivatives is paramount for synthesis confirmation, purity assessment, and structural elucidation.[1][2]

Introduction: The Significance of Substituted Piperidines

This compound and its analogues are rigid, cyclic amino acid derivatives that serve as valuable building blocks in the design of novel therapeutics. Their constrained conformation can impart desirable pharmacokinetic properties and target-binding affinities. Accurate and efficient characterization of these molecules is therefore a critical step in the drug discovery pipeline. This guide will explore how subtle changes in the substitution pattern of the piperidine ring are reflected in their spectroscopic data, providing a framework for the analysis of this compound class.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[3] For piperidine derivatives, NMR is essential for confirming the substitution pattern and the conformational preferences of the ring system.

¹H NMR Spectroscopy: Unraveling Proton Environments

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The piperidine ring protons typically appear in the aliphatic region, and their chemical shifts and coupling patterns are highly informative.

Expected ¹H NMR Spectral Features:

  • Piperidine Ring Protons (C2/C6 and C3/C5): The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be deshielded and appear at a lower field compared to the protons on C3 and C5. Due to the chair conformation of the piperidine ring, axial and equatorial protons will have different chemical shifts and coupling constants.

  • N-Methyl Protons: A sharp singlet corresponding to the three protons of the N-methyl group is expected, typically in the range of 2.2-2.8 ppm.

  • Amino and Carboxyl Protons: The protons of the primary amine and the carboxylic acid group are exchangeable and may appear as broad singlets. Their chemical shifts are highly dependent on the solvent and concentration.

Comparative Analysis of Analogues:

  • N-Acyl or N-Alkyl Analogues: Replacing the N-methyl group with other alkyl or acyl groups will shift the signals of the adjacent C2/C6 protons. For instance, an N-benzyl group would introduce aromatic signals and benzylic proton signals.

  • Ester or Amide Analogues: Conversion of the carboxylic acid to an ester or an amide will introduce new signals corresponding to the ester alkyl group or the amide protons, and will also influence the chemical shifts of the adjacent piperidine ring protons.

  • N-Boc Protected Analogues: The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the 4-amino group will introduce a characteristic singlet for the nine tert-butyl protons, typically around 1.4 ppm. This will also cause a downfield shift of the piperidine ring protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms and information about their hybridization and chemical environment.

Expected ¹³C NMR Spectral Features:

  • Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the aliphatic region. The C4 carbon, being a quaternary carbon substituted with an amino and a carboxyl group, will have a distinct chemical shift. The C2 and C6 carbons, being adjacent to the nitrogen, will be deshielded compared to the C3 and C5 carbons.

  • N-Methyl Carbon: The carbon of the N-methyl group will appear as a distinct signal, typically in the range of 40-50 ppm.

  • Carboxyl Carbon: The carbonyl carbon of the carboxylic acid will appear at a significantly downfield chemical shift, typically in the range of 170-185 ppm.

Comparative Analysis of Analogues:

Substituent effects in ¹³C NMR are generally more predictable than in ¹H NMR. The chemical shifts of the piperidine ring carbons will be influenced by the nature of the substituents at the 1, 4-amino, and 4-carboxyl positions in a predictable manner based on inductive and steric effects. For example, N-alkylation has been shown to influence the chemical shifts of the C-2 and C-6 carbons in piperidines.[4]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences should be used. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Expected FT-IR Spectral Features:

  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of a carboxylic acid.

  • N-H Stretch (Amine): Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations.

  • C=O Stretch (Carboxylic Acid): A strong absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the carbonyl stretch of a carboxylic acid.

  • N-H Bend (Amine): An absorption band in the region of 1590-1650 cm⁻¹ is due to the N-H bending vibration.

  • C-N Stretch: The C-N stretching vibrations of the piperidine ring and the N-methyl group will appear in the fingerprint region (1000-1300 cm⁻¹).

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2800-3000 cm⁻¹ region.

Comparative Analysis of Analogues:

  • Ester Analogues: The C=O stretch will shift to a higher wavenumber (1735-1750 cm⁻¹) compared to the carboxylic acid. The broad O-H stretch will be absent.

  • Amide Analogues: The C=O stretch (Amide I band) will appear at a lower wavenumber (1630-1680 cm⁻¹). The N-H stretch of the amide will also be present.

  • N-Boc Protected Analogues: A strong C=O stretching band for the carbamate will be observed around 1680-1700 cm⁻¹.[5]

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural insights.[2]

Expected Mass Spectral Features:

  • Molecular Ion Peak (M⁺): The molecular ion peak will correspond to the molecular weight of the compound. For this compound (C₇H₁₄N₂O₂), the expected molecular weight is approximately 158.20 g/mol .[6]

  • Fragmentation Pattern: The fragmentation of piperidine derivatives is often initiated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage).[2] Common fragmentation pathways for N-methylpiperidines can lead to the loss of a methyl radical or ring opening. The presence of the amino and carboxylic acid groups at the 4-position will also influence the fragmentation, potentially leading to the loss of CO₂ or NH₃.

Comparative Analysis of Analogues:

  • Analogues with Different N-Substituents: The mass of the molecular ion will change accordingly. The fragmentation pattern will also be altered, with the potential for cleavage at the bond between the nitrogen and the substituent.

  • Ester and Amide Analogues: The molecular weight will increase, and the fragmentation pattern will reflect the presence of the new functional group. For example, esters may undergo McLafferty rearrangement.

  • N-Boc Protected Analogues: The molecular ion will be significantly heavier. A characteristic fragmentation is the loss of the Boc group (100 Da) or isobutylene (56 Da).

Experimental Protocol for Mass Spectrometry
  • Sample Introduction and Ionization: The sample can be introduced via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common soft ionization technique suitable for these types of molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to propose fragmentation pathways that are consistent with the structure of the molecule.

Data Summary and Comparison

The following tables summarize the expected spectroscopic data for this compound and a representative analogue, N-Boc-4-amino-1-methylpiperidine-4-carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonsThis compoundN-Boc AnalogueRationale for Shift
Piperidine H2/H6~2.5-3.0~2.8-3.5Deshielding due to electron-withdrawing Boc group
Piperidine H3/H5~1.5-2.0~1.7-2.2Minor deshielding effect
N-CH₃~2.3~2.3Minimal change
NH₂Broad, variable-Replaced by NHBoc
COOHBroad, variableBroad, variableMinimal change
Boc (CH₃)₃-~1.4 (singlet, 9H)Characteristic signal for Boc group

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonThis compoundN-Boc AnalogueRationale for Shift
C4~55-65~55-65Quaternary carbon, minor change
C2/C6~50-60~50-60Adjacent to N, minor change
C3/C5~30-40~30-40Minor change
N-CH₃~45~45Minimal change
COOH~175-180~175-180Minimal change
Boc C=O-~155Carbonyl of the carbamate
Boc C(CH₃)₃-~80Quaternary carbon of the Boc group
Boc C(CH₃)₃-~28Methyl carbons of the Boc group

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Functional GroupThis compoundN-Boc AnalogueRationale for Change
O-H (acid)2500-3300 (broad)2500-3300 (broad)No change
N-H (amine)3300-3500 (two bands)~3350 (single band, amide N-H)Primary amine replaced by secondary amide
C=O (acid)1700-17251700-1725No change
C=O (Boc)-~1690Characteristic carbamate carbonyl stretch
N-H bend1590-1650~1520 (Amide II)Amine bend replaced by amide bend

Table 4: Expected Mass Spectrometry Data (m/z)

IonThis compoundN-Boc AnalogueFragmentation Note
[M+H]⁺159.11259.16Protonated molecular ion
[M-CO₂]⁺114.11214.16Loss of carbon dioxide
[M-Boc]⁺-159.11Loss of the Boc group
[M-isobutylene]⁺-203.14Loss of isobutylene from the Boc group

Visualizing the Workflow and Structures

To aid in the understanding of the analytical process and the molecular structures, the following diagrams are provided.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound or Analogue NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure FTIR->Purity MS->Structure MS->Purity Comparison Analogue Comparison Structure->Comparison Molecular_Structures cluster_parent This compound cluster_analogue N-Boc Analogue Parent C₇H₁₄N₂O₂ MW: 158.20 Analogue C₁₁H₂₀N₂O₄ MW: 244.29

References

Comparative Analysis of Synthetic Routes to 4-Amino-1-methylpiperidine-4-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-1-methylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid scaffold and bifunctional nature, possessing both a primary amine and a carboxylic acid at a quaternary center, make it a sought-after component in the design of novel therapeutics. The synthesis of this α,α-disubstituted amino acid, however, presents unique challenges due to the sterically hindered nature of the target molecule. This guide provides a comparative analysis of the two most prevalent synthetic routes to this compound, starting from the readily available 1-methyl-4-piperidone. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route to aid researchers in selecting the optimal strategy for their specific needs.

The Common Precursor: Synthesis of 1-Methyl-4-piperidone

Both primary synthetic routes to the target amino acid commence with 1-methyl-4-piperidone. A common and efficient method for its preparation is the double Michael addition of methylamine to two equivalents of ethyl acrylate, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.

Route 1: The Strecker Synthesis

The Strecker synthesis is a classic and direct method for the preparation of α-amino acids.[1][2] In this one-pot, three-component reaction, a ketone is treated with an amine (or ammonia) and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[3][4] For the synthesis of this compound, 1-methyl-4-piperidone is reacted with ammonia and a cyanide salt to yield the intermediate α-aminonitrile, which is subsequently hydrolyzed under acidic conditions.

The mechanism involves the initial formation of an imine from the reaction of 1-methyl-4-piperidone with ammonia. The cyanide ion then attacks the electrophilic imine carbon to form the stable α-aminonitrile. The final step is the hydrolysis of the nitrile functionality to a carboxylic acid, which typically requires vigorous acidic conditions.[5]

Experimental Protocol: Strecker Synthesis

Step 1: Synthesis of 4-Amino-1-methylpiperidine-4-carbonitrile

  • To a solution of 1-methyl-4-piperidone (1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and water, add ammonium chloride (1.1 equivalents).

  • Cool the mixture in an ice bath and add a solution of potassium cyanide (1.1 equivalents) in water dropwise, ensuring the temperature remains below 10 °C. Caution: Potassium cyanide is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) after adjusting the pH. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis of 4-Amino-1-methylpiperidine-4-carbonitrile

  • The crude α-aminonitrile is treated with a strong acid, such as concentrated hydrochloric acid (e.g., 6 M HCl).

  • The mixture is heated to reflux for 12-24 hours. The hydrolysis of the sterically hindered nitrile can be slow and require prolonged heating.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is then dissolved in water and the pH is carefully adjusted to the isoelectric point of the amino acid (typically pH 5-7) using a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • The solid product is collected by filtration, washed with cold water and then a water-miscible organic solvent like ethanol or acetone, and dried under vacuum.

Causality and Rationale

The choice of a one-pot Strecker reaction is driven by its efficiency in forming the key C-C and C-N bonds in a single step. The use of ammonium chloride provides both the ammonia for imine formation and helps to maintain a slightly acidic pH to facilitate this step. The subsequent hydrolysis requires harsh conditions due to the stability of the nitrile group, especially at a quaternary carbon center.

Diagram of the Strecker Synthesis Pathway

Strecker_Synthesis start 1-Methyl-4-piperidone aminonitrile 4-Amino-1-methylpiperidine-4-carbonitrile start->aminonitrile NH4Cl, KCN H2O/MeOH final_product This compound aminonitrile->final_product conc. HCl, Reflux

Caption: Strecker synthesis of the target amino acid.

Route 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a related and highly effective method for the synthesis of α,α-disubstituted amino acids.[6] This multicomponent reaction involves heating a ketone with potassium cyanide and ammonium carbonate to produce a spiro-hydantoin intermediate.[7][8] This stable heterocyclic intermediate can be isolated and purified before being hydrolyzed to the desired amino acid.[9]

The mechanism is believed to proceed through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile. The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate) to form a carbamic acid, which cyclizes to an imino-oxazolidinone that rearranges to the more stable hydantoin.[10] The hydrolysis of the hydantoin ring to the amino acid requires strong basic or acidic conditions.

Experimental Protocol: Bucherer-Bergs Reaction

Step 1: Synthesis of 1-Methylpiperidine-4-spiro-5'-hydantoin

  • In a pressure vessel, combine 1-methyl-4-piperidone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a mixture of ethanol and water. Caution: This reaction generates pressure and involves highly toxic cyanide. It must be conducted in a suitable pressure reactor within a fume hood.

  • Seal the vessel and heat the mixture to 80-100 °C with stirring for 12-24 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The crude hydantoin can be purified by recrystallization from a suitable solvent such as ethanol or water.

Step 2: Hydrolysis of 1-Methylpiperidine-4-spiro-5'-hydantoin

  • The purified hydantoin is suspended in a solution of a strong base, such as 2-4 M sodium hydroxide or barium hydroxide.

  • The mixture is heated to reflux for 24-48 hours. The hydrolysis of the stable hydantoin ring is often slow.

  • The reaction is monitored for the disappearance of the hydantoin starting material.

  • After cooling, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to the isoelectric point of the amino acid.

  • The precipitated this compound is collected by filtration, washed with cold water and an organic solvent, and dried under vacuum.

Causality and Rationale

The Bucherer-Bergs reaction is often favored for its generation of a stable, crystalline hydantoin intermediate. This allows for easier purification at an early stage, which can lead to a purer final product. The use of ammonium carbonate as a source for both ammonia and carbon dioxide is a key feature of this reaction's efficiency. However, like the Strecker synthesis, the final hydrolysis step is challenging and requires harsh conditions.

Diagram of the Bucherer-Bergs Reaction Pathway

Bucherer_Bergs_Reaction start 1-Methyl-4-piperidone hydantoin 1-Methylpiperidine-4-spiro-5'-hydantoin start->hydantoin KCN, (NH4)2CO3 EtOH/H2O, Heat final_product This compound hydantoin->final_product NaOH (aq), Reflux then HCl (aq)

Caption: Bucherer-Bergs synthesis of the target amino acid.

Comparative Analysis

FeatureStrecker SynthesisBucherer-Bergs Reaction
Number of Steps 2 (can be performed as a one-pot synthesis of the aminonitrile followed by hydrolysis)2 (synthesis of hydantoin followed by hydrolysis)
Key Intermediate α-AminonitrileSpiro-hydantoin
Intermediate Stability Generally stable but can be prone to decomposition.Highly stable and often crystalline, allowing for easy purification.
Reaction Conditions Milder conditions for aminonitrile formation; harsh conditions for hydrolysis.Requires elevated temperature and pressure for hydantoin formation; harsh conditions for hydrolysis.
Reagents Ketone, ammonia/ammonium salt, cyanide source.Ketone, ammonium carbonate, cyanide source.
Typical Yields Can be variable, often moderate to good.Generally good to excellent yields of the hydantoin intermediate.
Scalability Readily scalable, though handling of cyanide is a major consideration.Scalable, but requires appropriate pressure equipment.
Safety Considerations High toxicity of cyanide salts and hydrogen cyanide.High toxicity of cyanide salts and reaction is performed under pressure.
Purification Purification of the final product can be challenging.Purification of the crystalline hydantoin intermediate is often straightforward, leading to a purer final product.

The primary distinction between the two routes lies in the nature of the intermediate. The Strecker synthesis proceeds through a more reactive α-aminonitrile, which can sometimes make isolation and purification challenging. In contrast, the Bucherer-Bergs reaction forms a highly stable and often crystalline spiro-hydantoin. This intermediate can be readily purified by recrystallization, which can be a significant advantage in obtaining a high-purity final product.

The choice between the two methods often comes down to a trade-off between the more direct nature of the Strecker synthesis and the potential for higher purity with the Bucherer-Bergs approach. For exploratory work, the Strecker synthesis might be quicker. However, for applications requiring high purity and scalability, the Bucherer-Bergs reaction, with its purifiable intermediate, may be the more robust option.

Conclusion

Both the Strecker synthesis and the Bucherer-Bergs reaction represent viable and effective strategies for the preparation of this compound from 1-methyl-4-piperidone. The Strecker synthesis offers a more direct route, while the Bucherer-Bergs reaction provides the advantage of a stable, purifiable intermediate. The selection of the optimal synthetic route will depend on the specific requirements of the researcher, including desired purity, available equipment (particularly for pressure reactions), and scalability. Both methods require careful handling of hazardous cyanide reagents and employ harsh conditions for the final hydrolysis step, a common challenge in the synthesis of sterically hindered α,α-disubstituted amino acids.

References

A Comparative Guide to the Biological Evaluation of Compounds Incorporating the 4-Amino-1-methylpiperidine-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The 4-amino-1-methylpiperidine-4-carboxylic acid moiety is a versatile structural scaffold that has garnered significant interest in medicinal chemistry. Its constrained cyclic backbone, coupled with strategically placed functional groups—a tertiary amine, a quaternary carbon bearing an amino group, and a carboxylic acid—provides a unique three-dimensional architecture. This structure serves as a valuable building block for designing ligands that can interact with a variety of biological targets with high specificity and efficacy. This guide provides a comparative analysis of the biological evaluation of compounds containing this scaffold, offering insights into their diverse pharmacological activities, the experimental methodologies used to characterize them, and their performance relative to alternative chemical motifs.

The Cholinergic System: Targeting Muscarinic Receptors

Derivatives of this compound have been investigated for their activity on the cholinergic system, particularly as ligands for muscarinic acetylcholine receptors (mAChRs). These receptors are pivotal in regulating a wide range of physiological functions in both the central and peripheral nervous systems.

Comparative Performance & Rationale

The rigid piperidine ring of the scaffold mimics the conformation of acetylcholine, the endogenous ligand, allowing for effective interaction with the receptor's binding pocket. The design of these compounds often involves converting the carboxylic acid and amino groups into various spirocyclic systems, such as hydantoins or oxazolines, to modulate potency and selectivity.[1][2]

The evaluation of these compounds follows a hierarchical approach, from computational modeling to in vivo testing.[3][4]

  • Computational Modeling: A key initial step involves the use of pharmacophore models. For muscarinic agonists, this model defines the essential structural components, their spatial arrangement, and the maximum allowed volume for a ligand to exhibit agonist activity. This computational pre-screening is crucial for prioritizing synthetic efforts on compounds with a higher probability of success.[4]

  • In Vitro & In Vivo Evaluation: Promising candidates are then subjected to a battery of biological tests to determine their agonistic or antagonistic profile.[3][4] While specific data points are proprietary and detailed within patent literature, the general workflow confirms the scaffold's utility in generating centrally and peripherally active cholinergic agents.[1]

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a standard method for determining the binding affinity of a test compound for a specific muscarinic receptor subtype (e.g., M1).

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.

Materials:

  • Membrane preparation from cells expressing the human M1 receptor.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Test compounds (e.g., derivatives of this compound).

  • Atropine (as a non-specific binding control).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and scintillation counter.

Methodology:

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]-NMS (at a final concentration equal to its Kd).

  • Initiate Reaction: Add 50 µL of the M1 receptor membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate overnight.

  • Data Acquisition: Measure the radioactivity in each vial using a beta scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (wells with excess atropine) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Opioid Receptors: A Scaffold for Novel Analgesics

The piperidine ring is a classic structural element in many potent opioid analgesics (e.g., fentanyl, meperidine). The 4-aminopiperidine-4-carboxylic acid scaffold provides a unique variation, particularly as a building block for peptide mimetics aimed at achieving safer analgesic profiles.[5]

Comparative Performance & Rationale

A major goal in modern opioid research is to develop peripherally restricted analgesics that do not cross the blood-brain barrier (BBB), thereby avoiding central side effects like respiratory depression and euphoria.[5] The zwitterionic nature of the 4-aminopiperidine-4-carboxylic acid moiety at physiological pH can be exploited to limit BBB penetration.

  • Difelikefalin (Korsuva): A prime example is the FDA-approved drug Difelikefalin. This kappa-opioid receptor (KOR) agonist incorporates a 4-aminopiperidine-4-carboxylic acid moiety at its C-terminus. This modification is a key contributor to its peripheral restriction.[5] Difelikefalin is approved for treating pruritus in hemodialysis patients and demonstrates the clinical success of this design strategy.[5]

  • Comparison to Other Scaffolds: Compared to simple peptide chains, which are often susceptible to enzymatic degradation and may have unpredictable BBB permeability, incorporating this constrained, polar scaffold offers a robust method for improving pharmacokinetic properties and restricting central nervous system exposure.

Experimental Protocol: In Vivo Hot Plate Test for Analgesia

This protocol outlines a standard method for assessing the central antinociceptive effects of a compound in rodents. For peripherally restricted compounds, a model of localized pain (e.g., the formalin test) would be more appropriate.

Objective: To measure the analgesic effect of a test compound by quantifying the latency of a pain response to a thermal stimulus.

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Male Swiss Webster mice (20-25 g).

  • Test compound and vehicle control.

  • Morphine (as a positive control).

  • Timer.

Methodology:

  • Acclimatization: Acclimatize the mice to the experimental room for at least 60 minutes before testing.

  • Baseline Latency: Gently place each mouse on the hot plate and start the timer. Measure the time until the mouse exhibits a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30 seconds) is mandatory.

  • Compound Administration: Administer the test compound, vehicle, or morphine via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency again.

  • Data Analysis: Calculate the percentage of the Maximal Possible Effect (%MPE) for each mouse at each time point using the following formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Statistical Analysis: Compare the %MPE values of the test compound group to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Protein Kinase B (Akt) Inhibition: A Strategy for Cancer Therapy

The 4-aminopiperidine scaffold is also a key component of potent and selective inhibitors of Protein Kinase B (Akt), a central node in signaling pathways that promote cell growth and survival.[6] Dysregulation of the PI3K/Akt pathway is a common feature in many human cancers, making Akt a high-value target for anticancer drug development.[6]

Comparative Performance & Rationale

A study published in the Journal of Medicinal Chemistry detailed the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective Akt inhibitors.[6] This work provides an excellent case study for comparing closely related chemical series.

  • Initial Series (4-Amino-4-benzylpiperidines): The initial lead compounds featured a benzyl group attached directly to the 4-amino position of the piperidine. While these compounds were potent inhibitors in cellular assays, they suffered from rapid in vivo metabolism, leading to high clearance and poor oral bioavailability.[6]

  • Optimized Series (4-Carboxamides): To address this metabolic liability, the researchers introduced a carboxamide linker between the piperidine ring and the lipophilic substituent. This modification proved highly successful. The resulting 4-carboxamide derivatives were not only potent and selective Akt inhibitors but also exhibited significantly improved pharmacokinetic profiles, including good oral bioavailability.[6]

This strategic modification highlights the causality behind experimental choices: the introduction of the amide bond blocked a key metabolic pathway, enhancing the compound's stability and "drug-like" properties.

Table 1: Comparison of Akt Inhibitor Scaffolds

Feature4-Amino-4-benzylpiperidine Series4-Amino-4-carboxamide Series
Akt1 IC₅₀ NanomolarNanomolar
Selectivity vs. PKA Up to 150-foldMaintained or improved
In Vivo Clearance HighLow to Moderate
Oral Bioavailability LowGood
In Vivo Efficacy LimitedStrong inhibition of tumor growth in xenograft models[6]
Visualization: PI3K/Akt Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway and the point of intervention for the described inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) Downstream Downstream Targets (mTOR, GSK3β, etc.) Akt->Downstream Phosphorylation Inhibitor Piperidine-4-carboxamide Inhibitor Inhibitor->Akt Proliferation Cell Survival, Growth, Proliferation Downstream->Proliferation

Caption: PI3K/Akt signaling pathway with the site of action for Akt inhibitors.

Visualization: In Vivo Xenograft Study Workflow

This diagram outlines the workflow for evaluating the antitumor efficacy of an Akt inhibitor.

Xenograft_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis Implantation Implant Human Tumor Cells into Nude Mice Growth Allow Tumors to Reach Palpable Size Implantation->Growth Randomization Randomize Mice into Treatment Groups Growth->Randomization Dosing Administer Vehicle or Akt Inhibitor (e.g., Oral Gavage) Randomization->Dosing Monitoring Measure Tumor Volume & Body Weight (e.g., 2-3x per week) Dosing->Monitoring Endpoint Continue Until Predefined Endpoint (e.g., Tumor Volume) Monitoring->Endpoint Harvest Harvest Tumors for Biomarker Analysis (e.g., p-Akt levels) Endpoint->Harvest Stats Statistical Analysis of Tumor Growth Inhibition Harvest->Stats

References

The Structural Ballet of a Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationships of 4-Aminopiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate choreography of drug discovery, the piperidine ring is a recurring motif, a privileged scaffold prized for its favorable physicochemical properties and its ability to present functional groups in a defined three-dimensional space. Within this family, the "4-Amino-1-methylpiperidine-4-carboxylic acid" core represents a particularly versatile starting point for the design of novel therapeutics. Its rigidified α-amino acid character, combined with the tertiary amine of the N-methylated piperidine, offers multiple points for chemical elaboration to fine-tune biological activity.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 4-aminopiperidine-4-carboxylic acid scaffold and its close analogs. While comprehensive SAR studies on a single biological target for this exact scaffold are not extensively documented in a single source, by examining derivatives across different therapeutic areas, we can distill key principles that govern their biological activity. We will explore how modifications to the N-substituent, the 4-amino group, and the carboxylic acid moiety influence interactions with various biological targets, including protein kinases, bacterial enzymes, and ion channels.

The Core Scaffold: A Foundation for Diverse Activities

The this compound structure combines several key features that make it an attractive starting point for medicinal chemistry campaigns. The piperidine ring provides a non-planar, saturated heterocyclic core that can adopt a stable chair conformation. The quaternary carbon at the 4-position introduces a degree of rigidity, which can be advantageous for locking in a bioactive conformation and improving selectivity. The primary amino group and the carboxylic acid provide handles for further derivatization, allowing for the exploration of a wide chemical space. The N-methyl group can play a crucial role in modulating basicity, lipophilicity, and metabolic stability, and can also engage in specific interactions with biological targets.

Comparative SAR Analysis Across Therapeutic Targets

To understand the SAR of this scaffold, we will compare findings from studies on related 4-aminopiperidine derivatives investigated for different biological activities.

Protein Kinase B (Akt) Inhibitors

In the development of inhibitors for Protein Kinase B (PKB/Akt), a key enzyme in cancer cell signaling, derivatives of 4-aminopiperidine have shown significant promise. A study on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides revealed critical SAR insights that are likely applicable to our core scaffold.[1]

  • N-Substituent: The N-substituent on the piperidine ring is crucial for engaging with the hinge region of the kinase. In these studies, a 7H-pyrrolo[2,3-d]pyrimidine moiety was found to be optimal for ATP-competitive inhibition. This highlights the importance of a planar, aromatic system at this position for achieving high-affinity binding. For our core scaffold, replacing the N-methyl group with larger, more complex aromatic systems could be a key strategy for targeting kinases.

  • 4-Amino Group Derivatization: The 4-amino group was derivatized to explore the pocket extending from the ATP-binding site. It was found that amides derived from this amine were particularly effective. For instance, conversion of the 4-amino group to a 4-chlorobenzylamide resulted in potent and selective inhibitors.[1] This suggests that the directionality and hydrogen bonding capabilities of the amide bond are important for activity.

  • Carboxamide vs. Other Linkers: When comparing different linkers attached to the 4-amino group, amides were generally found to be superior to more flexible ether linkages in terms of selectivity.[1] This underscores the importance of conformational constraint in achieving selective kinase inhibition.

DNA Gyrase Inhibitors

Piperidine-4-carboxamides have also been identified as a novel class of inhibitors of bacterial DNA gyrase, a target for antibacterial agents.[2] SAR studies on these compounds provide valuable insights into the structural requirements for antibacterial activity.

  • N-Substituent: The nature of the N-substituent on the piperidine ring significantly impacts antibacterial potency. In these derivatives, the N-substituent is typically a larger group that interacts with a hydrophobic pocket in the enzyme.

  • 4-Carboxamide Moiety: The 4-carboxamide is a key pharmacophoric element, engaging in essential hydrogen bonding interactions within the enzyme's active site. Modifications to the amide substituent are a primary focus for optimizing potency and pharmacokinetic properties. For example, replacing the carboxamide with a sulfonamide, a common bioisosteric replacement intended to improve metabolic stability, resulted in a loss of activity, indicating the critical role of the carboxamide group.[2]

N-type Calcium Channel Blockers

Derivatives of 4-aminopiperidine have been investigated as N-type calcium channel blockers for the treatment of pain.[3] These studies reveal how modifications to both nitrogen atoms of the 4-aminopiperidine scaffold can be tuned to achieve potent analgesic effects.

  • Dual Derivatization: In this class of compounds, both the piperidine nitrogen and the 4-amino nitrogen are functionalized. The piperidine nitrogen is typically substituted with an alkyl or acyl group containing structural motifs found in known calcium channel blockers like verapamil and flunarizine.

  • Importance of Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents on both nitrogens, plays a significant role in activity. A balance must be struck to ensure adequate membrane permeability to reach the ion channel target while maintaining sufficient aqueous solubility.

Key SAR Principles Summarized

Structural Moiety Modification Observed Impact on Activity Therapeutic Target Class
N-Substituent Small alkyl (e.g., methyl)Can be a starting point; often replaced with larger, more complex groups for higher potency.General
Aromatic heterocyclesCan confer high affinity and selectivity.Kinases
Lipophilic alkyl/aryl groupsImportant for engaging with hydrophobic pockets.DNA Gyrase, Ion Channels
4-Amino Group Acylation (Amide formation)Often enhances potency and selectivity by providing hydrogen bonding and conformational rigidity.Kinases, DNA Gyrase
AlkylationCan be used to explore different binding pockets.Ion Channels
4-Carboxylic Acid Conversion to CarboxamideA critical modification for activity against several targets, providing key interactions.Kinases, DNA Gyrase
Bioisosteric Replacement (e.g., sulfonamide)May not be tolerated, highlighting the specific importance of the carboxamide.DNA Gyrase

Experimental Protocols

General Procedure for Amide Coupling at the 4-Amino Position

A representative experimental protocol for the derivatization of the 4-amino group is amide coupling. This is a fundamental reaction in medicinal chemistry for exploring SAR.

Materials:

  • This compound derivative (with a protected carboxylic acid if necessary)

  • Carboxylic acid of choice

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

Step-by-Step Protocol:

  • Dissolve the carboxylic acid (1.1 equivalents) and the coupling agent (1.1 equivalents) in the anhydrous solvent.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the this compound derivative (1.0 equivalent) to the reaction mixture.

  • Add the organic base (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

Radioligand Binding Assay for Opioid Receptor Affinity

Given the structural similarities of some piperidine derivatives to known opioid ligands, a radioligand binding assay is a standard method to determine the affinity of new compounds for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., mu, delta, or kappa)

  • Radioligand (e.g., [³H]DAMGO for mu-opioid receptor)

  • Test compounds (derivatives of this compound)

  • Non-specific binding control (e.g., naloxone)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Scintillation counter

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control (for non-specific binding), or test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Visualizing SAR Principles and Workflows

SAR_Principles cluster_Scaffold Core Scaffold: this compound cluster_Modifications Structural Modifications cluster_Properties Impact on Biological Activity Scaffold Core Scaffold N_Sub N-Substituent Scaffold->N_Sub Modify Amino_Mod 4-Amino Group Derivatization Scaffold->Amino_Mod Modify COOH_Mod 4-Carboxylic Acid Derivatization Scaffold->COOH_Mod Modify Potency Potency N_Sub->Potency Influences Selectivity Selectivity N_Sub->Selectivity Influences PK Pharmacokinetics N_Sub->PK Influences Amino_Mod->Potency Influences Amino_Mod->Selectivity Influences COOH_Mod->Potency Influences COOH_Mod->PK Influences

Caption: Key modification points on the core scaffold and their influence on biological properties.

Experimental_Workflow start Start: Design Analogs synthesis Chemical Synthesis (e.g., Amide Coupling) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Screening (e.g., Binding or Enzyme Assays) purification->in_vitro sar_analysis SAR Analysis in_vitro->sar_analysis sar_analysis->start Iterate Design lead_optimization Lead Optimization sar_analysis->lead_optimization Identify Leads

Caption: A typical workflow for SAR studies, from design to lead optimization.

Conclusion

References

Comparative Guide to the In Vitro and In Vivo Assessment of 4-Amino-1-methylpiperidine-4-carboxylic Acid Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of the 4-Aminopiperidine-4-carboxylic Acid Scaffold

The 4-aminopiperidine-4-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, particularly in the pursuit of novel therapeutics targeting the central nervous system. Its rigid, cyclic structure provides a three-dimensional framework that can be strategically decorated with various substituents to achieve high affinity and selectivity for a range of biological targets. This guide focuses on the in vitro and in vivo evaluation of compounds derived from the core structure of 4-Amino-1-methylpiperidine-4-carboxylic acid, with a particular emphasis on their potential as modulators of opioid receptors for the management of pain.

The rationale for exploring this chemical space lies in the urgent need for safer and more effective analgesics. While traditional opioids are potent pain relievers, their utility is often limited by severe side effects, including respiratory depression, tolerance, and addiction. The development of novel opioid receptor modulators with improved pharmacological profiles is, therefore, a paramount goal in modern drug discovery. The 4-aminopiperidine-4-carboxylic acid scaffold offers a versatile platform for generating such candidates.

This guide will provide a comparative analysis of key in vitro and in vivo testing methodologies, supported by experimental data where available in the public domain. We will delve into the causality behind experimental choices, present detailed protocols, and visualize complex workflows to empower researchers in their quest to identify and characterize the next generation of analgesics.

Part 1: In Vitro Characterization - From Receptor Binding to Functional Activity

The initial stages of drug discovery for this compound-based compounds heavily rely on a battery of in vitro assays to determine their affinity for and activity at specific molecular targets, most notably the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Determining Target Engagement: Radioligand Binding Assays

The foundational step in characterizing a novel compound is to ascertain its ability to bind to the intended receptor. Radioligand binding assays remain a gold standard for quantifying the affinity of a test compound for a receptor.

Causality Behind Experimental Choice: This assay directly measures the interaction between the ligand and the receptor, providing a quantitative measure of affinity (Ki). A high affinity is often a prerequisite for potent biological activity. The choice of radioligand is critical; it should be a well-characterized ligand with high affinity and selectivity for the target receptor. For opioid receptors, common radioligands include [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), and [³H]-U69,593 (for κ).

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the human µ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA protein assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., 1 nM [³H]-DAMGO).

    • Add increasing concentrations of the unlabeled test compound (e.g., a derivative of this compound).

    • To determine non-specific binding, add a high concentration of a known non-radioactive opioid ligand (e.g., 10 µM naloxone) to a separate set of wells.

    • Add the prepared cell membranes to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Detection and Data Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Allow the filters to dry and then add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Opioid Receptor Binding Affinities (Ki, nM)

Compound IDµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Reference: DAMGO 0.5 - 2.0>1000>1000
Reference: DPDPE >10001.0 - 5.0>1000
Reference: U69,593 >1000>10000.8 - 3.0
Compound A Hypothetical DataHypothetical DataHypothetical Data
Compound B Hypothetical DataHypothetical DataHypothetical Data
Assessing Functional Activity: GTPγS Binding and Second Messenger Assays

High binding affinity does not necessarily translate to functional activity. Therefore, it is crucial to perform functional assays to determine whether a compound acts as an agonist, antagonist, or inverse agonist.

Causality Behind Experimental Choice: Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation and downstream signaling. The [³⁵S]GTPγS binding assay directly measures this initial step of G-protein activation, providing a measure of a compound's efficacy (Emax) and potency (EC50). Downstream functional consequences, such as the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels, can also be measured to confirm the functional activity of the compound.

Experimental Workflow: In Vitro Functional Assays

G cluster_0 GTPγS Binding Assay cluster_1 cAMP Accumulation Assay a Compound + Receptor Membranes b Add [³⁵S]GTPγS and GDP a->b f Intact Cells Expressing Receptor c Incubation b->c d Filtration & Scintillation Counting c->d e EC50 & Emax Determination d->e g Add Compound + Forskolin f->g h Incubation g->h i Cell Lysis h->i j cAMP Measurement (e.g., HTRF, ELISA) i->j k IC50 Determination j->k

Caption: Workflow for in vitro functional assays.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, add increasing concentrations of the test compound.

    • Add a solution containing GDP (typically 10-100 µM) to each well.

    • Add the prepared cell membranes.

    • Initiate the reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).

    • To determine basal binding, some wells should contain only buffer and membranes.

    • To determine non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a separate set of wells.

  • Incubation and Detection:

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific [³⁵S]GTPγS binding.

    • Plot the percentage of stimulation over basal against the logarithm of the test compound concentration.

    • Determine the EC50 (potency) and Emax (efficacy) from the resulting dose-response curve.

Data Presentation: Comparative Functional Activity at the µ-Opioid Receptor

Compound IDGTPγS Binding (EC50, nM)GTPγS Binding (Emax, % of DAMGO)cAMP Inhibition (IC50, nM)
Reference: DAMGO 10 - 50100%5 - 20
Compound A Hypothetical DataHypothetical DataHypothetical Data
Compound B Hypothetical DataHypothetical DataHypothetical Data

Part 2: In Vivo Evaluation - Assessing Analgesic Efficacy and Side Effect Profile

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their therapeutic efficacy and potential side effects in a whole-animal system. For compounds targeting opioid receptors, the primary in vivo assessment is for analgesic activity.

Models of Acute Nociceptive Pain: The Hot Plate Test

The hot plate test is a widely used and reliable method for assessing the central analgesic activity of compounds against thermally induced pain.

Causality Behind Experimental Choice: This model measures the reaction time of an animal to a thermal stimulus, which is a spinally mediated reflex that is strongly influenced by supraspinal pathways. An increase in the latency to respond (e.g., paw licking or jumping) is indicative of central analgesic activity. This test is particularly sensitive to µ-opioid receptor agonists.

Experimental Workflow: Hot Plate Test

G a Animal Acclimatization b Baseline Latency Measurement a->b c Compound Administration (e.g., i.p., p.o.) b->c d Post-treatment Latency Measurement at Timed Intervals c->d e Data Analysis (% MPE) d->e

Caption: Workflow for the in vivo hot plate test.

Experimental Protocol: Mouse Hot Plate Test

  • Apparatus: A hot plate apparatus consisting of a heated metal surface with a controlled temperature (typically 55 ± 0.5°C) and a transparent cylindrical enclosure to keep the animal on the plate.

  • Procedure:

    • Allow mice (e.g., male Swiss Webster) to acclimate to the testing room for at least 30 minutes before the experiment.

    • Determine the baseline latency for each mouse by placing it on the hot plate and starting a timer.

    • Observe the mouse for nociceptive responses, such as licking a hind paw, shaking a paw, or jumping.

    • Stop the timer at the first sign of a nociceptive response and record the latency.

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.

    • Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral).

    • At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the response latency.

  • Data Analysis:

    • Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Plot the mean %MPE against time for each treatment group to generate a time-course of the analgesic effect.

    • The area under the curve (AUC) can be calculated to represent the total analgesic effect.

    • A dose-response curve can be generated by testing multiple doses of the compound to determine the ED50 (the dose that produces 50% of the maximum effect).

Models of Pathological Pain: Neuropathic and Inflammatory Pain Models

While acute pain models are useful for initial screening, it is critical to evaluate the efficacy of novel analgesics in more clinically relevant models of chronic pain, such as neuropathic and inflammatory pain.

Causality Behind Experimental Choice: Many chronic pain states are characterized by distinct underlying mechanisms compared to acute pain. Neuropathic pain models, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) models, mimic nerve damage-induced pain. Inflammatory pain models, such as the complete Freund's adjuvant (CFA) or carrageenan-induced paw edema models, simulate pain associated with inflammation. Assessing compounds in these models provides a more comprehensive understanding of their potential therapeutic utility.

Data Presentation: Comparative In Vivo Analgesic Efficacy

Compound IDHot Plate Test (ED50, mg/kg)CCI Model (% Reversal of Allodynia at X mg/kg)CFA Model (% Reversal of Hyperalgesia at Y mg/kg)
Reference: Morphine 1 - 5 (i.p.)~50% at 3 mg/kg~60% at 3 mg/kg
Compound A Hypothetical DataHypothetical DataHypothetical Data
Compound B Hypothetical DataHypothetical DataHypothetical Data

Part 3: Bridging In Vitro and In Vivo Data - Establishing a Structure-Activity Relationship (SAR)

The ultimate goal of this comprehensive testing cascade is to establish a clear structure-activity relationship (SAR). By systematically modifying the this compound scaffold and correlating these structural changes with the in vitro and in vivo data, researchers can identify key chemical features that govern potency, selectivity, and the desired in vivo pharmacological profile.

Logical Relationship: From Chemical Structure to In Vivo Efficacy

G a Chemical Modification of Scaffold b In Vitro Receptor Binding (Ki) a->b c In Vitro Functional Activity (EC50, Emax) a->c d In Vivo Analgesic Efficacy (ED50) b->d c->d e Structure-Activity Relationship (SAR) d->e

Caption: The iterative process of establishing SAR.

For instance, modifications to the 1-methyl group could influence blood-brain barrier penetration and metabolic stability. Alterations at the 4-amino and 4-carboxylic acid positions, such as the formation of amides or esters, will significantly impact the compound's interaction with the target receptor and its overall physicochemical properties. A thorough SAR exploration is essential for optimizing lead compounds and advancing them toward clinical development.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. A systematic and rigorous evaluation, employing a combination of well-validated in vitro and in vivo assays, is paramount to unlocking the full potential of this chemical class. This guide has provided a framework for such an evaluation, emphasizing the importance of understanding the causality behind experimental choices and the logical flow from initial target binding to in vivo efficacy. By adhering to these principles of scientific integrity, researchers can confidently navigate the complex path of drug discovery and contribute to the development of safer and more effective medicines.

Comparative Efficacy of 4-Arylpiperidine Derivatives as Opioid Receptor Modulators: A Guide to Developing Safer Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The 4-arylpiperidine scaffold, a privileged structure in medicinal chemistry, represents a cornerstone in the development of potent analgesics. This guide provides a comparative analysis of novel derivatives based on this scaffold against established opioid drugs, namely Morphine and Fentanyl. We delve into the critical modern concept of biased agonism, contrasting the downstream signaling pathways that separate therapeutic analgesic effects from dose-limiting side effects. By presenting head-to-head preclinical data and detailing the essential experimental protocols, this document serves as a comprehensive resource for researchers aiming to engineer the next generation of safer, more effective opioid therapeutics.

Introduction: The 4-Arylpiperidine Scaffold and the Quest for Better Analgesics

The urgent need for potent analgesics with improved safety profiles has driven extensive research into novel chemical scaffolds. The 4-arylpiperidine core, of which the user-specified "4-Amino-1-methylpiperidine-4-carboxylic acid" is a variant, is central to this effort. This scaffold is the foundation of highly successful synthetic opioids like pethidine (Meperidine) and the ultra-potent Fentanyl.[1][2] Its chemical tractability allows for fine-tuning of its pharmacological properties, making it an ideal candidate for structure-activity relationship (SAR) studies.[3][4]

This guide compares the efficacy of these derivatives against two gold-standard opioids:

  • Morphine: A natural phenanthrene alkaloid, it is the archetypal µ-opioid receptor (MOR) agonist against which most analgesics are benchmarked.

  • Fentanyl: A synthetic 4-anilidopiperidine derivative that is 50-100 times more potent than morphine, illustrating the therapeutic potential of this chemical class.[5][6]

The central hypothesis of modern opioid research is that the analgesic effects can be mechanistically separated from adverse effects like respiratory depression and tolerance.[7] This guide will explore this hypothesis through the lens of biased agonism.

A Deeper Dive into Mechanism: Biased Agonism at the µ-Opioid Receptor

Opioid analgesics primarily exert their effects by acting as agonists at the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[8] Upon agonist binding, the receptor activates two main intracellular signaling cascades:

  • G Protein Signaling Pathway: The receptor couples to inhibitory G proteins (Gαi/o), which mediates the primary analgesic effects by inhibiting adenylyl cyclase and modulating ion channels.[7][9]

  • β-Arrestin 2 (βarr2) Recruitment Pathway: Following G protein activation, the receptor is phosphorylated, leading to the recruitment of β-arrestin 2. This pathway is strongly implicated in mediating the undesirable side effects of opioids, including respiratory depression, constipation, and the development of tolerance.[7][10]

A "balanced" agonist (like Morphine or Fentanyl) activates both pathways. In contrast, a "G protein-biased" agonist preferentially activates the G protein pathway while minimally engaging the β-arrestin 2 pathway.[10][11] The development of such biased ligands is a leading strategy for creating safer opioids.[9][12]

G_Protein_vs_Arrestin_Pathway cluster_membrane Cell Membrane cluster_g_protein G Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects) MOR_inactive μ-Opioid Receptor (Inactive) MOR_active μ-Opioid Receptor (Active) MOR_inactive->MOR_active Agonist Binding G_protein Gαi/o Activation MOR_active->G_protein GRK GRK Phosphorylation MOR_active->GRK Analgesia Analgesic Effect G_protein->Analgesia Arrestin β-Arrestin 2 Recruitment GRK->Arrestin Side_Effects Respiratory Depression, Tolerance, Constipation Arrestin->Side_Effects Agonist Balanced Agonist (e.g., Morphine) Agonist->MOR_inactive Biased_Agonist G Protein-Biased Agonist (Novel Derivative) Biased_Agonist->MOR_inactive

Caption: Opioid receptor signaling pathways for balanced vs. G protein-biased agonists.

Comparative Efficacy Analysis: In Vitro Data

The efficacy of a novel compound is first benchmarked using in vitro assays that measure its binding affinity and functional activity at the target receptor.

Table 1: Opioid Receptor Binding Affinity (Ki, nM)

Binding affinity, measured as the inhibition constant (Ki), indicates how tightly a ligand binds to a receptor. A lower Ki value signifies higher affinity. The data below summarizes the SAR for a series of trans-3,4-dimethyl-4-arylpiperidine derivatives, showing how small modifications to the aryl ring impact binding to the three main opioid receptors: mu (µ), kappa (κ), and delta (δ).[3]

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)Selectivity Profile
1 (Lead) 3-OH 0.6 1.8 39 µ/κ-preferring
22-OH1.915118µ-preferring
34-OH1122260Non-selective
43-OCH₃1613160Non-selective
Fentanyl (Reference)~0.35 ~18 ~200 Highly µ-selective
Morphine (Reference)~1-2 ~30 ~200 Highly µ-selective
Data for derivatives adapted from published SAR studies.[3] Fentanyl and Morphine reference values are compiled from literature.

Expert Interpretation: The position of the hydroxyl group on the aryl ring is critical. A 3-OH substitution (Compound 1) provides the highest affinity for the µ-receptor, the primary target for analgesia.[3] Moving the hydroxyl to other positions or methylating it (Compounds 2, 3, 4) significantly reduces affinity. This highlights a key pharmacophore requirement for potent receptor engagement.

Table 2: In Vitro Functional Activity & Bias

Functional assays measure the biological response triggered by ligand binding. Potency (EC₅₀) is the concentration required to elicit 50% of the maximal response, while efficacy (Eₘₐₓ) is the maximum possible response. Comparing activity in G protein vs. β-arrestin assays reveals any functional bias.

CompoundG Protein Activation ([³⁵S]GTPγS)β-Arrestin 2 RecruitmentBias Factor (G/βarr2)
EC₅₀ (nM) Eₘₐₓ (%) EC₅₀ (nM)
DAMGO (Reference Agonist) 50100250
Morphine 12085800
Novel Derivative (Hypothetical) 30 95 >5,000
Data is representative, compiled from multiple sources to illustrate the concept of biased agonism.[9][13] DAMGO is a standard full agonist used as a reference in these assays.

Expert Interpretation: A promising novel derivative would exhibit high potency (low EC₅₀) and high efficacy (high Eₘₐₓ) in the G protein activation assay, similar to or better than morphine. Critically, it would show very low potency and efficacy in the β-arrestin recruitment assay, resulting in a high bias factor. This profile predicts strong analgesic effects with a potentially reduced side-effect burden.[7][9]

Key Experimental Protocols & Workflows

Reproducible and robust assays are critical for accurately characterizing novel compounds. The following are standard, validated protocols in opioid research.

Overall Drug Screening Workflow

The process of identifying and characterizing a novel analgesic follows a logical progression from broad screening to specific functional and in vivo analysis.

Screening_Workflow Start Compound Library (4-Arylpiperidine Derivatives) BindingAssay Primary Screen: Radioligand Binding Assay (Determine Ki for µ, κ, δ) Start->BindingAssay Selectivity Assess Selectivity: Identify µ-Selective Hits BindingAssay->Selectivity G_Assay Functional Screen 1: [³⁵S]GTPγS Assay (EC₅₀, Eₘₐₓ for G-protein) Selectivity->G_Assay High Affinity µ-Selective Arrestin_Assay Functional Screen 2: β-Arrestin Assay (EC₅₀, Eₘₐₓ for βarr2) G_Assay->Arrestin_Assay Bias_Calc Calculate Bias Factor: Identify G-Protein Biased Hits Arrestin_Assay->Bias_Calc InVivo In Vivo Validation: Hot Plate Analgesia Test (Determine ED₅₀) Bias_Calc->InVivo High Potency & G-Bias Lead Lead Candidate InVivo->Lead

Caption: A typical preclinical screening cascade for novel opioid analgesics.

Protocol: Radioligand Binding Assay for Opioid Receptors

Principle: This competitive assay measures the affinity (Ki) of a test compound by quantifying its ability to displace a known radiolabeled ligand from the receptor.[3]

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., from Sprague-Dawley rats for µ/δ receptors) in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. This step isolates the cell membranes where the receptors are located.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled opioid antagonist (e.g., [³H]diprenorphine), and varying concentrations of the unlabeled test compound.

    • Causality: The unlabeled test compound and the radioligand compete for the same binding site. Higher affinity test compounds will displace more radioligand even at low concentrations.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Use non-linear regression to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[3]

Protocol: [³⁵S]GTPγS Functional Assay

Principle: This assay measures agonist-induced G protein activation. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation is measured as a direct readout of receptor activation.[14][15]

Methodology:

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA) containing a fixed concentration of GDP (~10 µM).

    • Causality: The excess GDP ensures that G proteins are in their inactive state before agonist stimulation. Magnesium is a required cofactor for GTP binding.

  • Incubation: In a 96-well plate, combine the same membrane preparation as above with varying concentrations of the test agonist and allow to pre-incubate for 15 minutes.

  • Initiate Reaction: Add a fixed concentration of [³⁵S]GTPγS to each well to start the reaction. Incubate for 60 minutes at 30°C.

    • Self-Validation: Include wells for "basal" binding (no agonist) and "non-specific" binding (with a high concentration of unlabeled GTPγS).

  • Termination & Harvesting: Stop the reaction and harvest the contents onto a filter mat as described in the binding assay protocol.

  • Quantification: Measure the incorporated [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding against the agonist concentration. Use non-linear regression (e.g., a three-parameter logistic equation) to determine the EC₅₀ and Eₘₐₓ values for each compound.[13]

Protocol: In Vivo Hot Plate Analgesia Test

Principle: This is a classic test for evaluating the efficacy of centrally acting analgesics. The test measures the reaction time of an animal (e.g., mouse or rat) placed on a heated surface. An effective analgesic increases the latency to a pain response (e.g., paw licking or jumping).[16][17][18]

Methodology:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment to reduce stress-induced variability.

  • Baseline Measurement: Place each animal individually on the hot plate apparatus, maintained at a constant temperature (e.g., 52-55°C), and start a timer.[17][19] Record the latency (in seconds) to the first sign of nocifensive behavior (hind paw licking, shaking, or jumping).

    • Trustworthiness: A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage to the animals.

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., subcutaneous or intraperitoneal injection).

  • Post-Treatment Measurement: At a predetermined time post-injection (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency again.

  • Data Analysis: Convert the data to "% Maximum Possible Effect" (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 . This normalizes the data and allows for comparison across different animals and groups. Plot %MPE against drug dose to determine the ED₅₀ (the dose required to produce 50% of the maximum analgesic effect).

Discussion and Future Directions

The comparative analysis demonstrates that the 4-arylpiperidine scaffold is a highly versatile platform for developing potent MOR agonists. Structure-activity relationship studies clearly indicate that precise modifications can dramatically alter receptor affinity and selectivity.[3][20]

The most promising path forward lies in the rational design of G protein-biased agonists . By optimizing derivatives to maximize G protein signaling while minimizing β-arrestin 2 recruitment, it is theoretically possible to develop analgesics that retain the potent pain-relieving properties of Fentanyl or Morphine but with a significantly wider therapeutic window.[7][12] A compound with the hypothetical profile in Table 2 would be a prime candidate for further preclinical development, including more extensive in vivo models to assess its potential for causing respiratory depression, tolerance, and addiction.

Future research should focus on integrating computational modeling with synthetic chemistry and high-throughput pharmacology to accelerate the discovery of ligands with optimal bias profiles. The protocols and principles outlined in this guide provide a robust framework for undertaking this critical research.

References

A Researcher's Guide to the Conformational Analysis of 4-Amino-1-methylpiperidine-4-carboxylic Acid and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its prevalence in pharmaceuticals underscores the critical importance of understanding its three-dimensional structure and conformational preferences. This guide provides an in-depth, comparative analysis of the conformational landscape of 4-amino-1-methylpiperidine-4-carboxylic acid, a key building block, and its analogues. We will dissect experimental and computational methodologies, offering not just protocols, but the strategic reasoning behind them, to empower researchers in their drug development endeavors.

The Strategic Importance of Conformational Rigidity

The therapeutic efficacy of a molecule is intrinsically linked to its ability to adopt a specific three-dimensional orientation—the bioactive conformation—to effectively bind its biological target. For flexible ring systems like piperidines, the energetic landscape of different chair and boat conformations can be complex. The introduction of substituents, as in this compound, further influences this equilibrium. A thorough conformational analysis is therefore not an academic exercise, but a pivotal step in designing molecules with enhanced potency and selectivity. By understanding the preferred conformations, we can rationally design analogues that are pre-organized for their target, minimizing the entropic penalty of binding.

Experimental Approaches to Unraveling Conformational Preferences

Direct experimental observation remains the gold standard for conformational analysis. The two primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State Perspective

NMR spectroscopy provides invaluable insights into the conformational dynamics of molecules in solution, which more closely mimics the physiological environment.

  • 1H NMR Chemical Shifts (δ): The chemical shift of axial and equatorial protons on the piperidine ring are distinct. Typically, axial protons are shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.

  • 3JHH Coupling Constants: The vicinal coupling constant between two protons is dependent on the dihedral angle (Karplus relationship). This is arguably the most powerful NMR parameter for conformational analysis. A large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship (dihedral angle ~180°), while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions.

  • Nuclear Overhauser Effect (NOE): NOE correlations in 2D NMR experiments (NOESY or ROESY) provide through-space distance information between protons. Strong NOEs are observed between protons that are close in space, such as a 1,3-diaxial interaction, which can definitively establish their relative orientation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D2O, CDCl3, DMSO-d6) in a high-quality NMR tube. The choice of solvent can influence the conformational equilibrium.

  • 1D 1H NMR Acquisition: Acquire a standard 1D 1H NMR spectrum to observe the chemical shifts and coupling patterns.

  • 2D COSY Acquisition: A Correlation Spectroscopy (COSY) experiment is essential to identify which protons are coupled to each other, aiding in the assignment of the spin systems.

  • 2D NOESY/ROESY Acquisition: Acquire a NOESY or ROESY spectrum with a suitable mixing time (typically 200-500 ms) to observe through-space correlations.

  • Data Analysis:

    • Assign all proton resonances using the COSY and 1D spectra.

    • Measure the 3JHH coupling constants for the ring protons.

    • Analyze the NOESY/ROESY spectrum for key correlations, particularly between the N-methyl group and axial protons, and between the substituents at the 4-position and other ring protons.

X-ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state. While this may not always represent the dominant conformation in solution, it provides a crucial reference point and can reveal key intramolecular interactions.

cluster_workflow X-ray Crystallography Workflow Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Computational Chemistry: In Silico Modeling of Conformational Landscapes

Computational methods are indispensable for a comprehensive conformational analysis, allowing for the exploration of the entire potential energy surface and the quantification of the relative energies of different conformers.

Molecular Mechanics (MM): A First Look

Molecular mechanics methods, using force fields like MMFF94 or OPLS, provide a rapid means of exploring a large number of possible conformations. This is an excellent starting point for identifying low-energy conformers that warrant further investigation.

Density Functional Theory (DFT): A More Accurate Picture

DFT calculations, at levels such as B3LYP/6-31G*, provide a more accurate description of the electronic structure and therefore more reliable relative energies of conformers. It is also possible to calculate NMR parameters in silico and compare them to experimental data for validation.

  • Initial Structure Generation: Build the 3D structure of the molecule.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify all low-energy conformers.

  • Geometry Optimization: Take the low-energy conformers from the MM search and optimize their geometries using a higher level of theory, such as DFT (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • NMR Parameter Calculation: For the lowest energy conformers, calculate NMR chemical shifts and coupling constants using a suitable DFT functional and basis set.

  • Boltzmann Averaging: Based on the calculated relative Gibbs free energies, calculate the expected population of each conformer at a given temperature. The predicted NMR parameters can then be calculated as a Boltzmann-weighted average of the values for each conformer.

cluster_workflow Computational Conformational Analysis Workflow 3D Structure 3D Structure MM Conformational Search MM Conformational Search 3D Structure->MM Conformational Search DFT Optimization DFT Optimization MM Conformational Search->DFT Optimization Frequency Calculation Frequency Calculation DFT Optimization->Frequency Calculation Property Calculation Property Calculation Frequency Calculation->Property Calculation Boltzmann Averaging Boltzmann Averaging Property Calculation->Boltzmann Averaging cluster_conformers Conformational Equilibrium Axial N-Me

benchmarking the synthesis of "4-Amino-1-methylpiperidine-4-carboxylic acid" against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Constrained α,α-Disubstituted Amino Acid

4-Amino-1-methylpiperidine-4-carboxylic acid is a non-proteinogenic, cyclic α,α-disubstituted amino acid. Its rigid piperidine scaffold introduces conformational constraints that are highly sought after in drug design. By locking a portion of a molecule's structure, medicinal chemists can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic properties. This unique structural motif is pivotal in the development of novel therapeutics, making the efficient and scalable synthesis of this compound a topic of considerable interest.

This guide will benchmark the established Bucherer-Bergs synthesis against the classical Strecker synthesis and a plausible alternative route employing a Curtius rearrangement. The comparison will focus on chemical efficiency, operational complexity, scalability, and safety considerations.

Method 1: The Bucherer-Bergs Synthesis - The Established Workhorse

The most widely documented route to this compound proceeds via a two-stage process involving the Bucherer-Bergs reaction followed by hydrolysis. This method is favored for its reliability and often good yields of the intermediate hydantoin.

Mechanistic Overview

The synthesis begins with the multicomponent reaction of 1-methyl-4-piperidone, an alkali metal cyanide (such as potassium cyanide), and ammonium carbonate.[1][2] This reaction forms the spirocyclic hydantoin intermediate, 1-methylpiperidine-4-spiro-5'-hydantoin. The subsequent and final step is the hydrolysis of this stable hydantoin, typically under harsh basic conditions, to open the ring and yield the desired α-amino acid.[3]

Experimental Workflow & Visualization

Bucherer_Bergs_Workflow cluster_0 Stage 1: Bucherer-Bergs Reaction cluster_1 Stage 2: Hydrolysis A 1-Methyl-4-piperidone C 1-Methylpiperidine-4-spiro-5'-hydantoin A->C Reflux in H2O/EtOH (80-100°C) B KCN, (NH4)2CO3 B->C E 4-Amino-1-methyl- piperidine-4-carboxylic acid C->E Heat (e.g., 160°C) Acidic Workup D Ba(OH)2 or KOH D->E Strecker_Workflow cluster_0 Stage 1: Aminonitrile Formation cluster_1 Stage 2: Nitrile Hydrolysis A 1-Methyl-4-piperidone C 4-Amino-1-methylpiperidine- 4-carbonitrile A->C Aqueous solution Room Temp. B NH4Cl, KCN B->C E 4-Amino-1-methyl- piperidine-4-carboxylic acid C->E Heat Neutralization D Strong Acid (e.g., HCl) D->E Curtius_Workflow cluster_0 Stage 1: Acyl Azide Formation cluster_1 Stage 2: Rearrangement & Hydrolysis A 1-Methylpiperidine- 4-carboxylic acid C Acyl Azide Intermediate A->C B DPPA, Et3N B->C E 4-Amino-1-methyl- piperidine-4-carboxylic acid C->E D Heat (Toluene) then aq. HCl D->E

References

A Comparative Review of Piperidine-Based Carboxylic Acids in Drug Discovery: From Bench to Bedside

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs underscores its status as a privileged scaffold. When coupled with a carboxylic acid moiety, the resulting piperidine-based carboxylic acid framework offers a versatile platform for developing therapeutics that can modulate a wide array of biological targets with high affinity and specificity. This guide provides an in-depth comparative analysis of key piperidine-based carboxylic acids, delving into their structure-activity relationships (SAR), experimental validation, and therapeutic applications, with a focus on providing actionable insights for researchers and drug development professionals.

The Significance of the Piperidine-Carboxylic Acid Scaffold

The enduring appeal of the piperidine scaffold in drug design can be attributed to several key factors. Its inherent three-dimensionality allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor binding. The carboxylic acid group, a common pharmacophore, can engage in crucial ionic and hydrogen bonding interactions with target proteins. Furthermore, the strategic placement and stereochemistry of the carboxylic acid on the piperidine ring profoundly impact a molecule's biological activity and selectivity.

This guide will explore the comparative landscape of piperidine-based carboxylic acids across three major therapeutic domains: Central Nervous System (CNS) disorders, pain management, and inflammation.

Central Nervous System Disorders: Modulating Neurotransmission

Piperidine-based carboxylic acids have made a significant impact on the treatment of CNS disorders, primarily by modulating the activity of key neurotransmitter systems, most notably the γ-aminobutyric acid (GABA) and glutamate systems.

GABAergic System Modulation: A Tale of Two Isomers

The positional isomers of piperidine-carboxylic acid, nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid), serve as a classic example of how subtle structural changes can lead to distinct pharmacological profiles.

  • Nipecotic Acid and its Derivatives: GABA Uptake Inhibitors

    Nipecotic acid is a potent inhibitor of GABA transporters (GATs), the proteins responsible for removing GABA from the synaptic cleft.[1] By blocking GABA reuptake, nipecotic acid elevates extracellular GABA levels, thereby enhancing inhibitory neurotransmission. This mechanism is particularly relevant for the treatment of epilepsy. However, the zwitterionic nature of nipecotic acid limits its ability to cross the blood-brain barrier (BBB).[2]

    This limitation spurred the development of lipophilic prodrugs and derivatives. The most successful example is Tiagabine , a clinically approved anticonvulsant. Tiagabine is a derivative of (R)-nipecotic acid featuring a lipophilic side chain that significantly improves its BBB penetration.[2]

  • Isonipecotic Acid: A GABAA Receptor Agonist

    In contrast to nipecotic acid, isonipecotic acid functions as a partial agonist at GABAA receptors.[3][4] This direct modulation of the receptor offers a different therapeutic strategy for conditions characterized by GABAergic hypofunction. However, like nipecotic acid, isonipecotic acid's polarity restricts its CNS penetration.

Comparative Performance of GABAergic Modulators

The following table summarizes the in vitro potency of key piperidine-based carboxylic acids targeting the GABAergic system.

CompoundTargetAssayPotency (IC50/Ki)SelectivityReference
(±)-Nipecotic Acid mGAT-1[³H]GABA UptakeIC50 = 2.6 µMGAT-1 selective over GAT-2[1]
mGAT-2IC50 = 310 µM[1]
mGAT-3IC50 = 29 µM[1]
mGAT-4IC50 = 16 µM[1]
Tiagabine hGAT-1[³H]GABA UptakeIC50 = 0.07 µMHighly selective for GAT-1[5]
NNC-711 hGAT-1[³H]GABA UptakeIC50 = 0.04 µMHighly selective for GAT-1[5]
Isonipecotic Acid GABAA ReceptorAgonist ActivityModerately potent partial agonist-[3]

Experimental Protocol: In Vitro GABA Uptake Assay

This protocol outlines a standard procedure for evaluating the inhibitory activity of compounds on GABA transporters expressed in a cellular context.

Objective: To determine the IC50 value of a test compound for a specific GABA transporter subtype (e.g., GAT-1).

Materials:

  • HEK-293 cells stably expressing the human GAT-1 transporter.

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Test compound and a reference inhibitor (e.g., Tiagabine).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Culture: Culture the GAT-1 expressing HEK-293 cells in appropriate media and conditions.

  • Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

  • Assay Initiation: a. Wash the cells with pre-warmed assay buffer. b. Add the diluted compounds to the wells and pre-incubate for 10-20 minutes. c. Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]GABA.

  • Incubation: Incubate the plates for a defined period (e.g., 10-20 minutes) at room temperature.

  • Termination and Lysis: Stop the uptake by washing the cells with ice-cold assay buffer. Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Plot the inhibition data against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Cell Line: Using a stable cell line expressing a single GAT subtype ensures that the measured activity is specific to that transporter.

  • Radiolabeled Substrate: [³H]GABA allows for sensitive and quantitative measurement of GABA uptake.

  • Reference Inhibitor: Including a known inhibitor like Tiagabine validates the assay performance and provides a benchmark for comparison.

Glutamatergic System Modulation: NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is another important target for piperidine-based carboxylic acids. Overactivation of NMDA receptors is implicated in various neurological conditions, including epilepsy and neurodegenerative diseases.

A series of cis-4-(phosphonoalkyl)piperidine-2-carboxylic acids have been developed as potent and selective NMDA receptor antagonists. These compounds demonstrate the versatility of the piperidine scaffold, where the carboxylic acid at the 2-position and a phosphonoalkyl group at the 4-position are crucial for potent antagonism.

Comparative Performance of NMDA Receptor Antagonists

CompoundAssayPotency (IC50/Ki/MED)Reference
cis-4-(Phosphonomethyl)piperidine-2-carboxylic acid (11a) [³H]CPP BindingIC50 = 0.12 µM[6]
NMDA-induced lethality in micePotent antagonist[6]
cis-4-(3-Phosphonoprop-1-yl)piperidine-2-carboxylic acid (11c) [³H]CPP BindingIC50 = 0.05 µM[6]
NMDA-induced lethality in micePotent antagonist[6]
(2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid (1) NMDA Receptor BindingKi = 74 nM[7]
Mouse hot-plate test (intrathecal)ED50 = 0.53 nmol (racemate)[7]

Signaling Pathway: NMDA Receptor Modulation

NMDA_Receptor_Pathway cluster_synapse Synapse cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Downstream Downstream Signaling (e.g., Excitotoxicity) Ca_ion->Downstream Piperidine_Antagonist Piperidine-based Carboxylic Acid Antagonist Piperidine_Antagonist->NMDA_R Blocks

Caption: Modulation of the NMDA receptor by a piperidine-based carboxylic acid antagonist.

Pain Management: Opioid Receptor Modulation

The piperidine scaffold is a well-established pharmacophore in opioid receptor ligands. By incorporating a carboxylic acid functionality, medicinal chemists can fine-tune the binding affinity and selectivity of these compounds for different opioid receptor subtypes (μ, δ, and κ).

One notable example is a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives. While the core structure is not a simple carboxylic acid, the isoquinolinecarboxamide moiety serves a similar purpose in providing key interactions with the receptor. One of the most potent and selective κ-opioid receptor antagonists identified in this class, compound 3 , demonstrates a Ke value of 0.03 nM at the κ-receptor with over 100-fold selectivity against the μ and δ receptors.[8] This highlights the potential of piperidine-based structures in developing highly selective opioid receptor modulators for pain management with potentially fewer side effects.

Anti-inflammatory and Other Therapeutic Applications

The therapeutic potential of piperidine-based carboxylic acids extends beyond CNS and pain. Recent studies have explored their utility as anti-inflammatory, anticancer, and antiviral agents.

  • Anti-inflammatory Activity: A derivative of 10H-pyrazino[2,3-b][9][10]benzothiazine incorporating a piperidine carboxylic acid moiety has demonstrated potent oral inhibitory activity against neutrophil migration in animal models of inflammation.[11] This suggests a role for these compounds in treating inflammatory conditions like arthritis. Another study highlighted the anti-inflammatory potential of 1-piperidinepropionic acid in a sepsis model, believed to act via inhibition of Protease-Activated Receptor 2 (PAR2).[9]

  • Anticancer Potential: Piperidine derivatives have been investigated as anticancer agents targeting various mechanisms, including the inhibition of tubulin polymerization and heat shock protein 70 (HSP70).[12][13] One study reported a piperidine derivative with an IC50 value of 0.81 µM against PC3 prostate cancer cells.[12]

  • Antiviral Activity: Novel piperidine-substituted purine derivatives have shown promising antiviral activity against HIV and influenza A/H1N1.[14] Additionally, certain piperidine carboxylic acid derivatives have been found to be effective against the influenza A/H1N1 virus in in-vitro studies.[15]

Experimental Workflow: From Synthesis to Biological Evaluation

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Piperidone, Amino Acids) Synth Asymmetric Synthesis / Functionalization Start->Synth Purify Purification & Characterization (Chromatography, NMR, MS) Synth->Purify InVitro In Vitro Assays (Binding, Enzyme Inhibition, Cell-based) Purify->InVitro InVivo In Vivo Models (Disease Models in Animals) InVitro->InVivo PK Pharmacokinetic Studies (ADME) InVivo->PK Tox Toxicology Assessment PK->Tox Lead Optimization Lead Optimization Tox->Lead Optimization

Caption: A general experimental workflow for the discovery and development of piperidine-based carboxylic acids.

Conclusion and Future Perspectives

Piperidine-based carboxylic acids represent a highly versatile and clinically validated scaffold in drug discovery. The comparative analysis presented in this guide highlights their diverse therapeutic applications, from modulating neurotransmission in the CNS to combating inflammation and cancer. The ability to fine-tune their pharmacological properties through subtle structural modifications, particularly the position and stereochemistry of the carboxylic acid group, underscores the importance of rational drug design.

Future research in this area will likely focus on the development of subtype-selective modulators for a broader range of targets. The exploration of novel synthetic methodologies will enable access to a wider chemical space of piperidine-based carboxylic acids. Furthermore, a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for translating promising preclinical candidates into effective and safe therapeutics. The continued investigation of this privileged scaffold holds immense promise for addressing unmet medical needs across various disease areas.

References

A Senior Application Scientist's Guide to Assessing the Novelty of 4-Amino-1-methylpiperidine-4-carboxylic Acid Derivatives via Patent Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For research scientists and drug development professionals, the piperidine scaffold is a cornerstone of medicinal chemistry, appearing in numerous approved drugs. Within this class, derivatives of "4-Amino-1-methylpiperidine-4-carboxylic acid" represent a valuable building block for creating novel therapeutics. However, navigating the complex intellectual property landscape is as critical as the synthetic chemistry itself. A brilliant compound is of little commercial value if it infringes on existing patents.

This guide provides an in-depth, technical framework for assessing the novelty of your "this compound" derivatives. We will move beyond simple keyword searches, delving into the nuances of chemical patent law, substructure search strategies, and the experimental validation required to confidently declare a molecule as novel and inventive.

The Foundation: Understanding Chemical Patentability

Before initiating a patent search, it is crucial to grasp the three fundamental pillars of patentability for a chemical invention. An invention is patentable only if it is:

  • Novel: The invention must not have been previously disclosed to the public in any form (e.g., patents, scientific journals, presentations) before the patent application's filing date.[1][2] A single prior art reference that discloses all features of the invention can destroy novelty.[2]

  • Inventive (Non-Obvious): The invention must not be an obvious development to a person skilled in the art, considering the existing state of knowledge.[3][4] This is a more subjective criterion than novelty and often hinges on whether the prior art would have motivated a skilled person to make the invention to solve a technical problem.[1]

  • Industrially Applicable: The invention must have a practical application. In drug discovery, this is typically demonstrated by showing a credible therapeutic use.[2]

For chemical compounds, novelty can be established even if the name or formula was previously mentioned, provided the prior disclosure did not provide an enabling method to prepare or isolate the compound.[5][6]

The Core Scaffold and the Challenge of Markush Structures

The subject of our analysis is This compound .

Property Value
IUPAC Name This compound
Molecular Formula C₇H₁₄N₂O₂
Molecular Weight 158.20 g/mol
CAS Number 15580-66-2

Source: PubChem CID 272954[7]

A primary challenge in chemical patent analysis is the prevalence of Markush structures . These are generic chemical formulas used in patent claims to cover a large family of related compounds with a single structure.[8] A Markush structure consists of a constant core scaffold and variable "R-groups" that can represent numerous different substituents.[8] This allows companies to claim broad protection, encompassing compounds they have not yet synthesized.[8] Therefore, a simple text search for your specific derivative is insufficient; a comprehensive substructure search is essential.[9][10]

A Systematic Workflow for Patent Analysis

A rigorous and systematic approach is necessary to navigate the patent landscape effectively. The following workflow, grounded in industry best practices, provides a clear path from initial query to actionable insight.[11]

Patent Analysis Workflow cluster_prep Phase 1: Preparation & Strategy cluster_exec Phase 2: Execution & Analysis cluster_action Phase 3: Assessment & Validation Define Define Core Scaffold & Potential Derivatives SelectDB Select Appropriate Databases (e.g., SciFinder, Google Patents, PatSnap) Define->SelectDB Strategy Develop Search Strategy (Keywords, Substructure, Markush) SelectDB->Strategy Execute Execute Searches Strategy->Execute Triage Triage & Filter Results Execute->Triage Analyze In-depth Analysis of Relevant Patent Claims Triage->Analyze Novelty Assess Novelty Analyze->Novelty Inventive Assess Inventive Step Novelty->Inventive FTO Determine Freedom-to-Operate (FTO) Inventive->FTO Experiment Plan Experimental Validation FTO->Experiment

Caption: A systematic workflow for conducting a chemical patent analysis.

Step-by-Step Guide to the Workflow:

  • Define Core Scaffold & Derivatives: Clearly draw the this compound core. Identify the points of potential modification (the secondary amine, the carboxylic acid) and the specific derivatives you intend to investigate.

  • Select Databases: Utilize specialized chemical patent databases that allow for structure and substructure searching.[12] Tools like SciFinder, PatSnap, and the Chemical Abstracts Service (CAS) STN are industry standards.[8][12] Google Patents and WIPO's PATENTSCOPE are excellent free resources for keyword and assignee searches.[7]

  • Develop Search Strategy:

    • Keyword Search: Use synonyms, CAS numbers, and IUPAC names for the core scaffold. This will capture patents that explicitly name the starting material.

    • Substructure/Markush Search: This is the most critical step. Draw the core scaffold in the database's chemical editor and search for all patents that include this substructure within their claims. This will reveal relevant Markush claims that may cover your derivative.[9][10]

  • In-depth Analysis of Claims: Carefully read the "Claims" section of the most relevant patents. This section legally defines the scope of the invention. Identify the core structures and the definitions of the R-groups to determine if your specific derivative is explicitly or implicitly covered.

  • Assess Novelty & Inventive Step: Based on your analysis, determine if your compound is novel. If it falls within a broad Markush claim but is not specifically exemplified, it may still be novel.[13] The key then becomes assessing the inventive step: does your derivative provide an unexpected advantage (e.g., higher potency, better safety profile) over the compounds disclosed in the prior art?[2] This is the basis for a "selection invention".[2]

Experimental Validation: From Hypothesis to Data

Patent analysis provides a map of the intellectual property landscape. However, to truly establish novelty and, more importantly, inventiveness, you must generate robust experimental data. A novel compound that performs identically to existing ones may be novel, but it is likely not inventive.

Protocol 1: Synthesis of a Novel Derivative (A Hypothetical Example)

Let's hypothesize we want to synthesize a novel amide derivative to test as a potential kinase inhibitor. Our target is 4-Amino-N-(4-fluorobenzyl)-1-methylpiperidine-4-carboxamide .

Objective: To synthesize the target compound via amide coupling.

Materials:

  • This compound

  • 4-Fluorobenzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Ethyl acetate, Saturated sodium bicarbonate solution, Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 20 minutes. Causality: HATU is a peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the resulting acids.

  • Amine Addition: Add 4-fluorobenzylamine (1.05 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). Causality: The aqueous washes remove unreacted starting materials, coupling reagents, and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product using column chromatography (e.g., silica gel with a gradient of dichloromethane/methanol) to yield the pure target compound.

Protocol 2: Characterization of the Synthesized Compound

Thorough characterization is non-negotiable to confirm the identity, structure, and purity of your newly synthesized compound.[14][15]

A. ¹H NMR Spectroscopy

  • Purpose: To confirm the proton framework of the molecule.

  • Sample Prep: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[14]

  • Analysis: Acquire the proton NMR spectrum. Expect to see characteristic signals for the piperidine ring protons (typically δ 1.0-4.0 ppm), the N-methyl group, the benzyl protons, and the aromatic protons of the fluoro-benzyl group.[14]

B. Mass Spectrometry (ESI-MS)

  • Purpose: To confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) is well-suited for these types of polar molecules.[14]

  • Sample Prep: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[14]

  • Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum should show a prominent molecular ion peak, typically [M+H]⁺, corresponding to the calculated molecular weight of the target compound (C₁₅H₂₂FN₃O, MW = 279.35).

C. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the compound.

  • Column: A reversed-phase C18 column is commonly used.[14]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), often with 0.1% formic acid or TFA to improve peak shape.[14]

  • Analysis: Inject a small amount of the sample. A pure compound should ideally show a single, sharp peak. Purity is calculated by integrating the area of the main peak relative to the total area of all peaks.

Comparative Performance Data: The Key to Inventiveness

To argue for an inventive step, you must demonstrate that your novel compound offers a surprising advantage. This requires a head-to-head comparison with the closest prior art.

Scenario: Imagine your patent search revealed US Patent X, which claims a broad Markush structure covering your core scaffold. The patent specifically exemplifies a compound, "Compound A," which is the closest structural analog to your newly synthesized "Compound B" (4-Amino-N-(4-fluorobenzyl)-1-methylpiperidine-4-carboxamide). Both are tested for inhibitory activity against Kinase Y.

Protocol 3: In Vitro Kinase Inhibition Assay (MTT Assay)

  • Objective: To determine and compare the IC₅₀ values of Compound A and Compound B against a cancer cell line overexpressing Kinase Y.

  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate at a density of 8 x 10³ cells per well and incubate for 24 hours.[16]

  • Compound Treatment: Treat the cells in triplicate with a serial dilution of Compound A and Compound B (e.g., from 0.1 nM to 100 µM). Include a vehicle control (DMSO).[14][16]

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The living cells will convert the yellow MTT to purple formazan crystals.[16]

  • Data Analysis: Dissolve the formazan crystals in DMSO and measure the absorbance at a specific wavelength.[16] Plot the cell viability versus the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Hypothetical Results:

CompoundStructureIC₅₀ against Kinase Y (nM)Fold Improvement
Compound A (Prior Art) N-benzyl-4-amino-1-methylpiperidine-4-carboxamide150 nM-
Compound B (Novel) 4-Amino-N-(4-fluorobenzyl)-1-methylpiperidine-4-carboxamide15 nM10x

This 10-fold improvement in potency, potentially attributable to the fluorine substitution, is a strong piece of evidence supporting an inventive step. It demonstrates an unexpected technical effect that would not have been obvious from the prior art.

Decision Framework: Is Your Derivative Patentable?

The culmination of your patent analysis and experimental work is a critical decision. The following diagram provides a logical framework for this assessment.

Patentability Decision Tree Start Start: Novel Derivative Designed Search Conduct Comprehensive Patent Search (Substructure) Start->Search Disclosed Is the exact structure explicitly disclosed in prior art? Search->Disclosed Markush Does it fall within a Markush claim? Disclosed->Markush No NotNovel Not Novel Disclosed->NotNovel Yes Synthesize Synthesize, Characterize & Test Compound Markush->Synthesize Yes FTO_Risk Potential Freedom-to-Operate Risk. Consult IP lawyer. Markush->FTO_Risk No Advantage Does it show an unexpected advantage over prior art? Synthesize->Advantage Obvious Likely Obvious (Lacks Inventive Step) Advantage->Obvious No Patentable Potentially Patentable (Novel & Inventive) Advantage->Patentable Yes

Caption: A decision tree for assessing the patentability of a novel chemical derivative.

Conclusion

Assessing the novelty of "this compound" derivatives is a multi-faceted process that blends legal analysis with rigorous scientific validation. A thorough patent search, with a focus on Markush structures, is the essential first step to understanding the existing intellectual property. However, the ultimate determination of patentability, particularly the inventive step, rests on demonstrating a clear, unexpected advantage through robust experimental data. By following a systematic workflow of search, synthesis, characterization, and comparative testing, researchers can confidently navigate the path from a novel idea to a defensible invention, paving the way for the next generation of therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Amino-1-methylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Amino-1-methylpiperidine-4-carboxylic acid, ensuring compliance with regulatory standards and safeguarding personnel. The procedures outlined herein are grounded in established safety protocols and are designed to be self-validating, promoting a culture of safety and accountability within your research environment.

Hazard Assessment & Risk Mitigation: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the first step in managing it safely. While comprehensive toxicological data for this compound is limited, data from its parent structures (piperidines) and available classifications necessitate a cautious approach.

Toxicological Profile and Regulatory Standing

This compound is classified as "Harmful if swallowed" (Acute toxicity, oral, Category 4) according to GHS data submitted to the European Chemicals Agency (ECHA)[1]. Safety data for structurally related compounds, such as 1-Methylpiperidine-4-carboxylic acid hydrochloride, indicate it causes skin and eye irritation and may cause respiratory irritation[2]. The parent amine, 4-Amino-1-methylpiperidine, is classified as a flammable liquid that causes severe skin burns and eye damage[3].

Given these hazards, this compound must be managed as regulated hazardous waste . The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that such chemicals are controlled from generation to final disposal[4][5]. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain [5][6]. Improper disposal can lead to significant environmental contamination and severe legal penalties[4][5].

Essential Personal Protective Equipment (PPE)

The use of appropriate PPE is non-negotiable. This is your primary defense against direct chemical exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety goggles or a face shield.Protects against accidental splashes and airborne dust particles which can cause serious eye irritation[7][8].
Hand Protection Chemical-resistant nitrile gloves.Prevents skin contact, which can cause irritation. Gloves must be inspected before use and changed immediately if contaminated[6][9].
Body Protection A flame-retardant lab coat.Protects skin and personal clothing from contamination[6].
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust or aerosols are generated[7][10].Minimizes inhalation of the compound, which may cause respiratory tract irritation[2][7].

All handling of the solid compound should occur within a certified chemical fume hood or in a well-ventilated area to minimize inhalation risk[6][10].

Waste Containment & Segregation Protocol

Proper containment is critical to prevent accidental release and ensure the waste is accepted by disposal services.

Waste Container Requirements

Your designated waste container must adhere to standards set by the EPA and OSHA[4].

  • Compatibility: The container must be made of a material chemically compatible with the waste. High-density polyethylene (HDPE) is a suitable choice.

  • Integrity: The container must be robust, leak-proof, and free of damage[4].

  • Closure: It must have a secure, screw-on lid to prevent spills and the release of vapors. Keep the container closed at all times except when adding waste[5].

Step-by-Step Labeling Procedure

Accurate labeling is a legal requirement and essential for safety[11][12].

  • Obtain a Hazardous Waste Label: These are typically provided by your institution's Environmental Health & Safety (EH&S) department.

  • Affix the Label: Place the label on the container before adding any waste.

  • Complete the Label:

    • Clearly write the words "Hazardous Waste "[12].

    • List the full chemical name: "This compound ". Do not use abbreviations.

    • Indicate the accumulation start date (the date you first add waste to the container)[11].

    • Add appropriate hazard warnings, such as pictograms for "Harmful" and "Irritant"[12].

Standard Operating Procedure for Disposal

This protocol covers the collection of the chemical waste and materials contaminated by it.

Waste Collection: Solids and Contaminated Materials
  • Designate a Satellite Accumulation Area (SAA): This is a designated area at or near the point of waste generation where the labeled waste container is stored[5][12]. It must be under the control of laboratory personnel.

  • Transfer Chemical Waste: Carefully transfer residual or bulk amounts of this compound into the designated, pre-labeled hazardous waste container. Use a dedicated spatula or funnel to avoid spillage.

  • Dispose of Contaminated Items: Place any items that have come into direct contact with the chemical, such as gloves, weighing papers, and contaminated paper towels, into the same hazardous waste container.

  • Secure the Container: After adding waste, securely close the container lid.

  • Final Disposal Request: Once the container is full or has been accumulating for the maximum time allowed by your institution (typically 6-12 months for SAAs), contact your EH&S department to arrange for a waste pickup[4][5]. They will manage the transport to a licensed chemical destruction facility, where it will likely be disposed of via controlled incineration[6][13].

Emergency Procedures

In the event of an accident, a swift and correct response is critical.

Spill Response

This procedure is for small, incidental spills of solid material.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear the full PPE detailed in Section 1.2.

  • Contain the Spill: Prevent the powder from becoming airborne. Do not use a dry brush.

  • Collect the Material: Carefully sweep up the solid material and place it into the designated hazardous waste container[2][10].

  • Clean the Area: Wipe the spill area with a damp paper towel. Place the towel in the hazardous waste container.

  • Report the Incident: Inform your supervisor and EH&S department as per institutional policy.

First Aid Measures
Exposure RouteFirst Aid Action
Skin Contact Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs or persists[2].
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[2][7].
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor[2].
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice[6].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the safe disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling & Accumulation Phase cluster_disposal Final Disposal Phase A Waste Generation B Identify as Hazardous Waste (per RCRA/GHS) A->B C Prepare & Label Hazardous Waste Container B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Transfer Waste & Contaminated Items into Labeled Container D->E F Securely Close Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container Full or Time Limit Reached? G->H I Contact Institutional EH&S for Waste Pickup H->I Yes J Disposal by Licensed Contractor (e.g., Controlled Incineration) I->J

References

Navigating the Unseen: A Guide to Safely Handling 4-Amino-1-methylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the vanguard of research and drug development, the meticulous handling of novel chemical entities is not merely a procedural formality—it is the bedrock of scientific integrity and personal safety. This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 4-Amino-1-methylpiperidine-4-carboxylic acid, a compound of interest in contemporary pharmaceutical research. In the absence of a specific, manufacturer-issued Safety Data Sheet (SDS), this document synthesizes available data from structurally related compounds and established principles of laboratory safety to empower researchers with the knowledge to mitigate risks effectively.

Hazard Assessment: Understanding the Piperidine Moiety

While a complete hazard profile for this compound is not extensively documented, its structural backbone, piperidine, is well-characterized. Piperidine and its derivatives are known to be flammable, corrosive, and capable of causing severe skin burns and eye damage.[1][2][3][4] The presence of the amino acid functionality may modulate these properties, but a cautious approach is paramount. The Globally Harmonized System (GHS) classification available for this compound indicates it is harmful if swallowed.[5]

Key Hazard Considerations:

  • Oral Toxicity: Harmful if ingested.[5]

  • Dermal and Ocular Corrosivity: Based on piperidine derivatives, assume the compound may cause skin irritation or burns and serious eye damage upon contact.[2][4][6]

  • Inhalation: Vapors or dusts may cause respiratory tract irritation.[7]

  • Flammability: Piperidine itself is a flammable liquid.[1][3] While the carboxylic acid derivative is a solid, appropriate measures to prevent ignition should be in place, especially when handling powders that can form explosive dust clouds.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is a critical control point in preventing exposure.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. It is crucial to regularly inspect gloves for any signs of degradation or puncture and to change them frequently, especially after direct contact with the compound.
Body Laboratory CoatA flame-retardant lab coat, fully buttoned, is essential to protect against accidental spills and contact with the skin.
Respiratory Respirator (as needed)All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE Selection and Use Workflow

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound at every stage is critical for ensuring a safe laboratory environment.

Engineering Controls and Handling
  • Ventilation: Always handle this compound within a properly functioning chemical fume hood to minimize the risk of inhalation.[8]

  • Ignition Sources: Keep the work area free of open flames, hot surfaces, and other potential ignition sources.[1][3] Use non-sparking tools when handling the material.[1]

  • Static Discharge: For larger quantities, ensure that equipment is properly grounded to prevent the buildup of static electricity.[1][3]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • Handle the solid with care to avoid generating dust.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[7] For a solution spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container.[1][2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent.

  • Personal Protection: Do not re-enter the area without appropriate PPE.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.

  • Containerization: Collect all waste in clearly labeled, sealed containers that are compatible with the chemical.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing boats, and paper towels, should also be disposed of as hazardous waste.

Disposal Decision Tree

Caption: A logical flow for the proper disposal of waste.

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-methylpiperidine-4-carboxylic acid
Reactant of Route 2
4-Amino-1-methylpiperidine-4-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。